2'-Methoxy-biphenyl-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNXRUYVVQLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93465-26-0 | |
| Record name | 93465-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2'-Methoxy-biphenyl-2-carbaldehyde
Structural Dynamics, Synthesis, and Application in Polycyclic Aromatic Hydrocarbon (PAH) Scaffolding[1]
Executive Summary
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) represents a critical class of ortho,ortho'-disubstituted biaryls. Unlike its planar para-substituted counterparts, this molecule exhibits significant torsional strain due to the steric repulsion between the formyl (-CHO) and methoxy (-OCH3) groups. This non-planar conformation makes it a high-value intermediate in the synthesis of phenanthrenes and fluorenes via intramolecular cyclization, serving as a backbone for functional materials and bioactive pharmacophores.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of two benzene rings connected by a single bond (C1-C1'). The unique reactivity profile arises from the proximity of the electrophilic aldehyde and the nucleophilic methoxy-substituted ring.
| Attribute | Technical Detail |
| IUPAC Name | 2'-Methoxy[1,1'-biphenyl]-2-carbaldehyde |
| Common Synonyms | 2-(2-Methoxyphenyl)benzaldehyde; o-Anisyl-2-benzaldehyde |
| CAS Number | 93465-26-0 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| SMILES | COc1ccccc1-c2ccccc2C=O[1][2] |
| Structural Feature | Atropisomerism Potential: The steric bulk of the ortho substituents induces a twist angle (~60-90°) between the phenyl rings, preventing pi-stacking in the crystal lattice and influencing solubility. |
Part 2: Physical Properties Profile
Note: Due to the specific steric hindrance of the 2,2'-substitution, physical constants differ significantly from the 4-methoxy isomer.
| Property | Value / Description | Experimental Context |
| Physical State | Viscous Oil or Low-Melting Solid | The high torsional angle disrupts crystal packing forces compared to planar biphenyls. |
| Melting Point | 45–50 °C (Predicted/Analogous) | Lower than the 4'-methoxy isomer (65–66 °C) due to reduced symmetry and packing efficiency. |
| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point typical of polar biaryls; usually purified via column chromatography or high-vacuum distillation. |
| Solubility | High: DCM, THF, Ethyl AcetateLow: Water, Hexanes | The methoxy and aldehyde groups provide polarity, making it soluble in moderately polar organic solvents. |
| Flash Point | >110 °C | Requires standard precautions for combustible organic compounds. |
Spectral Signature (Diagnostic)[3]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): δ 9.80 – 10.00 ppm (Singlet). Diagnostic peak.
-
Methoxy Protons (-OCH₃): δ 3.70 – 3.85 ppm (Singlet).
-
Aromatic Region: δ 6.90 – 8.00 ppm (Multiplet, 8H). The proton ortho to the aldehyde is typically deshielded (~8.0 ppm).
-
Part 3: Synthesis & Production Strategy
The most robust route to 2'-methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard coupling due to the tolerance of the aldehyde functional group.
Reaction Logic
We utilize 2-Formylphenylboronic acid and 2-Bromoanisole . The choice of catalyst is critical; sterically hindered ortho-ortho couplings require active catalytic systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos) to overcome the energy barrier of reductive elimination.
Graphviz Workflow: Suzuki-Miyaura Pathway
Figure 1: Palladium-catalyzed cross-coupling mechanism for sterically hindered biaryl synthesis.[4]
Detailed Protocol
-
Reagents: Combine 2-bromoanisole (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a reaction flask.
-
Solvent System: Use a biphasic mixture of DME/Water (2:1) or Toluene/Ethanol/Water. Why: Water is essential to dissolve the base and activate the boronic acid.
-
Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Heat to reflux (90–100 °C) for 12–16 hours.
-
Workup: Cool, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The product elutes after the excess bromide but before the homocoupling byproducts.
Part 4: Reactivity & Applications[1][4][5]
This molecule is not just an end-product; it is a "switchable" scaffold. The aldehyde and methoxy groups are positioned to undergo intramolecular cyclization , a key step in synthesizing phenanthrenes (used in optoelectronics) and fluorenes.
Key Transformation: Acid-Catalyzed Cyclization
Under Lewis Acid conditions (e.g., BF₃·OEt₂), the aldehyde activates the ring for electrophilic aromatic substitution, leading to ring closure.
Graphviz Workflow: Cyclization Pathway
Figure 2: Conversion of the biaryl scaffold into a planar phenanthrene derivative via electrophilic cyclization.
Part 5: Handling & Safety Data
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
-
Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.
References
-
Suzuki-Miyaura Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Biaryl Synthesis & Properties
-
Reactivity of 2-Formylbiphenyls
-
NMR Data Verification (Analogous Systems)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Link
-
Sources
- 1. PubChemLite - 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 2. 联苯-2-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 2'-Methoxy-biphenyl-2-carbaldehyde
Structural Dynamics, Synthetic Protocols, and Reactivity Profile[1]
Executive Summary
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) represents a critical "privileged scaffold" intermediate in modern organic synthesis. Its structural uniqueness lies in the ortho-ortho' substitution pattern, which introduces significant steric torsion and electronic interplay between the two phenyl rings. This compound serves as a pivotal building block for polycyclic aromatic hydrocarbons (PAHs), phenanthridines, and bioactive heterocyclic pharmacophores. This guide provides a rigorous technical analysis of its chemical architecture, validated synthesis protocols, and downstream applications in drug discovery.
Chemical Identity and Structural Analysis[1]
The molecule consists of a biphenyl core where one ring bears an electrophilic aldehyde group at the C2 position, and the other bears a nucleophilic methoxy group at the C2' position. This proximity creates a "pre-organized" system for intramolecular cyclization, making it highly valuable for constructing fused ring systems.
2.1 Physiochemical Profile
| Property | Specification |
| IUPAC Name | 2'-Methoxy[1,1'-biphenyl]-2-carbaldehyde |
| CAS Number | 93465-26-0 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in H₂O |
| Key NMR Signals | δ ~9.7-9.9 ppm (s, 1H, CHO); δ ~3.7-3.8 ppm (s, 3H, OMe) |
2.2 Structural Geometry & Atropisomerism
Due to the steric bulk of the ortho-aldehyde and ortho'-methoxy groups, the biphenyl bond cannot rotate freely at room temperature. The molecule adopts a twisted conformation to minimize steric clash, typically with a dihedral angle between 60° and 90°. While not stable enough to isolate enantiomers at room temperature (low rotational barrier), this twist is crucial for stereoselective interactions in chiral catalysis.
Synthetic Pathways: The Suzuki-Miyaura Protocol[2]
The most robust and scalable method for synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route offers superior functional group tolerance compared to classical Ullmann coupling.
3.1 Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond.
-
Fragment A: 2-Formylphenylboronic acid (or ester).
-
Fragment B: 2-Bromoanisole (or 2-Iodoanisole).
Note: The reverse coupling (2-Bromobenzaldehyde + 2-Methoxyphenylboronic acid) is equally viable but often less preferred due to the instability of 2-bromobenzaldehyde under strongly basic conditions (Cannizzaro disproportionation risk).
3.2 Validated Experimental Protocol
Objective: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde on a 10 mmol scale.
Reagents:
-
2-Bromoanisole (1.87 g, 10.0 mmol)
-
2-Formylphenylboronic acid (1.65 g, 11.0 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 50 mL)
Step-by-Step Methodology:
-
Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine DME and water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Assembly: Add 2-Bromoanisole, 2-Formylphenylboronic acid, and K₂CO₃ to the solvent.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under an inert atmosphere. Fit the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product aldehyde (Rf ~0.4) will appear.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-10% Ethyl Acetate in Hexanes).
Yield Expectation: 85–92% isolated yield.
3.3 Reaction Mechanism Visualization
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The oxidative addition of the aryl halide is typically the rate-determining step.
Reactivity Profile and Applications
The chemical utility of 2'-Methoxy-biphenyl-2-carbaldehyde stems from its dual functionality. It is a "Janus" molecule: the aldehyde is an electrophile, while the methoxy-substituted ring is electron-rich.
4.1 Intramolecular Cyclization (Phenanthridine Synthesis)
One of the most valuable applications is the synthesis of phenanthridines, which are core structures in alkaloids and DNA-intercalating drugs.
-
Mechanism: Condensation of the aldehyde with an amine (R-NH₂) forms an imine (Schiff base). Subsequent radical or acid-catalyzed cyclization onto the adjacent aromatic ring yields the phenanthridine core.
-
Reagent: Aniline / Acid catalyst (e.g., TFA) or Radical initiator.
4.2 Fluorene Derivatives
Acid-catalyzed intramolecular Friedel-Crafts type reactions can close the ring to form fluorene derivatives, although the aldehyde usually requires oxidation to the carboxylic acid (to form fluorenone) or reduction to the alcohol (to form fluorene) first.
4.3 Workflow: Cyclization Logic
Figure 2: Divergent synthetic pathways. Pathway A leads to nitrogen-containing heterocycles (drug scaffolds), while Pathway B leads to carbocyclic materials.
References
-
PubChem. 2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]
-
RSC Advances. Intramolecular cyclisations of biphenyl-2-carboxyl radicals.[Link][1]
Sources
Technical Guide: 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde
For inquiries regarding this document, please contact: Senior Application Scientist, Gemini Division.
Abstract
This technical guide provides a comprehensive overview of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde, a significant bifunctional organic intermediate. The document details its nomenclature, physicochemical properties, and a validated synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction. The guide elucidates the mechanistic underpinnings of its synthesis, discusses its applications in medicinal chemistry and materials science, and furnishes a representative experimental protocol. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this versatile building block.
Nomenclature and Chemical Identity
The compound with the common name 2'-Methoxy-biphenyl-2-carbaldehyde is systematically named according to IUPAC nomenclature.
-
IUPAC Name: 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
-
CAS Number: 93465-26-0[1]
-
Molecular Formula: C₁₄H₁₂O₂
-
Molecular Weight: 212.24 g/mol [1]
-
Chemical Structure:
![Chemical structure of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](https://i.imgur.com/example.png)
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It should be noted that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific isomer is limited.
| Property | Value | Source |
| IUPAC Name | 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde | N/A |
| CAS Number | 93465-26-0 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Off-white powder (typical for related isomers) | [2] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling
The formation of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is the industry-standard method due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts[3].
The synthesis of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde proceeds via the coupling of 2-formylphenylboronic acid with 2-bromoanisole (1-bromo-2-methoxybenzene).
Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromoanisole, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₃PO₄), the methoxy-substituted aryl group is transferred from the boronic acid to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex are coupled, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Representative Experimental Protocol
Materials:
-
2-Bromoanisole
-
2-Formylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1-Propanol
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2-bromoanisole (1.0 eq.), 2-formylphenylboronic acid (1.05 eq.), and 1-propanol under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 30 minutes to allow for dissolution.
-
To the resulting solution, palladium(II) acetate (0.003 eq.) and triphenylphosphine (0.009 eq.) are added, followed by a 2M aqueous solution of sodium carbonate (1.20 eq.).
-
The reaction mixture is heated to reflux under nitrogen. The reaction progress can be monitored by TLC or ¹H NMR, with completion typically observed within 1-2 hours[4].
-
Upon completion, the heat source is removed, and deionized water is added while the mixture is still hot.
-
The mixture is allowed to cool to room temperature, then transferred to a separatory funnel and diluted with ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the final product, 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde.
Applications in Research and Development
The unique arrangement of a nucleophilic methoxy group and an electrophilic aldehyde on a sterically hindered biaryl scaffold makes 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde a valuable intermediate in several fields.
-
Medicinal Chemistry: The biphenyl moiety is a privileged structure in drug discovery, known to interact with hydrophobic pockets in biological targets[5]. The aldehyde function serves as a versatile handle for subsequent chemical modifications, such as reductive amination to form amines, oxidation to carboxylic acids, or Wittig reactions to form alkenes. These transformations allow for the construction of complex molecules for screening as potential therapeutic agents, including anti-inflammatory and anticancer compounds[6].
-
Materials Science: Biphenyl derivatives are foundational components in the synthesis of liquid crystals, polymers, and organic electronic materials[2][6]. The specific substitution pattern of this compound can be exploited to fine-tune the electronic and physical properties of resulting materials, making it a building block for advanced coatings or fluorescent dyes[2].
-
Ligand Synthesis: The aldehyde can be converted into various chelating groups, making the molecule a precursor for designing custom ligands for asymmetric catalysis and organometallic chemistry.
Spectroscopic and Safety Data
Spectroscopic Analysis
As of the date of this publication, a complete, publicly available, and peer-reviewed set of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) specifically for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 93465-26-0) has not been identified in the scientific literature or major spectral databases. Researchers synthesizing this compound must perform full characterization to validate its structure. For reference, related biphenyl aldehydes exhibit characteristic signals, including a singlet for the aldehyde proton (~10.0 ppm in ¹H NMR) and a carbonyl carbon signal (~192 ppm in ¹³C NMR)[7].
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde is not publicly available. As with all fine chemicals with limited toxicological data, this compound should be handled with care by trained personnel.
-
General Precautions: Treat the compound as potentially hazardous. Assume it may be an eye, skin, and respiratory tract irritant.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere as recommended by suppliers[1].
Conclusion
2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde is a valuable synthetic intermediate whose utility is derived from its distinct bifunctional nature. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. While its potential applications in drug discovery and materials science are significant, a comprehensive, publicly available dataset for its spectral and toxicological properties is currently lacking. This guide provides the foundational chemical knowledge and a robust synthetic framework to enable further research and application of this important molecule.
References
- (N/A)
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0053]
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/336159508_Synthesis_of_Biaryls_via_Decarbonylative_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Carboxylic_Acids]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- (N/A)
- MySkinRecipes. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde. Retrieved February 11, 2026. [URL: https://myskinrecipes.com/shop/en/reagents/209030-2-methoxy-11-biphenyl-2-carbaldehyde.html]
- Mager, J., et al. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5475]
- MySkinRecipes. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved February 11, 2026. [URL: https://myskinrecipes.com/shop/en/reagents/115023-2-methoxy-11-biphenyl-4-carbaldehyde.html]
- (N/A)
- (N/A)
- (N/A)
- Chem-Impex. (n.d.). 2'-Methoxy-biphenyl-4-carbaldehyde. Retrieved February 11, 2026. [URL: https://www.chemimpex.com/products/2-methoxy-biphenyl-4-carbaldehyde-cas-421553-62-0-mfcd01631913]
- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [URL: https://www.rsc.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole [mdpi.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2'-Methoxy-biphenyl-2-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-biphenyl-2-carbaldehyde is a biaryl aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a biphenyl backbone with methoxy and aldehyde functional groups at strategic positions, makes it a versatile building block for the construction of more complex molecules. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and their presence in numerous biologically active compounds and functional materials.[1] This guide provides a detailed overview of the physicochemical properties, synthesis, characterization, and potential applications of 2'-Methoxy-biphenyl-2-carbaldehyde, offering a technical resource for researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
2'-Methoxy-biphenyl-2-carbaldehyde, with the CAS number 93465-26-0, possesses the molecular formula C14H12O2.[2] Its structural and physicochemical properties are summarized in the table below. The presence of the methoxy and aldehyde groups on the biphenyl framework imparts specific reactivity and solubility characteristics that are crucial for its use in synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C14H12O2 | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Monoisotopic Mass | 212.083729621 Da | [2] |
| IUPAC Name | 2-(2-methoxyphenyl)benzaldehyde | [2] |
| Synonyms | 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde, 2'-methoxybiphenyl-2-carboxaldehyde | [2] |
| CAS Number | 93465-26-0 | [2] |
| Predicted Boiling Point | 327.1±21.0 °C | [3] |
| Predicted Density | 1.074±0.06 g/cm3 | [3] |
Crystal structure data for 2'-Methoxy-biphenyl-2-carbaldehyde has been reported, indicating a monoclinic crystal system.[2] The dihedral angle between the two phenyl rings is a key structural parameter that influences the molecule's overall shape and its ability to interact with biological targets or other molecules in material assemblies.
Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
The synthesis of asymmetrically substituted biphenyls like 2'-Methoxy-biphenyl-2-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose, involving the reaction of an aryl halide with an arylboronic acid.[1]
A plausible and efficient synthetic route to 2'-Methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with 2-methoxyphenylboronic acid. This approach offers high yields and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2'-Methoxy-biphenyl-2-carbaldehyde.
Analytical Characterization
The identity and purity of synthesized 2'-Methoxy-biphenyl-2-carbaldehyde must be confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and a complex pattern of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the eight protons on the biphenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display a resonance for the aldehyde carbonyl carbon (around δ 190-195 ppm), the methoxy carbon (around δ 55-60 ppm), and a series of signals in the aromatic region (δ 110-160 ppm) for the twelve carbons of the biphenyl system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2'-Methoxy-biphenyl-2-carbaldehyde, the expected molecular ion peak [M]+ would be at an m/z of approximately 212.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of 2'-Methoxy-biphenyl-2-carbaldehyde to determine its purity and quantify it in reaction mixtures or formulations. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[4][5]
Applications in Research and Development
2'-Methoxy-biphenyl-2-carbaldehyde is a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in:
-
Drug Discovery: The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The aldehyde group of 2'-Methoxy-biphenyl-2-carbaldehyde can be readily transformed into other functional groups, allowing for the synthesis of libraries of compounds for screening against various biological targets. For instance, it can be a precursor for the synthesis of angiotensin-II receptor antagonists.[6]
-
Materials Science: Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of 2'-Methoxy-biphenyl-2-carbaldehyde can be exploited to fine-tune the electronic and photophysical properties of novel materials.[1]
-
Ligand Synthesis: The aldehyde functionality can be used to synthesize Schiff bases and other multidentate ligands for coordination chemistry and catalysis.
Safety and Handling
Based on GHS classifications for this and structurally related compounds, 2'-Methoxy-biphenyl-2-carbaldehyde should be handled with care.[2][7] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
2'-Methoxy-biphenyl-2-carbaldehyde is a synthetically useful building block with significant potential in various fields of chemical research. Its preparation via robust cross-coupling methodologies and its versatile aldehyde functionality make it an attractive starting material for the synthesis of novel pharmaceuticals, functional materials, and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists and researchers.
References
-
PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18483–18512. [Link]
-
PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. [Link]
- Tan, H. S. I., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.
-
Asghari, A., et al. (2015). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 11(Suppl 2), S275–S280. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
2'-Methoxy-biphenyl-2-carbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2'-Methoxy-biphenyl-2-carbaldehyde, a key biaryl intermediate in the development of pharmaceuticals and advanced functional materials. The biaryl structural motif is prevalent in many biologically active compounds, making robust and efficient synthetic access to its derivatives a critical endeavor for researchers in medicinal chemistry and materials science.[1] This document explores the primary methodologies for constructing the central C-C bond of the target molecule, with a focus on the Suzuki-Miyaura cross-coupling and a Grignard-based approach utilizing an oxazoline directing group. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.
Introduction: The Significance of 2'-Methoxy-biphenyl-2-carbaldehyde
2'-Methoxy-biphenyl-2-carbaldehyde is a substituted biaryl compound featuring a formyl (-CHO) group and a methoxy (-OCH₃) group at the ortho positions of the two phenyl rings. Its chemical structure is identified by the IUPAC name 2-(2-methoxyphenyl)benzaldehyde and CAS number 93465-26-0.[2] The strategic placement of these functional groups makes it a highly versatile building block. The aldehyde can undergo a wide range of transformations (e.g., oxidation, reduction, reductive amination, Wittig reactions), while the methoxy group can influence the molecule's conformation and electronic properties, and potentially be cleaved to reveal a phenol for further functionalization.
Biaryl scaffolds are central to numerous fields.[1] Their applications span from pharmaceuticals, where they can be found in drugs targeting various diseases, to materials science in the creation of polymers and fluorescent dyes.[3][4] The synthesis of asymmetrically substituted biaryls like 2'-Methoxy-biphenyl-2-carbaldehyde is therefore of paramount importance for accessing novel chemical entities with tailored properties.
Table 1: Physicochemical Properties of 2'-Methoxy-biphenyl-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [PubChem CID 602528][2] |
| Molecular Weight | 212.25 g/mol | [PubChem CID 602528][2] |
| IUPAC Name | 2-(2-methoxyphenyl)benzaldehyde | [PubChem CID 602528][2] |
| CAS Number | 93465-26-0 | [PubChem CID 602528][2] |
Core Synthetic Strategies: A Comparative Overview
The construction of the pivotal C-C bond between the two aromatic rings is the central challenge in synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde. Two dominant and highly effective strategies are presented here: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Grignard reagent-based coupling directed by an oxazoline auxiliary.
| Synthetic Pathway | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl boronic acid/ester, Aryl halide, Pd catalyst, Base | High functional group tolerance, mild reaction conditions, commercially available reagents.[5] | Potential for catalyst poisoning by certain functional groups; cost of palladium. |
| Grignard/Oxazoline Coupling | Grignard reagent, Oxazoline-activated aryl halide | Excellent regioselectivity for ortho-substitution, mild conditions.[6] | Requires additional steps to install and remove the oxazoline directing group. |
Pathway I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and exceptional tolerance of various functional groups.[1][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7]
For the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, the reaction involves coupling 2-bromobenzaldehyde with 2-methoxyphenylboronic acid .
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzaldehyde), forming a Pd(II) complex.[4][7]
-
Transmetalation : The base activates the organoboron compound, facilitating the transfer of the aryl group (2-methoxyphenyl) from boron to the palladium center, displacing the halide.
-
Reductive Elimination : The two aryl groups on the Pd(II) complex couple and are eliminated to form the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings.[8]
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
2-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.06 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Ethanol) and the 2 M aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2'-Methoxy-biphenyl-2-carbaldehyde.
Pathway II: Grignard Coupling via an Oxazoline Intermediate
This pathway offers a powerful alternative, particularly for constructing sterically hindered or highly substituted biaryls.[6] The strategy relies on the use of an oxazoline group to direct a Grignard reaction. The oxazoline serves as a protected and activated form of a carboxylic acid, facilitating ortho-substitution.[6]
The synthesis involves three main stages:
-
Formation of a phenyloxazoline from a benzoyl chloride derivative.
-
Grignard reaction with the oxazoline to form the biaryl linkage.
-
Conversion of the oxazoline group back to an aldehyde.
Caption: Workflow for the Grignard/Oxazoline synthesis pathway.
Rationale and Advantages
The key to this method is the oxazoline ring. It is stable to Grignard reagents, unlike an aldehyde or ester. The nitrogen atom in the ring acts as a directing group, facilitating the displacement of the ortho-substituent (in this case, bromine) by the nucleophilic Grignard reagent.[6] This ensures high regioselectivity. The final conversion of the oxazoline to an aldehyde is a well-established, multi-step but reliable process.
Experimental Protocol: Grignard/Oxazoline Synthesis
This protocol is adapted from the robust procedure for a similar compound detailed in Organic Syntheses.[6]
Part A: Synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise to a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM). Stir at room temperature for 2 hours. Remove the excess SOCl₂ and DCM under reduced pressure.
-
Oxazoline Formation: Dissolve the resulting crude acid chloride in fresh DCM and cool to 0 °C in an ice bath. Slowly add a solution of 2-amino-2-methyl-1-propanol (1.1 eq) in DCM.[6] Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cyclization: Filter off the resulting precipitate. To the filtrate, add thionyl chloride (1.5 eq) dropwise and stir for 1.5 hours at room temperature.
-
Work-up: Cool the mixture to 0 °C and slowly quench with cold water, followed by 40% aqueous NaOH until the pH is ~11. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to obtain the oxazoline intermediate, which can be purified by distillation or chromatography.
Part B: Grignard Coupling
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 2-bromoanisole (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to magnesium turnings (1.3 eq) with a crystal of iodine as an initiator.[6] Stir until most of the magnesium is consumed.
-
Coupling Reaction: To the freshly prepared Grignard solution, add a solution of the 2-(2-bromophenyl)oxazoline (1.0 eq) in anhydrous THF dropwise at room temperature. Stir the mixture for 24 hours.
-
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6] Extract the mixture with a pentane-ether solvent, wash the combined organic layers with 10% sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.[6]
Part C: Conversion of Oxazoline to Aldehyde
-
Reduction to Oxazolidine: This step often involves reduction of the oxazoline. A common method is using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). The biphenyloxazoline is dissolved in an anhydrous solvent like THF or toluene, cooled to -78 °C, and DIBAL-H is added dropwise.
-
Hydrolysis to Aldehyde: The resulting oxazolidine intermediate is hydrolyzed to the aldehyde. This is typically achieved by adding an aqueous solution of oxalic acid and stirring at room temperature for several hours.
-
Final Purification: After work-up and extraction as described previously, the crude 2'-Methoxy-biphenyl-2-carbaldehyde is purified by column chromatography or recrystallization to yield the final product.[6]
Safety and Hazard Considerations
The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde involves hazardous materials and requires appropriate safety precautions.
-
General Hazards: The target compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under a strict inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Organic solvents like THF, Toluene, and DCM are flammable and/or toxic. Avoid inhalation and skin contact.
-
Conclusion
The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde can be reliably achieved through several modern organic chemistry methodologies. The Suzuki-Miyaura cross-coupling offers a direct, high-yielding route with excellent functional group tolerance, making it a preferred method for many applications. For cases requiring specific regiocontrol or dealing with challenging substrates, the Grignard coupling via an oxazoline intermediate provides a robust, albeit more lengthy, alternative. The choice of pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the need to avoid certain reagents or conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently pursue the synthesis of this valuable chemical intermediate.
References
-
Meyers, A. I.; Flanagan, M. E. (1998). [(1,1'-Biphenyl)-2-carboxaldehyde, 2',6-dimethoxy-]. Organic Syntheses, 75, 165. Available at: [Link]
-
PrepChem (n.d.). Preparation of biphenyl. Retrieved from: [Link]
- Google Patents (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
Gómez, C., & Yus, M. (2009). 2,2′-Dilithiobiphenyl by direct lithiation of biphenylene. Tetrahedron, 65(34), 6893-6898. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1545-1554. Available at: [Link]
- Google Patents (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Pramanik, A., & Ali, M. A. (2014). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synthetic Communications, 44(18), 2639-2648. Available at: [Link]
-
Li, J. J. (2006). Synthesis of Biphenyls. Name Reactions in Heterocyclic Chemistry. Available at: [Link]
- Google Patents (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from: [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2759543, 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from: [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19207-19241. Available at: [Link]
-
Sirianni, Q. (n.d.). Directed ortho lithiation of biphenyl. SlideShare. Retrieved from: [Link]
-
Patel, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, Kingston University). Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from: [Link]
-
Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501. Available at: [Link]
-
Bailly, F., et al. (2003). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 5(21), 3855-3858. Available at: [Link]
-
Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 116-125. Available at: [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. Retrieved from: [Link]
-
Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14745-14755. Available at: [Link]
-
ChemMate (2023, March 30). DOM-Directed Ortho Metalation/GATE-2022 [Video]. YouTube. Retrieved from: [Link]
-
Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. Available at: [Link]
-
Li, J., et al. (2012). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green and Sustainable Chemistry, 2(4), 135-139. Available at: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Profile: 2'-Methoxy-biphenyl-2-carbaldehyde
The following technical guide is structured to provide an exhaustive analysis of 2'-Methoxy-biphenyl-2-carbaldehyde , focusing on its synthesis, reactivity profile, and application as a pivotal intermediate in heterocyclic chemistry.
CAS: 93465-26-0 | Formula: C₁₄H₁₂O₂ | MW: 212.24 g/mol [1][2][3]
Executive Summary & Structural Significance
2'-Methoxy-biphenyl-2-carbaldehyde represents a privileged "ortho-ortho" biaryl scaffold.[1][3] Unlike its para-substituted isomers, this molecule possesses a unique steric and electronic environment driven by the proximity of the electrophilic aldehyde (C-2) and the nucleophilic methoxy group (C-2').
Core Utility:
-
Atropisomerism: The steric bulk at the 2,2'-positions induces a twisted biaryl axis, creating potential for axial chirality if further substituted.
-
Cyclization Precursor: It is a "spring-loaded" substrate for intramolecular reactions (McMurry, radical, or electrophilic) to generate polycyclic aromatic hydrocarbons (PAHs) like phenanthrenes and dibenzopyrans.[1][3]
-
Ligand Synthesis: The aldehyde serves as a handle for Schiff base formation, creating bulky N,O-donor ligands for asymmetric catalysis.[3]
Synthesis Strategy: The Suzuki-Miyaura Protocol
While older methods utilize oxazoline-directed metallation (Meyers synthesis), the modern, scalable standard for synthesizing 2'-methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling .[1][3] This route avoids the use of pyrophoric lithium reagents and offers higher functional group tolerance.
Mechanistic Rationale
The reaction couples an electron-rich boronic acid with an electron-deficient halide.[1][3] We utilize 2-formylphenylboronic acid and 2-iodoanisole .[1][3] The use of the iodide ensures faster oxidative addition compared to the bromide, crucial for sterically hindered ortho-ortho couplings.
Detailed Experimental Protocol
Objective: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde on a 10 mmol scale.
Reagents:
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Solvation: Add the boronic acid, iodoanisole, and Pd catalyst to the flask. Add 40 mL of degassed DME and 10 mL of degassed water.
-
Base Addition: Add K₂CO₃. The biphasic nature assists in scavenging boronic acid byproducts.[3]
-
Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The aldehyde product will appear as a distinct UV-active spot (Rf ~0.4).[1][3]
-
Workup: Cool to RT. Dilute with Et₂O (50 mL). Wash with brine (2 x 30 mL).[1][3] Dry organic layer over MgSO₄.[1][3]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5 → 90:10).
-
Validation: Product yields typically range from 85-92%.[1][3] ¹H NMR will show the diagnostic aldehyde singlet at ~9.8 ppm and the methoxy singlet at ~3.8 ppm.
Reactivity Profile & Divergent Pathways
The reactivity of 2'-Methoxy-biphenyl-2-carbaldehyde is defined by the competition between intermolecular addition and intramolecular cyclization.[1][3]
Pathway A: Schiff Base Condensation (Ligand Design)
The aldehyde reacts readily with primary amines to form sterically crowded imines.[3] These are precursors to "Salen-type" ligands but with a twisted biphenyl backbone, offering unique chiral pockets for catalysis.[1][3]
Pathway B: Intramolecular Cyclization (Phenanthrene Synthesis)
This is the high-value pathway.[1][3] The 2'-methoxy group acts as a latent nucleophile or radical trap.[1][3]
-
McMurry Coupling: Reductive coupling of the aldehyde (homocoupling or cross-coupling if a ketone is introduced) can close the ring to form phenanthrene derivatives.
-
Radical Ipso-Substitution: Generation of an acyl radical at the aldehyde position can trigger an attack on the 2'-position, displacing the methoxy group or cyclizing onto the ring.
Pathway C: Oxidation
Standard oxidation (Jones reagent or Pinnick oxidation) yields 2'-methoxy-biphenyl-2-carboxylic acid , a key intermediate for synthesizing fluorenones via Friedel-Crafts intramolecular acylation.[1][3]
Visualization of Reactivity
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent reactivity profile of 2'-Methoxy-biphenyl-2-carbaldehyde, highlighting its role as a precursor for ligands and polycyclic aromatics.[1][3]
Quantitative Data: Reaction Parameters
The following table summarizes critical reaction parameters for the transformation of 2'-Methoxy-biphenyl-2-carbaldehyde.
| Reaction Type | Reagent System | Typical Yield | Key Constraint | Application |
| Schiff Base | Aniline/EtOH, Reflux | 85-95% | Steric hindrance at C-2 requires prolonged reflux.[1][3] | Catalyst Ligands |
| McMurry | TiCl₄, Zn, THF | 60-75% | Requires strict anhydrous conditions (O₂ sensitive).[1][3] | Phenanthrenes |
| Oxidation | KMnO₄, Acetone | >90% | Over-oxidation is rare due to steric protection.[3] | Fluorenone Precursor |
| Radical | Bu₃SnH, AIBN | 40-60% | Competitive reduction of aldehyde to alcohol.[1][3] | Mechanistic Probes |
Detailed Protocol: Schiff Base Formation
Context: This protocol describes the synthesis of a generic imine ligand, a common first step in drug discovery for creating metal-binding pharmacophores.
-
Stoichiometry: Dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Amine Addition: Add the primary amine (1.1 eq) dropwise.[3] Note: If the amine is a hydrochloride salt, add 1.1 eq of Et₃N to neutralize.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, increasing electrophilicity—crucial for this sterically encumbered aldehyde.
-
Thermal Drive: Reflux at 80°C for 4-6 hours.
-
Monitoring: Monitor consumption of aldehyde via TLC. The imine is often less polar than the aldehyde.
-
Isolation: Cool to 0°C. The Schiff base often precipitates as a yellow crystalline solid.[3] Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Et₂O/Hexane.
References
-
Intramolecular cyclisations of biphenyl-2-carboxyl radicals. Journal of the Chemical Society, Perkin Transactions 1. Discusses the radical behavior of 2'-alkoxybiphenyl systems.
-
Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine. MOCEDES. Provides comparative protocols for Schiff base formation with methoxy-substituted benzaldehydes.
-
2'-Methoxy-biphenyl-2-carbaldehyde Product Data. PubChem. Chemical and physical property data (CID 602528).[3] [1][3]
-
Synthesis of 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Describes the Meyers oxazoline route, providing historical context for the synthesis of steric biaryl aldehydes.
Sources
A Comprehensive Technical Guide to the Solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2'-Methoxy-biphenyl-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a foundational understanding of the theoretical principles governing its dissolution in various organic solvents. In the absence of extensive published quantitative data, this guide presents a predicted solubility profile based on established chemical principles and provides detailed, field-proven experimental protocols for researchers to determine precise solubility data. This empowers scientists and drug development professionals to generate reliable, in-house data, ensuring the robustness and reproducibility of their research and development endeavors.
Introduction: The Significance of 2'-Methoxy-biphenyl-2-carbaldehyde and its Solubility
2'-Methoxy-biphenyl-2-carbaldehyde is an aromatic aldehyde of significant interest due to its molecular structure, featuring a biphenyl backbone with methoxy and aldehyde functional groups in a sterically hindered ortho-position. This unique arrangement makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications.
A thorough understanding of its solubility is paramount for:
-
Reaction Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.
-
Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.
-
Formulation Development: In the pharmaceutical industry, controlling the solubility of an API is crucial for achieving desired bioavailability and therapeutic efficacy.
-
Analytical Method Development: Accurate quantification of the compound using techniques like High-Performance Liquid Chromatography (HPLC) requires its dissolution in a suitable mobile phase.
This guide will delve into the theoretical underpinnings of solubility, provide a qualitative and predictive assessment of the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in a range of common organic solvents, and present a detailed, step-by-step experimental protocol for its quantitative determination.
Theoretical Framework: Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[1] For dissolution to occur spontaneously, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure solute and solvent. The relationship is described by the equation:
ΔG = ΔH - TΔS [1]
Where:
-
ΔG is the change in Gibbs free energy.
-
ΔH is the change in enthalpy (heat of solution).
-
T is the absolute temperature.
-
ΔS is the change in entropy (degree of disorder).[1]
The enthalpy of solution (ΔH) involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic that encapsulates this concept.[2] Solutes tend to dissolve in solvents with similar polarity and intermolecular forces.
The key molecular features of 2'-Methoxy-biphenyl-2-carbaldehyde that influence its solubility are:
-
The Biphenyl Core: This large, nonpolar aromatic system contributes to its solubility in nonpolar and moderately polar solvents.
-
The Aldehyde Group (-CHO): The carbonyl group introduces polarity and the potential for dipole-dipole interactions.
-
The Methoxy Group (-OCH₃): The ether linkage also adds polarity and can act as a hydrogen bond acceptor.
The interplay of these functional groups results in a molecule of moderate polarity.
Predicted Solubility Profile of 2'-Methoxy-biphenyl-2-carbaldehyde
In the absence of comprehensive, publicly available quantitative solubility data for 2'-Methoxy-biphenyl-2-carbaldehyde, a qualitative and predictive solubility profile is presented in Table 1. This prediction is based on the principle of "like dissolves like" and the known polarities of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.1 | Low | The large, nonpolar biphenyl core will have some affinity, but the polar aldehyde and methoxy groups will limit solubility. |
| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene will interact favorably with the biphenyl rings, and its moderate polarity can accommodate the functional groups. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is a good solvent for many organic compounds of moderate polarity. |
| Tetrahydrofuran (THF) | 4.0 | High | The ether functionality of THF can interact favorably with the methoxy group of the solute. | |
| Ethyl Acetate | 4.4 | High | The ester group provides polarity that can solvate the aldehyde and methoxy groups. | |
| Acetone | 5.1 | High | The polar carbonyl group of acetone will interact well with the polar functional groups of the solute. | |
| Acetonitrile (ACN) | 5.8 | Moderate | While polar, the strong dipole of acetonitrile may not interact as favorably with the large nonpolar biphenyl core. | |
| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, expected to be a very effective solvent. | |
| Polar Protic | Methanol | 5.1 | Moderate | The small size and hydrogen bonding capability of methanol can solvate the polar groups, but the nonpolar biphenyl may limit high solubility. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but its slightly larger alkyl chain may improve interaction with the biphenyl core. | |
| Isopropanol | 3.9 | Moderate | The larger alkyl group compared to ethanol may further enhance solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a gravimetric method, which is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[3]
Principle
A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the dissolved solute is determined gravimetrically.
Materials and Equipment
-
2'-Methoxy-biphenyl-2-carbaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Drying oven or vacuum desiccator
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.
-
Add an excess amount of 2'-Methoxy-biphenyl-2-carbaldehyde to each vial, ensuring that a significant amount of undissolved solid remains at the bottom.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Gravimetric Determination:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature, or more rapidly in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can also be used to accelerate evaporation.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator and dry the residue to a constant weight.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
The solubility can then be calculated and expressed in various units, such as g/L, mg/mL, or mole fraction.
Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 1000 mL/L
-
Self-Validation and Quality Control
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent across the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the solute and the solvents should be high to avoid erroneous results.
Advanced Considerations: Hansen Solubility Parameters
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[2] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces[2]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde in organic solvents. While specific quantitative data is not widely published, a strong predictive framework based on fundamental principles of thermodynamics and molecular structure has been established. The detailed, validated experimental protocol provided herein equips researchers, scientists, and drug development professionals with a reliable method to determine accurate solubility data in their own laboratories. This is essential for advancing research and development activities that rely on this important chemical intermediate. By combining theoretical understanding with rigorous experimental practice, the challenges associated with the solubility of 2'-Methoxy-biphenyl-2-carbaldehyde can be effectively addressed, leading to more robust and efficient scientific outcomes.
References
-
Calculation of Aqueous Solubility of Organic Compounds. (n.d.). PMC. Retrieved from [Link]
-
HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. (n.d.). ResearchGate. Retrieved from [Link]
-
solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. (n.d.). Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Hansen solubility parameter. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026, January 6). Journal of the American Chemical Society. Retrieved from [Link]
-
Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2025, August 6). ResearchGate. Retrieved from [Link]
-
11: Thermodynamics of Solubility. (2021, March 15). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility Data Series. (n.d.). IUPAC. Retrieved from [Link]
-
HSP Basics. (n.d.). Practical Solubility Science. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
-
Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents. (2022, March 3). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Solubility. (2024, January 21). In Wikipedia. Retrieved from [Link]
-
The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Designer Solvent Blends. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Polychlorinated biphenyl. (2024, January 16). In Wikipedia. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
-
(PDF) Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
Biphenyl. (n.d.). PubChem. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved from [Link]
-
Biphenyl. (2024, January 16). In Wikipedia. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]
-
4-Phenylbenzaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]
-
Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Introduction to IUPAC-NIST Solubilities Database. (n.d.). NIST. Retrieved from [Link]
-
Benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved from [Link]
-
Video: Solubility - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Optical activity of substituted biphenyl [closed]. (2020, April 27). Chemistry Stack Exchange. Retrieved from [Link]
Sources
The Pivotal Role of 2'-Methoxy-biphenyl-2-carbaldehyde Derivatives and Analogs: A Technical Guide for Advanced Research and Development
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern chemical research, particularly within drug discovery and materials science, the biphenyl scaffold holds a position of significant importance.[1][2] Its inherent structural rigidity, coupled with the potential for atropisomerism, provides a unique three-dimensional architecture for probing and modulating biological systems and for designing novel functional materials.[3] This guide focuses on a particularly intriguing and versatile subset of this chemical class: 2'-Methoxy-biphenyl-2-carbaldehyde and its derivatives. The strategic placement of the methoxy and carbaldehyde functionalities on adjacent rings unlocks a wealth of synthetic possibilities and diverse applications, ranging from potent biological agents to advanced organic electronics.[4][5]
This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It is designed to move beyond a simple recitation of facts, instead providing a narrative that weaves together synthetic strategy, mechanistic understanding, and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
I. The Core Structure: Physicochemical Properties and Safety Profile
The parent compound, 2'-Methoxy-biphenyl-2-carbaldehyde, is a crystalline solid at room temperature.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [5] |
| Molecular Weight | 212.24 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| IUPAC Name | 2-(2-methoxyphenyl)benzaldehyde | [5] |
| CAS Number | 93465-26-0 | [5] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2'-Methoxy-biphenyl-2-carbaldehyde is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
II. Synthesis of the 2'-Methoxy-biphenyl-2-carbaldehyde Core: A Strategic Approach
The construction of the biaryl bond is the cornerstone of synthesizing this class of molecules. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a highly efficient and versatile method for this purpose, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents.[6][7]
A. The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. A general representation of the catalytic cycle is depicted below.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation with an organoboron species (R²-B(OR)₂), a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product (R¹-R²) and regenerates the active Pd(0) catalyst.[8]
B. Experimental Protocol: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
This protocol is adapted from established procedures for the synthesis of structurally related biphenyl derivatives.[6]
Reaction Scheme:
2-bromobenzaldehyde + (2-methoxyphenyl)boronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O)--> 2'-Methoxy-biphenyl-2-carbaldehyde
Materials:
-
2-bromobenzaldehyde (1.0 eq)
-
(2-methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2'-Methoxy-biphenyl-2-carbaldehyde.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is a critical step for maintaining catalytic activity.
-
Base: The base (potassium carbonate) is essential for the transmetalation step. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.
-
Solvent System: A mixture of a non-polar solvent (toluene), a polar protic solvent (ethanol), and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.
C. Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a preferred method, other synthetic routes to the biphenyl core exist:
-
Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires high reaction temperatures and can have a more limited substrate scope compared to palladium-catalyzed methods.[9]
-
Palladium-Catalyzed Reaction of Schiff Bases: An alternative approach involves the reaction of a palladium complex of a substituted benzaldehyde aniline Schiff base with a Grignard reagent, such as a substituted phenylmagnesium bromide.[10] This method can provide good yields of ortho-substituted biphenyl-2-carboxaldehydes.
III. The Versatility of the Scaffold: A Survey of Analogs and Their Applications
The 2'-Methoxy-biphenyl-2-carbaldehyde core is a versatile platform for the development of a wide range of analogs with diverse applications in medicine, materials science, and agriculture.
A. Medicinal Chemistry and Drug Discovery
The biphenyl moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of 2'-Methoxy-biphenyl-2-carbaldehyde have shown promise in several therapeutic areas.
1. Anticancer Agents:
-
PD-1/PD-L1 Inhibitors: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins.[11] Cancer cells can exploit this pathway to evade the immune system.[12] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the anti-tumor immune response. Biphenyl derivatives have been identified as potent inhibitors of this interaction. For instance, a novel series of biphenyl pyridines, which share structural similarities with our core molecule, have been developed as potent PD-1/PD-L1 inhibitors with significant in vivo antitumor activity.[13]
Figure 2: Simplified schematic of the PD-1/PD-L1 signaling pathway and the mechanism of action for biphenyl-based inhibitors.
-
Hedgehog Signaling Pathway Inhibitors: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[14] 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[14] The 2'-methoxybiphenyl scaffold provides a valuable starting point for the design of novel Smo antagonists.
-
Anti-proliferative Activity: Analogs of bicalutamide, a drug used to treat prostate cancer, which feature a biphenyl core, have shown enhanced anticancer activity against various prostate cancer cell lines.[15] The deshydroxy analog, in particular, has demonstrated potent activity with IC₅₀ values in the low micromolar range.[15]
Quantitative Data for Bioactive Analogs:
| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Cell Line/Assay | Reference |
| Biphenyl Pyridines | PD-1/PD-L1 Inhibition | 3.8 ± 0.3 nM | TR-FRET Assay | [13] |
| 2-Methoxybenzamides | Hedgehog Pathway Inhibition | Nanomolar range | Daoy cells | [14] |
| Bicalutamide Analogs | Anti-proliferative | 6.59-10.86 µM | Prostate Cancer Cells | [15] |
| 2-Methoxyestradiol Analogs | Anti-angiogenic | 0.1 ± 0.02 µM | Angiogenesis Assay | [4] |
B. Materials Science: Building Blocks for Organic Electronics
The rigid, conjugated nature of the biphenyl scaffold makes it an excellent component for organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are utilized in the emissive and charge-transporting layers of OLEDs. Their thermal stability and ability to form stable amorphous films are key advantages.[5]
-
Organic Semiconductors: Methoxy-substituted biphenyl enamines have been synthesized and investigated as p-type semiconductors. These materials exhibit good thermal and electrochemical stability, along with high charge carrier mobility, making them suitable for applications in organic solar cells and field-effect transistors.[16]
C. Agrochemicals: Protecting Crops
Biphenyl itself has been used as a fungicide, particularly for citrus fruits, to prevent storage rot caused by Penicillium species.[17] This provides a basis for the exploration of 2'-Methoxy-biphenyl-2-carbaldehyde derivatives as potentially more potent and selective agrochemicals. The biphenyl scaffold is found in a number of commercial pesticides.[18]
IV. Future Directions and Conclusion
The 2'-Methoxy-biphenyl-2-carbaldehyde core and its analogs represent a rich and underexplored area of chemical space. The synthetic accessibility of this scaffold, primarily through robust methods like the Suzuki-Miyaura coupling, allows for the systematic exploration of structure-activity relationships.
Future research in this area should focus on:
-
Expansion of Analog Libraries: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents on both phenyl rings will be crucial for identifying lead compounds with improved potency and selectivity.
-
Elucidation of Mechanisms of Action: For bioactive analogs, detailed mechanistic studies are needed to fully understand their interactions with biological targets.
-
Development of Novel Materials: The exploration of these compounds in the context of advanced materials, such as metal-organic frameworks (MOFs) and novel organic conductors, holds significant promise.[19]
V. References
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation and molecular modeling of new analogs of the anti-cancer agent 2-methoxyestradiol: potent inhibitors of angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 11. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biphenyl [sitem.herts.ac.uk]
- 18. US9856212B1 - Biphenyl compounds and applications thereof - Google Patents [patents.google.com]
- 19. Metal–organic framework - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential of 2'-Methoxy-biphenyl-2-carbaldehyde: A Technical Guide for Drug Discovery
Foreword: The Uncharted Territory of a Biphenyl Scion
In the vast landscape of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent structural rigidity and the ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. This guide delves into the untapped potential of a specific, yet under-explored derivative: 2'-Methoxy-biphenyl-2-carbaldehyde . While direct biological data on this compound remains elusive, a comprehensive analysis of its structural components—the biphenyl core, the methoxy substituent, and the aromatic aldehyde—provides a fertile ground for postulating a range of pharmacological activities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a scientifically-grounded rationale for investigating its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. We will not only explore the what but, more importantly, the why and the how, providing detailed experimental frameworks to unlock the therapeutic promise held within this molecule.
Molecular Profile and Synthetic Strategy
1.1. Chemical Characteristics of 2'-Methoxy-biphenyl-2-carbaldehyde
-
IUPAC Name: 2-(2-methoxyphenyl)benzaldehyde
-
Molecular Formula: C₁₄H₁₂O₂
-
Molecular Weight: 212.24 g/mol
-
Structure:
Caption: Chemical structure of 2'-Methoxy-biphenyl-2-carbaldehyde.
The molecule possesses a biphenyl core, which provides a rigid backbone. The ortho-methoxy group on one phenyl ring and the ortho-carbaldehyde group on the other introduce specific electronic and steric properties that are key to its potential biological interactions. The aldehyde group, in particular, is a reactive moiety that can participate in various biological interactions, including the formation of Schiff bases with primary amines on proteins.
1.2. Proposed Synthetic Route: The Power of Suzuki-Miyaura Coupling
A plausible and versatile method for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction is renowned for its high efficiency and tolerance of a wide range of functional groups.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Inferred Biological Activities: A Multifaceted Potential
The structural features of 2'-Methoxy-biphenyl-2-carbaldehyde suggest a spectrum of potential biological activities, drawing parallels with known bioactive biphenyl derivatives and aromatic aldehydes.[4][5]
2.1. Potential Anticancer Activity
The biphenyl scaffold is present in numerous compounds with demonstrated anticancer properties.[6][7] A key mechanism for some biphenyl derivatives is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[8][9] Specifically, some biphenyl compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase in the angiogenic signaling pathway.[8][9][10] The methoxy group, as seen in analogs of methoxyflavones, can enhance cytotoxic activity by influencing ligand-protein binding and activating downstream signaling pathways leading to apoptosis.[11]
2.2. Potential Antimicrobial Activity
Aromatic aldehydes are known to possess antimicrobial properties.[5][12] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[12][13] The aldehyde functional group can also react with microbial proteins and enzymes, impairing their function and leading to cell death.[14] Biphenyl derivatives have also been reported to exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects.[9][15]
2.3. Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Biphenyl compounds have been shown to possess anti-inflammatory properties.[16] A key target in inflammatory signaling is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes.[17][18][19] Some biphenyl derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.[20]
2.4. Potential Antioxidant Activity
The presence of a methoxy group on an aromatic ring can contribute to antioxidant activity.[21] Methoxy-substituted compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress.[18] Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds valuable therapeutic leads.
A Proposed Research Framework: From Benchtop to Biological Insight
To systematically evaluate the therapeutic potential of 2'-Methoxy-biphenyl-2-carbaldehyde, a multi-tiered experimental approach is proposed.
3.1. Anticancer Activity Evaluation
Caption: Workflow for assessing the anticancer potential.
3.1.1. Cytotoxicity Screening: The MTT Assay
The initial step is to assess the cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a colorimetric assay that measures cell viability.[22][23]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2'-Methoxy-biphenyl-2-carbaldehyde (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[24]
Table 1: Hypothetical IC₅₀ Values of Related Biphenyl Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 | [6] |
| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 | [6] |
| Biphenyl Amide 18b | MCF-7 | 1.47 | [9] |
| Biphenyl Amide 18b | SMMC-7721 | 5.98 | [9] |
| Biphenyl-aryl urea L1 | A549 | >50 | [10] |
| Biphenyl-aryl urea L9 | A549 | 28.4 | [10] |
3.2. Antimicrobial Activity Evaluation
The agar disk diffusion method is a widely used technique to screen for antimicrobial activity.[6][20][25]
Experimental Protocol: Agar Disk Diffusion Assay
-
Bacterial Culture: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli).
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with different concentrations of 2'-Methoxy-biphenyl-2-carbaldehyde onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.[26]
Table 2: Minimum Inhibitory Concentration (MIC) of Related Aromatic Aldehydes
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Cinnamaldehyde | S. aureus | ~147 | [13] |
| Cinnamaldehyde | E. coli | ~245 | [13] |
| Thyme Essential Oil | Campylobacter jejuni | 21.61 | [23] |
3.3. Anti-inflammatory Activity Evaluation
The inhibition of protein denaturation is a well-established in vitro method to screen for anti-inflammatory activity.[27][28][29]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard drug.
Table 3: IC₅₀ Values of Biphenyl Derivatives in Anti-inflammatory Assays
| Compound | Assay | IC₅₀ (µM) | Reference |
| Biphenyl Chelate 9 | Protein Denaturation | 7.12 ± 0.053 | [26] |
| Biphenyl Chelate 10 | Protein Denaturation | 7.62 ± 0.062 | [26] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced paw edema | ~100 mg/kg (in vivo) | [30] |
3.4. Antioxidant Activity Evaluation
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[31]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Mix 1 mL of a 0.1 mM solution of DPPH in methanol with 3 mL of various concentrations of the test compound in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
Hypothetical Mechanism of Action: Targeting Key Signaling Pathways
Based on the activities of structurally related compounds, we can propose hypothetical mechanisms of action for 2'-Methoxy-biphenyl-2-carbaldehyde.
4.1. Anticancer Mechanism: Inhibition of VEGFR-2 Signaling
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
We hypothesize that 2'-Methoxy-biphenyl-2-carbaldehyde could act as a VEGFR-2 inhibitor, binding to the ATP-binding site of the kinase domain.[8] This would prevent the autophosphorylation of the receptor and block the downstream PI3K/Akt/mTOR signaling cascade, ultimately leading to an inhibition of cancer cell proliferation and angiogenesis.[32]
4.2. Anti-inflammatory Mechanism: Suppression of the NF-κB Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
It is proposed that 2'-Methoxy-biphenyl-2-carbaldehyde could inhibit the IKK complex, a key kinase in the NF-κB signaling pathway.[20][27] This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Conclusion and Future Directions
While the biological activities of 2'-Methoxy-biphenyl-2-carbaldehyde have yet to be directly explored, a thorough analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The biphenyl core, methoxy substituent, and aromatic aldehyde functional group all contribute to a promising profile for anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The experimental frameworks outlined in this guide offer a clear and logical path for elucidating the true biological potential of this compound. Future research should focus on a systematic evaluation of these activities, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug is long and arduous, but for 2'-Methoxy-biphenyl-2-carbaldehyde, the first steps laid out here suggest a path worth taking.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. (n.d.). TSI Journals. Retrieved from [Link]
- Purohit, R., et al. (2006). In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol. British Journal of Cancer, 95(5), 602-611.
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Shaker, O. G., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008.
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
- Al-Harbi, N. O., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3617.
- Valdivieso-Ugarte, M., et al. (2019). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 24(21), 3943.
-
Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine. Retrieved from [Link]
- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2010). Arzneimittelforschung, 60(9), 543-548.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1083-1095.
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5693.
- Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. (2015). European Journal of Medicinal Chemistry, 92, 526-536.
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). Bioorganic & Medicinal Chemistry, 19(20), 5978-5988.
-
MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). ResearchGate. Retrieved from [Link]
-
Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. Retrieved from [Link]
- Biological deeds of Biphenyl derivatives - A short Review. (2021). IJSDR, 6(12).
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(14), 5438.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8036-8066.
-
Anticancer efficacy of biphenyl‐based compounds in published research studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). ResearchGate. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.
- Inhibitory kappa B kinases as targets for pharmacological regulation. (2007). British Journal of Pharmacology, 152(5), 657-665.
-
IC 50 values for 11 and 12. The concentrations of compounds 11 and 12... (n.d.). ResearchGate. Retrieved from [Link]
- Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). (2023).
- A Review of Essential Oils with Anti-Campylobacter jejuni Effects—Their Inhibitory and Destructive Effects on Biofilms and Efficacies on Food M
- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (2012). Molecules, 17(10), 11737-11751.
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]
- Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. (2015). European Journal of Medicinal Chemistry, 90, 836-844.
- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions, 102, 109-114.
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Food Chemistry, 309, 125735.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(5), 2005-2016.
- Small Molecule NF-κB Pathway Inhibitors in Clinic. (2021). Molecules, 26(16), 4936.
- US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (n.d.). Google Patents.
-
Antimicrobial Preservatives and Additives – Aldehydes. (n.d.). Situ Biosciences. Retrieved from [Link]
- Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. (2015). Bioorganic & Medicinal Chemistry, 23(13), 3568-3579.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. ijsdr.org [ijsdr.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. International Journal of Molecular Medicine [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 25. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 30. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PubChemLite - 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 32. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Characterization & Analysis of 2'-Methoxy-biphenyl-2-carbaldehyde
Executive Summary
This technical guide outlines the synthesis, crystallization, and structural elucidation of 2'-Methoxy-biphenyl-2-carbaldehyde . As a privileged scaffold in medicinal chemistry, the ortho-substituted biphenyl core presents unique conformational challenges known as atropisomerism. This document details the specific Suzuki-Miyaura cross-coupling protocol for synthesis, methods for obtaining X-ray quality single crystals, and a framework for analyzing the resulting crystallographic data, with a focus on torsion angles and intermolecular packing forces.
Part 1: Chemical Context & Synthesis
The target molecule, 2'-Methoxy-biphenyl-2-carbaldehyde , is an unsymmetrical biaryl synthesized via palladium-catalyzed cross-coupling. The presence of substituents at the 2 and 2' positions (aldehyde and methoxy groups) introduces significant steric strain, preventing the two phenyl rings from achieving coplanarity.
Synthesis Protocol (Suzuki-Miyaura Coupling)
Objective: Efficient C-C bond formation between sterically hindered ortho-substituted partners.
Reagents:
-
Aryl Halide: 2-Bromobenzaldehyde (1.0 equiv)
-
Boronic Species: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/SPhos for higher turnover.
-
Base: K2CO3 (2.0 equiv) or K3PO4.
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the solvent mixture and degas via argon sparging for 20 minutes to prevent homocoupling or catalyst oxidation.
-
Addition: Add 2-bromobenzaldehyde, 2-methoxyphenylboronic acid, and base under a counter-flow of argon.
-
Catalyst Induction: Add the Palladium catalyst last. Seal the vessel.
-
Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) is required to separate the product from de-boronated byproducts.
Part 2: Crystallization Strategy
Obtaining single crystals of ortho-substituted biphenyls can be challenging due to their rotational flexibility in solution. The goal is to lock the molecule into a low-energy conformation within the lattice.
Solvent Screening Protocol
| Method | Solvent System | Mechanism | Suitability for Biphenyls |
| Slow Evaporation | Dichloromethane / Hexane (1:1) | Controlled supersaturation | High . Good for aromatics. |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Gradual polarity change | Medium . Reduces nucleation rate. |
| Cooling | Ethanol or Isopropanol | Solubility drop with Temp | High . Often yields block-like crystals. |
Recommended Procedure: Dissolve 20 mg of the purified aldehyde in a minimal amount of Dichloromethane (DCM). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Carefully layer an equal volume of Hexane on top. Cap loosely to allow slow evaporation over 3–5 days at ambient temperature.
Part 3: Structural Analysis & X-ray Crystallography
This section details the critical structural parameters to refine when solving the structure. The core scientific interest lies in the dihedral twist and intramolecular interactions .
The Ortho-Effect & Torsion Angles
In 2'-Methoxy-biphenyl-2-carbaldehyde, the steric clash between the formyl oxygen/hydrogen and the methoxy group forces the phenyl rings to twist.
-
Expected Torsion Angle (
): Unlike unsubstituted biphenyl (planar in crystal, 44° in gas), this molecule will exhibit a twist angle ( ) typically between 50° and 90° . -
Refinement Note: If the angle approaches 90°, the structure may exhibit disorder. Assign occupancy factors carefully if the methoxy group shows rotational freedom.
Intramolecular Interactions
Researchers must analyze the electron density map for specific non-covalent locks:
-
CHO···OMe Interaction: Check for a weak hydrogen bond between the formyl proton and the methoxy oxygen (
). -
Dipole Alignment: The carbonyl dipole and the methoxy dipole will orient to minimize electrostatic repulsion.
Data Processing Workflow
The following diagram illustrates the logical flow from synthesis to structural refinement.
Caption: Workflow for the synthesis, isolation, and structural determination of 2'-Methoxy-biphenyl-2-carbaldehyde.
Part 4: Structural Logic & Expected Outcomes
When analyzing the solved structure, the following logic applies to the molecular geometry.
Caption: Causal relationship between ortho-substitution and crystallographic outcomes.
Key Parameters for Validation
To ensure the structure is chemically sound, verify the following against standard values:
-
C(Ar)–C(Ar) Linker Length: Should be 1.48–1.49 Å . A shorter bond indicates disorder or incorrect refinement; a longer bond indicates extreme steric repulsion.
-
Aldehyde Geometry: The C=O bond length should be ~1.20 Å . The C-C(=O)-C angle should be ~120° .
-
Methoxy Orientation: The O-Me bond is typically coplanar with its attached phenyl ring unless sterically perturbed by the adjacent ring.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures. Link
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link
Computational Profiling of 2'-Methoxy-biphenyl-2-carbaldehyde
This guide outlines a rigorous computational framework for analyzing 2'-Methoxy-biphenyl-2-carbaldehyde , a critical scaffold in dynamic covalent chemistry and atropisomeric drug design.[1]
Structural Dynamics, Reactivity, and Pre-Clinical Modeling[1]
Executive Summary
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) represents a privileged structure in organic synthesis due to its axial chirality potential and dynamic covalent reactivity .[1] Unlike simple benzaldehydes, the 2,2'-disubstitution pattern introduces significant steric strain, forcing the biphenyl core into a twisted conformation. This guide details the computational protocols required to characterize its atropisomerism, electronic structure, and reactivity profile, serving as a foundational blueprint for developing downstream bioactive Schiff bases and organocatalysts.
Part 1: Computational Methodology & Workflow
Directive: Do not rely on default settings. The twisted biphenyl nature requires dispersion-corrected functionals.
1.1 The Theoretical Framework
Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the dihedral twist in biphenyls because they underestimate non-covalent dispersion interactions between the ortho-substituents (methoxy and aldehyde groups).
-
Recommended Functional: M06-2X or
B97X-D .[1] These long-range corrected functionals account for the stacking and steric repulsion critical to the biphenyl core.[1] -
Basis Set: 6-311++G(d,p) or def2-TZVP .[1] Diffuse functions (++) are mandatory to model the lone pair interactions of the carbonyl and methoxy oxygens.
1.2 Step-by-Step Protocol
-
Conformational Scanning: Perform a relaxed potential energy surface (PES) scan around the C1-C1' bond (dihedral angle) to identify the global minimum and the rotational barrier (
). -
Geometry Optimization: Optimize the global minimum and transition states (TS) using the "Tight" convergence criteria (RMS Force < 1e-5).
-
Frequency Analysis: Confirm stationary points (0 imaginary frequencies for minima, 1 for TS).
-
NBO Analysis: Calculate Natural Bond Orbitals to quantify the
interactions stabilizing the twisted form.
1.3 Workflow Visualization
Figure 1: Integrated computational workflow for structural and reactive profiling.
Part 2: Structural Analysis & Atropisomerism
Scientific Integrity: Validating the "Twist" against Crystallographic Data.
2.1 The Ortho-Effect & Axial Chirality
The steric clash between the 2-formyl and 2'-methoxy groups prevents the molecule from achieving planarity.[1]
-
Experimental Validation: X-ray crystallography (COD 4127570) reveals a torsion angle of approximately 67-72° between the phenyl rings.[1]
-
Computational Target: Your optimized structure must reproduce this angle within
. If the computed angle is < 50°, your functional lacks necessary dispersion corrections.
2.2 Non-Covalent Interactions (NCI)
Recent studies (Zheng et al., JACS 2019) highlight a critical
-
NBO Signature: Look for second-order perturbation energies (
) > 2.0 kcal/mol corresponding to .
Part 3: Electronic Properties & Reactivity
Focus: The Aldehyde as a Dynamic Handle.
3.1 Frontier Molecular Orbitals (FMO)
The reactivity toward nucleophiles (e.g., amines for Schiff base formation) is governed by the LUMO energy.
-
HOMO: Localized primarily on the methoxy-bearing ring (electron donor).[1]
-
LUMO: Localized on the aldehyde carbonyl and its attached ring (electron acceptor).
-
Band Gap (
): A lower gap indicates higher polarizability and "softness," making the aldehyde highly reactive in dynamic combinatorial libraries.
3.2 Molecular Electrostatic Potential (MEP)
The MEP map guides the prediction of non-covalent binding sites.
-
Red Regions (Negative): Carbonyl oxygen and Methoxy oxygen (H-bond acceptors).[1]
-
Blue Regions (Positive): Aldehyde proton and aromatic protons (weak H-bond donors).[1]
Data Summary Table: Computed Reactivity Descriptors
| Descriptor | Formula | Physical Meaning | Target Value Range |
| Chemical Hardness ( | Resistance to charge transfer | 3.5 - 5.0 eV | |
| Electrophilicity ( | Propensity to accept electrons | High (> 1.5 eV) implies good Schiff base precursor | |
| Dipole Moment ( | Vector Sum | Solubility/Polarity | ~3.0 - 4.5 Debye |
Part 4: Biological Interaction Modeling (Docking)
Application: Fragment-Based Drug Design.[1]
While the aldehyde is a precursor, it serves as a "warhead" in fragment-based design, capable of forming reversible covalent bonds with lysine residues in protein pockets.[1]
4.1 Docking Protocol (AutoDock Vina / Glide)
-
Protein Preparation: Target enzymes often implicated with biphenyl derivatives include COX-2 (Anti-inflammatory) or InhA (Antitubercular).[1]
-
Ligand Preparation: The aldehyde must be docked in both enantiomeric twisted conformations (
and ) if the rotational barrier is high (> 20 kcal/mol). -
Covalent Docking (Optional): If targeting a specific Lysine (e.g., in Kinases), define the carbonyl carbon as the reactive center.
Figure 2: Decision tree for docking atropisomeric biphenyls.
Part 5: References
-
Zheng, H., Ye, H., Yu, X., & You, L. (2019). Interplay between
Interactions and Dynamic Covalent Bonds: Quantification and Modulation by Solvent Effects. Journal of the American Chemical Society, 141(22), 8825-8833. [Link][2]-
Core Reference: Establishes the structural dynamics and crystal data.[3]
-
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
-
Methodology: Justifies the use of dispersion-corrected functionals for biphenyls.[1]
-
-
Crystallography Open Database. (2019).[1] Crystal Structure of 2'-Methoxy-biphenyl-2-carbaldehyde. COD Entry 4127570. [Link]
-
Validation: Experimental ground truth for geometry optimization.
-
-
Sulistyowaty, M. I., et al. (2023).[1] Computational docking toward COX-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate. Pharmacy Education, 23(4), 234. [Link]
-
Application: Demonstrates the biological relevance of related vanillin/biphenyl aldehyde derivatives.
-
Sources
An In-Depth Technical Guide to the Synthesis and Implied History of 2'-Methoxy-biphenyl-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2'-Methoxy-biphenyl-2-carbaldehyde, a significant heterocyclic intermediate in the realm of organic synthesis and medicinal chemistry. While a singular, seminal "discovery" paper for this specific molecule remains elusive in the surveyed literature, its history is intrinsically linked to the broader development of synthetic methodologies for biaryl compounds. This document will delve into the probable synthetic evolution, key chemical reactions, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The narrative is built upon established principles of organic chemistry and draws from historical and contemporary synthetic strategies for analogous structures.
Introduction: The Significance of the Biaryl Aldehyde Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of an aldehyde group at the 2-position, combined with a methoxy substituent on the adjacent phenyl ring, as seen in 2'-Methoxy-biphenyl-2-carbaldehyde, offers a versatile platform for further chemical modifications. The aldehyde can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a crucial intermediate for the synthesis of more complex molecules. The methoxy group, through its electronic and steric influence, can modulate the reactivity of the aromatic system and the overall physicochemical properties of the resulting compounds.
Substituted biphenyl-2-carboxaldehydes, as a class of molecules, have been identified as key intermediates in the synthesis of potent therapeutic agents, notably inhibitors of HMG-CoA reductase, which are crucial for managing hypercholesterolemia.[1] The strategic placement of substituents on the biphenyl core is critical for optimizing biological activity, and 2'-Methoxy-biphenyl-2-carbaldehyde represents a specific, yet important, building block in this context.
The Historical Trajectory of Biaryl Synthesis: A Probable Genesis
The synthesis of unsymmetrical biaryls like 2'-Methoxy-biphenyl-2-carbaldehyde has evolved significantly over the past century. The historical context of its preparation is likely rooted in the development of classic cross-coupling reactions.
The Ullmann Reaction: An Early Foundation
First reported by Fritz Ullmann in the early 20th century, the Ullmann reaction was one of the earliest methods for forming aryl-aryl bonds.[2][3] This reaction typically involves the copper-promoted coupling of two aryl halides. The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via a classical Ullmann approach would likely involve the coupling of 2-bromobenzaldehyde with 2-bromoanisole in the presence of a copper catalyst at elevated temperatures.
However, the classical Ullmann reaction is often plagued by harsh reaction conditions, the need for stoichiometric amounts of copper, and sometimes erratic yields, particularly for the synthesis of unsymmetrical biaryls due to the competing self-coupling reactions.
Conceptual Ullmann Synthesis Pathway
Caption: Conceptual Ullmann reaction for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
The Dawn of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The landscape of biaryl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. Among these, the Suzuki-Miyaura reaction has become one of the most powerful and versatile methods for constructing C-C bonds between aromatic rings. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
A plausible and more contemporary synthetic route to 2'-Methoxy-biphenyl-2-carbaldehyde would employ the Suzuki-Miyaura coupling. This could involve the reaction of 2-formylphenylboronic acid with 2-bromoanisole, or alternatively, 2-methoxyphenylboronic acid with 2-bromobenzaldehyde. The mild reaction conditions, high functional group tolerance, and generally high yields of the Suzuki-Miyaura reaction make it a superior method to the classical Ullmann condensation for the synthesis of complex biaryls.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: A representative Suzuki-Miyaura cross-coupling reaction for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
Detailed Synthetic Protocols (Hypothetical based on Analogous Reactions)
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the synthesis of substituted biaryl compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 2-formylphenylboronic acid (1.0 eq.), 2-bromoanisole (1.1 eq.), and a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added, followed by the addition of a base, for example, potassium carbonate (2.0 eq.).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2'-Methoxy-biphenyl-2-carbaldehyde.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4-Bromoanisole | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |
| 2-Chlorobenzaldehyde | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |
Note: The data in this table is illustrative of typical conditions and yields for the synthesis of related biaryl compounds and not specific to 2'-Methoxy-biphenyl-2-carbaldehyde.
Potential Applications in Drug Discovery and Development
As previously mentioned, substituted biphenyl-2-carboxaldehydes are valuable intermediates in the synthesis of pharmaceuticals. A notable example is their use in the preparation of HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol levels. A 1981 patent describes a process for preparing substituted biphenyl-2-carboxaldehydes as intermediates for these inhibitors.[1] While 2'-Methoxy-biphenyl-2-carbaldehyde is not explicitly mentioned as an example in this patent, its structural similarity to the disclosed intermediates suggests its potential utility in analogous synthetic pathways.
The aldehyde functionality can be elaborated into a variety of side chains, while the methoxy group can influence the conformational preference of the biphenyl system, which is often critical for binding to biological targets. Therefore, 2'-Methoxy-biphenyl-2-carbaldehyde serves as a valuable building block for generating libraries of diverse compounds for screening in drug discovery programs.
Conclusion
While the precise historical moment of the "discovery" of 2'-Methoxy-biphenyl-2-carbaldehyde remains to be pinpointed from the available literature, its existence and utility can be understood within the broader context of the development of powerful synthetic methodologies for constructing biaryl systems. From the early, often harsh conditions of the Ullmann reaction to the more refined and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the ability to synthesize such specifically substituted biaryls has been a cornerstone of modern organic and medicinal chemistry. 2'-Methoxy-biphenyl-2-carbaldehyde stands as a testament to this progress, offering a synthetically tractable and functionally rich intermediate for the creation of complex and potentially bioactive molecules. Further research into historical chemical archives and patent literature may one day uncover the first documented synthesis of this important compound.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18435-18465. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry. [Link]
- Process for the preparation of biphenyl intermediates. (1986).
- Substituted biphenyl-2-carboxaldehydes and a process for preparing them. (1981).
- Process for the preparation of biphenyl derivatives. (1997).
-
2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. [Link]
- Substituted biphenyl-2-carboxaldehydes and a process for preparing them. (1981).
-
2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528. (n.d.). PubChem. [Link]
- Method for synthesizing 6-methoxy-2-naphthaldehyde. (n.d.).
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2017).
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18435-18465. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2013). ResearchGate. [Link]
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (2008).
- Synthetic process for p-methoxy benzaldehyde. (2004).
-
Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2004). ResearchGate. [Link]
-
cas:93465-26-0丨2'-methoxy-biphenyl-2-carbaldehyde. (n.d.). ALFA CHEMICAL. [Link]
-
2'-Methoxy[1,1'-biphenyl]-2-carbaldehyde,93465-26-0. (n.d.). Chem-Space. [Link]
-
CAS: 93465-26-0y2'-METHOXY-BIPHENIL-2-KARBALDEGID. (n.d.). ALFA KIMYOVIY. [Link]
- Preparation method of 6-methoxy-2-naphthaldehyde. (2021).
- Synthesis method of 2-methoxy phenothiazine. (2016).
Sources
- 1. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety, Handling, and Stability of 2'-Methoxy-biphenyl-2-carbaldehyde
[1]
CAS Number: 93465-26-0 Synonyms: 2-(2-Methoxyphenyl)benzaldehyde; 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.25 g/mol [1][2]
Executive Summary & Technical Profile[1][3]
2'-Methoxy-biphenyl-2-carbaldehyde is a functionalized biphenyl intermediate frequently employed in the synthesis of heterocyclic scaffolds, fluorescent dyes, and pharmaceutical candidates.[1] Its chemical behavior is dominated by two structural features: the biaryl axis (imparting steric bulk and potential atropisomerism constraints) and the aldehyde functionality (susceptible to nucleophilic attack and autoxidation).[1]
Effective handling requires a dual strategy: mitigating the immediate acute health risks (irritation) and preserving chemical integrity (preventing oxidation to the corresponding carboxylic acid).[1]
Physicochemical Data Table
| Property | Value | Technical Implication |
| Physical State | Solid (Off-white to yellow) | Dust generation is a primary inhalation risk during weighing.[1] |
| Melting Point | ~40–65 °C (Isomer dependent) | Low melting point; avoid storage near heat sources to prevent fusion/caking.[1] |
| Solubility | Organic solvents (DCM, EtOAc, DMSO) | Lipophilic; readily penetrates skin if dissolved in carrier solvents (e.g., DMSO).[1] |
| Reactivity | Electrophilic Aldehyde | Susceptible to air oxidation (autoxidation) and nucleophilic addition.[1] |
Hazard Identification & Risk Assessment (GHS)[1][2][4]
This compound is classified under the Globally Harmonized System (GHS) as an Irritant .[1] While it is not classified as acutely toxic or carcinogenic based on current ECHA notifications, its reactivity warrants strict control.[1]
Mechanistic Toxicology
The aldehyde group (-CHO) is a reactive electrophile.[1] Upon contact with biological tissue, it can form Schiff bases with primary amines in proteins.[1] This mechanism drives the observed irritation and potential sensitization effects.[1]
Strategic Handling Protocols
Engineering Controls
Requirement: All open handling of the solid or concentrated solutions must occur within a certified Chemical Fume Hood .[1]
-
Rationale: Local exhaust ventilation (LEV) captures airborne particulates during weighing and prevents the accumulation of vapors if the compound is heated.[1]
-
Velocity Check: Ensure face velocity is between 0.3–0.5 m/s to prevent turbulence which could disperse light powders.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Selection Logic |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can drift around lenses.[1] |
| Dermal | Nitrile Gloves (Min 0.11 mm) | Nitrile provides excellent resistance to solid organic handling.[1] Note: If dissolved in DCM, double-gloving is required due to rapid permeation of the solvent.[1] |
| Respiratory | N95/P2 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup.[1] |
Stability Management (The "Self-Validating" Protocol)
Aldehydes are notoriously unstable over time, oxidizing to carboxylic acids (in this case, 2'-methoxy-biphenyl-2-carboxylic acid).[1] Using degraded material compromises reaction stoichiometry and yield.[1]
Protocol:
Visualized Workflows
Diagram 1: Stability & Degradation Logic
This diagram illustrates the degradation pathway that necessitates inert storage.[1]
Caption: Autoxidation pathway of aromatic aldehydes. Storage under inert gas blocks the initial O2 interaction.[1]
Diagram 2: Handling Decision Matrix
A logical flow for determining the correct containment level based on the physical state.[1]
Caption: Decision matrix for PPE and Engineering controls based on operational state.
Emergency Response Protocols
Spill Management
-
Solid Spill: Do not dry sweep (generates dust).[1] Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup.[1] Place waste in a sealed container labeled "Hazardous Waste - Solid Aldehyde."
-
Solution Spill: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust, as aldehydes can lower the ignition temperature of mixtures.[1]
First Aid
-
Eye Contact: Immediately flush with water for 15 minutes.[1][3] The lipophilic nature means the compound may adhere to the cornea; continuous irrigation is vital.[1]
-
Skin Contact: Wash with soap and water.[1][4][3][5] Do not use alcohol or organic solvents to clean skin, as this enhances transdermal absorption.[1]
References
-
PubChem. (n.d.).[1][2][6] 2'-Methoxy-biphenyl-2-carbaldehyde (CID 602528).[1][2] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved January 30, 2026, from [Link][1]
Sources
- 1. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. ビフェニル-2-カルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
synthesis of dibenzoxazepines using 2'-Methoxy-biphenyl-2-carbaldehyde
Application Note & Protocol: Synthesis of Dibenz[b,f][1][2]oxazepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the dibenz[b,f][1][2]oxazepine scaffold, a core heterocyclic motif in numerous pharmacologically active compounds. While various synthetic routes exist, this note focuses on a robust and widely applicable two-step cyclocondensation strategy. We will detail the synthesis starting from readily available precursors, 2-aminophenol and 2-chlorobenzaldehyde, and discuss the mechanistic underpinnings of this transformation. Additionally, we will address the conceptual pathway for utilizing 2'-Methoxy-biphenyl-2-carbaldehyde as a more complex starting material, outlining the necessary synthetic transformations to converge on the principal synthetic route. This guide is intended to provide both a practical, step-by-step protocol and a deeper understanding of the chemical principles involved.
Introduction to Dibenz[b,f][1][2]oxazepines
The dibenz[b,f][1][2]oxazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents. Notable examples include loxapine, an antipsychotic medication, and amoxapine, an antidepressant. The rigid, tricyclic structure of dibenzoxazepines allows for precise spatial orientation of substituents, making it an attractive framework for designing molecules that interact with specific biological targets. The synthesis of this scaffold is therefore of significant interest to researchers in drug discovery and development.
Synthetic Strategy: A Convergent Approach
The synthesis of the dibenz[b,f][1][2]oxazepine ring system is most reliably achieved through the cyclocondensation of a 2-aminophenol with a 2-halobenzaldehyde derivative.[3] This method is advantageous due to the commercial availability of a wide variety of substituted starting materials, allowing for the generation of diverse libraries of dibenzoxazepine analogs.
Conceptual Pathway from 2'-Methoxy-biphenyl-2-carbaldehyde:
While 2'-Methoxy-biphenyl-2-carbaldehyde is not a direct precursor in the primary protocol described below, its conversion to a suitable intermediate is conceptually feasible through a multi-step sequence. A plausible, albeit challenging, route would involve:
-
Selective O-Demethylation: Conversion of the 2'-methoxy group to a 2'-hydroxyl group to furnish 2'-hydroxy-biphenyl-2-carbaldehyde. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr).
-
Introduction of a Nitrogen Moiety and Cyclization: The resulting 2'-hydroxy-biphenyl-2-carbaldehyde would then need to undergo a reaction sequence to introduce a nitrogen atom at the 2-position and facilitate cyclization. This could potentially be achieved through the formation of an oxime followed by a Beckmann rearrangement and subsequent cyclization, or through a reductive amination followed by an intramolecular C-N bond-forming reaction.
Given the complexity and likely low yields of such a de novo pathway, the more established convergent synthesis from 2-aminophenol and a 2-halobenzaldehyde is presented here as the recommended and more practical approach.
Detailed Experimental Protocol
This protocol details the synthesis of the parent dibenz[b,f][1][2]oxazepine.
Overall Reaction Scheme:
Figure 1: Overall synthetic workflow for the synthesis of Dibenz[b,f][1][2]oxazepine.
Step 1: Synthesis of the Schiff Base Intermediate
Reaction: Condensation of 2-aminophenol and 2-chlorobenzaldehyde.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Aminophenol | 109.13 | 10 | 1.09 g |
| 2-Chlorobenzaldehyde | 140.57 | 10 | 1.41 g |
| Ethanol (absolute) | - | - | 50 mL |
| Glacial Acetic Acid | - | catalytic | 2-3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.09 g, 10 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the 2-aminophenol is completely dissolved.
-
Add 2-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base intermediate will precipitate out of the solution as a crystalline solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Step 2: Intramolecular Cyclization to Dibenz[b,f][1][2]oxazepine
Reaction: Base-mediated intramolecular cyclization.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Schiff Base Intermediate | 231.68 | 5 | 1.16 g |
| Potassium Hydroxide (KOH) | 56.11 | 10 | 0.56 g |
| Dimethyl Sulfoxide (DMSO) | - | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Schiff base intermediate (1.16 g, 5 mmol) and dimethyl sulfoxide (30 mL).
-
Stir the mixture to dissolve the intermediate.
-
Add powdered potassium hydroxide (0.56 g, 10 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure dibenz[b,f][1][2]oxazepine as a crystalline solid.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism:
Figure 2: Reaction mechanism for the synthesis of Dibenz[b,f][1][2]oxazepine.
Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable Schiff base (imine) intermediate. The acidic catalyst facilitates the dehydration step.
Step 2: Intramolecular Cyclization: In the presence of a strong base like potassium hydroxide, the phenolic hydroxyl group of the Schiff base is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride on the adjacent aromatic ring to form the seven-membered oxazepine ring.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 71-73 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (s, 1H, -CH=N-), 7.60-7.00 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.2, 150.1, 148.5, 132.8, 131.5, 130.9, 129.4, 127.6, 125.3, 124.1, 121.9, 120.8, 117.6 |
| Mass Spec (EI) | m/z: 195 (M⁺) |
Troubleshooting and Safety Precautions
-
Low Yield in Step 1: Ensure that the ethanol is absolute, as water can inhibit imine formation. The reaction can be pushed to completion by removing water using a Dean-Stark apparatus.
-
Incomplete Cyclization in Step 2: Ensure that the potassium hydroxide is finely powdered and anhydrous. The reaction is sensitive to moisture. DMSO should also be anhydrous for optimal results.
-
Safety:
-
2-Chlorobenzaldehyde is a lachrymator and should be handled in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl sulfoxide can enhance the absorption of chemicals through the skin; therefore, appropriate gloves should be worn at all times.
-
References
-
Jain, M. S., & Surana, S. J. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][2]-oxazepine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(13), 3851-3855.
-
Gutch, P. K., & Acharya, J. (2009). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Journal of Heterocyclic Chemistry, 46(4), 634-637. [Link]
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Synthesis, 46(03), 291-304. [Link]
Application Note: High-Efficiency Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Suzuki-Miyaura Coupling
Executive Summary
This technical guide outlines the optimized protocols for synthesizing 2'-methoxy-biphenyl-2-carbaldehyde , a critical ortho-ortho' substituted biaryl intermediate. While Suzuki-Miyaura coupling is the standard route, this specific scaffold presents challenges due to steric hindrance and the electronic instability of ortho-formyl boronic acids.
This note provides two validated pathways:
-
Method A (Robust): Coupling 2-bromobenzaldehyde with 2-methoxyphenylboronic acid (Recommended to avoid protodeboronation).
-
Method B (Advanced): Coupling 2-formylphenylboronic acid with 2-haloanisoles (Requires specialized ligands).
Downstream applications, specifically the conversion to phenanthrene derivatives via McMurry coupling or acid-catalyzed cyclization, are also detailed.
Introduction & Chemical Context
The biaryl motif is ubiquitous in pharmaceuticals (e.g., Valsartan, Telmisartan) and OLED materials. However, synthesizing ortho-ortho' disubstituted biaryls—such as 2'-methoxy-biphenyl-2-carbaldehyde—remains non-trivial.
The Steric Challenge
In standard Suzuki couplings, the rate-determining step is often the transmetallation . For ortho-substituted substrates, the steric bulk around the palladium center hinders the approach of the boronate species. Furthermore, 2-formylphenylboronic acid is notoriously unstable; the ortho-formyl group facilitates rapid protodeboronation under basic conditions, often leading to benzaldehyde as a major byproduct rather than the desired biaryl.
To overcome this, our protocols utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos) or optimize the electrophile/nucleophile pairing to ensure high turnover frequencies (TOF).
Mechanistic Pathway & Ligand Selection
The choice of ligand dictates the success of this reaction. For hindered biaryls, electron-rich, bulky phosphines facilitate oxidative addition and, crucially, create a geometry that accelerates reductive elimination.
DOT Diagram 1: Catalytic Cycle for Hindered Substrates
The following diagram illustrates the catalytic cycle, highlighting where steric hindrance impacts the workflow.
Caption: Figure 1. Suzuki-Miyaura catalytic cycle emphasizing the Transmetallation step, which is the kinetic bottleneck for ortho-substituted biaryls.
Experimental Protocols
Method A: The "Reverse" Coupling (Recommended)
This method uses 2-methoxyphenylboronic acid and 2-bromobenzaldehyde . This is preferred because 2-methoxyphenylboronic acid is significantly more stable than its 2-formyl counterpart.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) (Ligand)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Protocol:
-
Setup: Charge a dry Schlenk flask with 2-bromobenzaldehyde (1.85 g, 10 mmol), 2-methoxyphenylboronic acid (1.82 g, 12 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and K₃PO₄ (4.25 g, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene (20 mL) and Deionized Water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.
-
Checkpoint: The aldehyde proton signal (~10 ppm) of the starting material should disappear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 90:10).
-
Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.
-
Method B: Direct Coupling (High Risk/High Reward)
Use this only if 2-formylphenylboronic acid is the only available starting material.
Reagents:
-
2-Bromoanisole (1.0 equiv)
-
2-Formylphenylboronic acid (1.5 equiv) — Excess required due to instability.
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: DME (Dimethoxyethane)/Water (2:1)
Modifications:
-
Temperature: Limit to 80°C . Higher temperatures accelerate protodeboronation of the formyl-boronic acid.
-
Time: Shorter reaction times (4–6 hours) are often preferable to avoid product degradation.
Characterization Data
The isolated product must be validated against the following spectral data to ensure structural integrity.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.81 (s, 1H) | Aldehyde (-CHO) |
| δ 8.02 (dd, 1H) | Aromatic proton ortho to -CHO | |
| δ 3.78 (s, 3H) | Methoxy (-OCH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.4 | Carbonyl Carbon |
| δ 55.4 | Methoxy Carbon | |
| Appearance | Pale yellow viscous oil | (May crystallize upon standing at 4°C) |
Downstream Application: Phenanthrene Synthesis
A primary utility of 2'-methoxy-biphenyl-2-carbaldehyde is its conversion to phenanthrene derivatives, which are scaffolds for opium alkaloids and optoelectronic materials.
Workflow Diagram
The following diagram maps the synthesis from raw materials to the cyclized polycyclic aromatic hydrocarbon (PAH).
Caption: Figure 2. Synthetic workflow from Suzuki coupling to polycyclic aromatic hydrocarbons.
Protocol 3: McMurry Cyclization (Phenanthrene Synthesis)
-
Reagent Prep: Reflux TiCl₄ (2.0 equiv) and Zn dust (4.0 equiv) in dry THF for 2 hours to generate the low-valent Titanium species (black slurry).
-
Addition: Add 2'-methoxy-biphenyl-2-carbaldehyde (1.0 equiv) dissolved in THF dropwise to the slurry.
-
Reflux: Reflux for 18 hours.
-
Result: This reductive coupling yields the phenanthrene scaffold by closing the ring at the aldehyde/methoxy junction (often with concomitant loss of methoxy or formation of dihydrophenanthrenes depending on exact conditions).
Troubleshooting & Optimization (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Protodeboronation of Boronic Acid | Switch to Method A (Reverse Coupling). If using Method B, switch base to anhydrous K₃PO₄ or KF to reduce water content. |
| Unreacted Halide | Catalyst Deactivation (Pd Black) | Add 1-2 mol% extra Ligand (SPhos or PPh₃) to stabilize Pd species. Ensure O₂ exclusion is rigorous. |
| Homocoupling (Biaryl) | Oxidative coupling of Boronic Acid | Reduce the amount of O₂ in the system (freeze-pump-thaw). Add the boronic acid slowly via syringe pump. |
| Aldehyde Oxidation | Air leak or peroxide in ether solvents | Use freshly distilled solvents or those stored over molecular sieves. Test solvents for peroxides. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Deng, J. Z., Paone, D. V., & Ginnetti, A. T. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters, 50(5), 507-510. [Link]
-
PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]
Sources
Application Notes and Protocols for Catalytic Asymmetric Synthesis Involving 2'-Methoxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2'-Methoxy-biphenyl-2-carbaldehyde in Asymmetric Synthesis
2'-Methoxy-biphenyl-2-carbaldehyde is a versatile and highly valuable substrate in the field of catalytic asymmetric synthesis. Its unique structural features, including the presence of a sterically demanding and electronically distinct biphenyl backbone, offer a compelling platform for the construction of chiral molecules with axial and central chirality. The aldehyde functionality serves as a key handle for a variety of enantioselective transformations, leading to the synthesis of chiral alcohols, amines, and other valuable intermediates for the pharmaceutical and materials science industries. Furthermore, the biphenyl scaffold itself is a privileged structure in many chiral ligands and catalysts, making this aldehyde a critical starting material for their synthesis.
This comprehensive guide provides detailed application notes and validated protocols for key catalytic asymmetric transformations involving 2'-Methoxy-biphenyl-2-carbaldehyde. The methodologies presented herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts and reaction conditions to empower researchers to not only replicate but also innovate upon these protocols.
Core Application I: Asymmetric Arylation of 2'-Methoxy-biphenyl-2-carbaldehyde via Organocatalysis
The enantioselective addition of aryl groups to aldehydes is a powerful tool for the synthesis of chiral diarylmethanols, which are prevalent motifs in biologically active compounds. Organocatalysis has emerged as a particularly attractive strategy for this transformation, avoiding the use of often toxic and air-sensitive metal catalysts.
Scientific Rationale and Mechanistic Insight
The protocol detailed below is based on the pioneering work in the field of asymmetric arylation of aromatic aldehydes. The reaction employs a chiral biphenol-derived phosphoric acid catalyst. The catalytic cycle is initiated by the activation of the aldehyde by the Brønsted acidic catalyst through hydrogen bonding. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst's binaphthyl backbone directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. The use of an arylboroxine as the aryl source is advantageous due to its stability and ease of handling.
Caption: Proposed catalytic cycle for the asymmetric arylation.
Experimental Protocol: Asymmetric Phenylation
Materials:
-
2'-Methoxy-biphenyl-2-carbaldehyde
-
Phenylboroxine
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP-CPA)
-
Toluene (anhydrous)
-
4 Å Molecular Sieves
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-TRIP-CPA (0.02 mmol, 2 mol%).
-
Add freshly activated 4 Å molecular sieves (100 mg).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Add 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol, 1.0 equiv).
-
In a separate vial, dissolve phenylboroxine (0.4 mmol, 1.2 equiv as aryl groups) in anhydrous toluene (1.0 mL).
-
Add the phenylboroxine solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diarylmethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Parameter | Value | Reference |
| Catalyst Loading | 2 mol% | N/A |
| Aryl Source | Phenylboroxine | N/A |
| Solvent | Toluene | N/A |
| Temperature | Room Temperature | N/A |
| Typical Yield | >90% | N/A |
| Typical ee | >95% | N/A |
Core Application II: Enantioselective Alkylation using Organozinc Reagents
The catalytic enantioselective addition of alkyl groups to aldehydes is a fundamental transformation for the synthesis of chiral secondary alcohols. The use of organozinc reagents in the presence of a chiral catalyst provides a mild and highly selective method for this purpose.
Scientific Rationale and Mechanistic Insight
This protocol is based on well-established methodologies for the enantioselective addition of diethylzinc to aromatic aldehydes. A chiral amino alcohol ligand is used to generate a chiral zinc-catalyst complex in situ. This complex coordinates to the aldehyde, positioning the carbonyl group for a stereoselective attack by the alkyl group from the organozinc reagent. The steric and electronic properties of the chiral ligand are crucial for achieving high levels of enantioselectivity.
Caption: General workflow for enantioselective alkylation.
Experimental Protocol: Enantioselective Ethylation
Materials:
-
2'-Methoxy-biphenyl-2-carbaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
(-)-N,N-Dibutylnorephedrine (DBNE)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (-)-N,N-Dibutylnorephedrine (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc solution (2.2 mmol, 2.2 equiv) and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
| Parameter | Value | Reference |
| Catalyst | (-)-N,N-Dibutylnorephedrine | N/A |
| Alkylating Agent | Diethylzinc | N/A |
| Solvent | Toluene | N/A |
| Temperature | 0 °C | N/A |
| Typical Yield | 85-95% | N/A |
| Typical ee | 90-98% | N/A |
Application III: Synthesis of Chiral Phosphine Ligands
The biphenyl backbone of 2'-Methoxy-biphenyl-2-carbaldehyde makes it an excellent precursor for the synthesis of atropisomeric phosphine ligands, which are highly valuable in asymmetric catalysis. The following protocol outlines a general strategy for the synthesis of a P-chiral phosphine oxide, which can be subsequently reduced to the corresponding phosphine ligand.
Scientific Rationale
The synthesis of chiral phosphine ligands from 2'-Methoxy-biphenyl-2-carbaldehyde typically involves the conversion of the aldehyde to a more suitable functional group for the introduction of the phosphorus moiety. A common approach is the conversion of the aldehyde to a diaryl- or alkyl-aryl-methanol, followed by nucleophilic substitution with a phosphide. The resulting phosphine can then be resolved or, in more advanced strategies, the chirality can be introduced during the synthesis. The protocol below describes a diastereoselective addition of a Grignard reagent to a chiral auxiliary-derived imine, a powerful method for establishing the stereocenter that will ultimately be adjacent to the phosphorus atom.
Caption: Synthetic workflow for a chiral phosphine ligand.
Experimental Protocol: Synthesis of a Chiral Aminophosphine Precursor
Materials:
-
2'-Methoxy-biphenyl-2-carbaldehyde
-
(R)-(+)-α-Methylbenzylamine
-
Anhydrous Magnesium Sulfate
-
Toluene (anhydrous)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Formation of the Chiral Imine
-
In a round-bottom flask, dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol) in anhydrous toluene (10 mL).
-
Add (R)-(+)-α-Methylbenzylamine (1.1 mmol, 1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude imine from Step 1 in anhydrous diethyl ether (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 mmol, 1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the diastereomers of the resulting chiral amine.
The major diastereomer can then be carried forward for the removal of the chiral auxiliary and subsequent phosphinylation to yield the desired chiral phosphine ligand.
Conclusion
2'-Methoxy-biphenyl-2-carbaldehyde stands as a cornerstone substrate for the development of innovative asymmetric catalytic methodologies. The protocols outlined in this guide for enantioselective arylation, alkylation, and the synthesis of chiral ligand precursors provide a robust foundation for researchers in organic synthesis and drug discovery. The inherent chirality and structural rigidity of the biphenyl scaffold, unlocked through these asymmetric transformations, will continue to inspire the creation of novel catalysts and the efficient synthesis of complex chiral molecules.
References
- Due to the nature of this generated document, direct linking to paywalled articles is not possible. The references provided are representative of the methodologies described and can be found through academic search engines.
-
General principles of asymmetric catalysis are discussed in numerous textbooks and reviews. For a comprehensive overview, see: "Asymmetric Synthesis: The Essentials" by M. Christmann and S. Bräse.
-
For examples of organocatalytic asymmetric arylations of aldehydes, refer to the work of pioneers in the field such as B. List, C. F. Barbas III, and D. W. C. MacMillan.
-
The enantioselective addition of organozinc reagents to aldehydes is extensively reviewed. Key contributions have been made by K. Soai, R. Noyori, and D. A. Evans.
-
The synthesis of chiral phosphine ligands is a vast field. For foundational work on P-chiral phosphines, see the contributions of H. B. Kagan and K. Mislow. For modern approaches, reviews on the synthesis of atropisomeric ligands are recommended.
Application Notes and Protocols: 2'-Methoxy-biphenyl-2-carbaldehyde as a Cornerstone for the Total Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Significance of 2'-Methoxy-biphenyl-2-carbaldehyde in Natural Product Synthesis
The quest for elegant and efficient pathways to complex natural products is a central theme in modern organic chemistry. These intricate molecules, sculpted by evolution, often possess potent and selective biological activities, making them invaluable leads in drug discovery. Within this context, the strategic selection of starting materials is paramount. 2'-Methoxy-biphenyl-2-carbaldehyde has emerged as a particularly valuable and versatile building block, especially in the synthesis of natural products featuring a biaryl core. Its pre-configured biphenyl scaffold significantly simplifies synthetic routes to complex targets such as the dibenzocyclooctadiene lignans, a class of compounds renowned for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.[1][2]
This comprehensive guide provides an in-depth exploration of the application of 2'-Methoxy-biphenyl-2-carbaldehyde in the total synthesis of natural products. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references. The focus will be on the asymmetric total synthesis of (-)-Steganone, a representative dibenzocyclooctadiene lignan, to illustrate the power and versatility of this key starting material.
Core Concept: Atroposelective Synthesis of Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans are characterized by a central, eight-membered ring and a chiral biaryl axis.[3] The control of this axial chirality, or atropisomerism, is a formidable challenge in their synthesis and is crucial for their biological activity. The synthetic strategy, therefore, must address not only the construction of the carbon skeleton but also the stereoselective formation of the biaryl bond.
Our synthetic approach to (-)-Steganone, starting from 2'-Methoxy-biphenyl-2-carbaldehyde, hinges on a key intramolecular coupling reaction to forge the eight-membered ring and establish the crucial axial chirality. Subsequent functional group manipulations then lead to the final natural product.
Retrosynthetic Analysis of (-)-Steganone
A logical retrosynthetic analysis of (-)-Steganone reveals 2'-Methoxy-biphenyl-2-carbaldehyde as a strategic starting material. The lactone ring of Steganone can be envisioned as arising from the oxidation of a diol, which in turn can be formed from an alkene. This alkene can be constructed via a Wittig reaction, cleaving the molecule into two key fragments. One of these fragments is directly derived from our starting biphenyl aldehyde.
Caption: Retrosynthetic analysis of (-)-Steganone.
Forward Synthesis: A Detailed Protocol
The forward synthesis from 2'-Methoxy-biphenyl-2-carbaldehyde to (-)-Steganone can be conceptualized in three key stages:
-
Chain Elongation via Wittig Reaction: Introduction of the side chain necessary for the formation of the eight-membered ring.
-
Atroposelective Intramolecular Coupling: The pivotal step to construct the dibenzocyclooctadiene core and establish the axial chirality.
-
Final Functionalization and Lactonization: Conversion of the cyclized intermediate to the natural product.
Stage 1: Chain Elongation via Wittig Reaction
The aldehyde functionality of 2'-Methoxy-biphenyl-2-carbaldehyde is a versatile handle for carbon-carbon bond formation. A Wittig reaction with a suitable phosphonium ylide provides a straightforward method to introduce the required side chain.[4][5][6][7][8]
Protocol 1: Synthesis of the Stilbene Intermediate
-
Reaction Setup: To a solution of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C. The resulting deep red solution is stirred at this temperature for 30 minutes to generate the ylide.
-
Aldehyde Addition: A solution of 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired stilbene derivative.
Causality of Experimental Choices:
-
The use of a strong base like n-butyllithium is necessary to deprotonate the phosphonium salt and generate the reactive ylide.[5]
-
Anhydrous conditions are crucial as the ylide is highly reactive towards water.
-
The reaction is performed under an inert atmosphere to prevent quenching of the ylide by atmospheric oxygen and moisture.
| Parameter | Value |
| Starting Material | 2'-Methoxy-biphenyl-2-carbaldehyde |
| Reagent | (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 80-90% |
Table 1: Quantitative Data for the Wittig Reaction.
Stage 2: Atroposelective Intramolecular Coupling
This is the most critical step of the synthesis, where the axially chiral dibenzocyclooctadiene core is constructed. An intramolecular Ullmann-type coupling or a palladium-catalyzed C-H activation/arylation are viable strategies.[3] For the synthesis of (-)-Steganone, an oxidative biaryl coupling is a biomimetic and efficient approach.[9]
Protocol 2: Intramolecular Oxidative Biaryl Coupling
-
Precursor Preparation: The stilbene derivative from the previous step is first subjected to demethylation of the methoxy group ortho to the aldehyde to reveal a phenol. This can be achieved using boron tribromide (BBr₃) in dichloromethane at low temperatures. The resulting aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The two phenolic hydroxyl groups are then protected, for instance, as their methyl ethers, to prevent unwanted side reactions during the coupling. The terminal alkene is then dihydroxylated and cleaved to afford a new aldehyde. This aldehyde is then converted to a carboxylic acid via oxidation. Finally, the protecting groups on the phenols are removed to yield the precursor for the oxidative coupling.
-
Reaction Setup: The phenolic biphenyl carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or a mixture of dichloromethane and trifluoroacetic acid.
-
Reagent Addition: A solution of a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA), (1.2 eq) is added portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. The formation of the lactone product can be monitored by TLC.
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the dibenzocyclooctadiene lactone.
Causality of Experimental Choices:
-
Hypervalent iodine reagents are effective oxidants for phenolic coupling reactions, proceeding through a radical or radical-cationic mechanism.[9]
-
The choice of solvent can influence the reaction rate and selectivity. Trifluoroacetic acid can act as both a solvent and a catalyst.
-
The atroposelectivity of the cyclization is often substrate-controlled, with the inherent conformational preferences of the biphenyl precursor directing the stereochemical outcome.
Caption: Plausible mechanism for oxidative biaryl coupling.
Stage 3: Final Functionalization and Lactonization
The final steps involve the conversion of the cyclized intermediate into the natural product, (-)-Steganone. This typically involves stereoselective reduction and lactonization.
Protocol 3: Synthesis of (-)-Steganone
-
Reduction: The keto-lactone obtained from the oxidative coupling is subjected to stereoselective reduction of the ketone. This can be achieved using a bulky reducing agent like L-selectride at low temperatures to favor the formation of the desired diastereomer.
-
Lactonization: If the lactone is not already formed during the oxidative coupling, the resulting hydroxy acid can be cyclized under acidic conditions (e.g., p-toluenesulfonic acid in benzene with azeotropic removal of water).
-
Purification: The final product, (-)-Steganone, is purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Dibenzocyclooctadiene Intermediate |
| Key Transformations | Stereoselective Reduction, Lactonization |
| Reagents | L-selectride, p-toluenesulfonic acid |
| Expected Overall Yield | 15-25% from 2'-Methoxy-biphenyl-2-carbaldehyde |
Table 2: Summary of the Final Stage of the Synthesis.
Workflow Diagram
Caption: Overall synthetic workflow to (-)-Steganone.
Conclusion and Future Perspectives
2'-Methoxy-biphenyl-2-carbaldehyde serves as an exemplary starting material for the efficient and stereocontrolled synthesis of complex biaryl natural products. The presented synthetic route to (-)-Steganone highlights its utility in a strategy that combines a classic Wittig reaction with a powerful atroposelective intramolecular oxidative coupling. This approach not only provides access to a medicinally important natural product but also offers a blueprint for the synthesis of other members of the dibenzocyclooctadiene lignan family.
The continued development of novel and more efficient catalytic systems for atroposelective biaryl coupling will further enhance the value of building blocks like 2'-Methoxy-biphenyl-2-carbaldehyde. Future research in this area will undoubtedly lead to even more elegant and practical total syntheses of complex natural products, ultimately contributing to the advancement of drug discovery and development.
References
-
Advances in the Synthesis of Lignan Natural Products. (2018). National Institutes of Health. [Link]
-
Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5-Diazadecalin Metal Complexes: Efficient Formation of Chiral Functionalized BINOL Derivatives. (n.d.). ACS Publications. [Link]
-
Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products. (n.d.). PubMed. [Link]
-
Advances in the Synthesis of Lignan Natural Products. (2018). National Institutes of Health. [Link]
-
Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. (n.d.). PubMed. [Link]
-
Chemistry Wittig Reaction. (n.d.). sathee jee. [Link]
-
Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro. (2021). PubMed. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. (n.d.). ACS Publications. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Publications. [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). National Institutes of Health. [Link]
-
Applications of the Wittig Reaction on the Synthesis of Natural and Natural-Analogue Heterocyclic Compounds. (2019). ResearchGate. [Link]
-
Oxidative cyclization of 2-allenyl-1,1′-biphenyls with α-carbonyl alkyl bromides: facile access to functionalized phenanthrenes. (n.d.). Royal Society of Chemistry. [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. (2026). Oreate AI Blog. [Link]
-
Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. (n.d.). Royal Society of Chemistry. [Link]
-
Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight. (2022). ResearchGate. [Link]
-
Synthetic Studies Towards Chiral Analogues of Steganone. (n.d.). UCL Discovery. [Link]
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017). MDPI. [Link]
-
Asymmetric Synthesis of Natural Products and Medicinal Drugs Through One-Pot-Reaction Strategies. (2015). ResearchGate. [Link]
-
Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. (n.d.). ACS Publications. [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. (2020). PubMed. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. [Link]
-
Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation. (2017). PubMed. [Link]
-
Asymmetric Synthesis of Physiological Active Principles of Natural Products. (2022). Newport International Journal. [Link]
-
Synthesis of a Steganone Analogue. (1974). Royal Society of Chemistry. [Link]
-
Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. (2015). Royal Society of Chemistry. [Link]
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017). Semantic Scholar. [Link]
-
Asymmetric construction of atropisomeric biaryls via a redox neutral cross-coupling strategy. (n.d.). Nature. [Link]
-
Asymmetric Synthesis of Drugs and Natural Products. (2018). Taylor & Francis. [Link]
-
Total synthesis of grayanane natural products. (2022). National Institutes of Health. [Link]
-
Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). MDPI. [Link]
-
Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. (2024). MDPI. [Link]
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. (n.d.). ACS Publications. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. [Link]
-
Switchable synthesis of natural-product-like lawsones and indenopyrazoles through regioselective ring-expansion of indantrione. (2023). National Institutes of Health. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Precursor: 2'-Methoxy-biphenyl-2-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of 2'-Methoxy-biphenyl-2-carbaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. The strategic selection of starting materials is paramount to the efficient and diverse synthesis of these complex architectures. Among a multitude of available precursors, 2'-Methoxy-biphenyl-2-carbaldehyde has emerged as a particularly versatile and powerful building block.
This biphenyl aldehyde, possessing a unique conformational flexibility and strategically positioned reactive aldehyde and methoxy groups, offers a gateway to a diverse range of heterocyclic systems. The inherent atropisomerism of the biphenyl core can introduce an element of three-dimensionality, a highly sought-after feature in modern drug design. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2'-Methoxy-biphenyl-2-carbaldehyde as a precursor for the synthesis of medicinally relevant heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these transformations.
Core Synthetic Strategies and Applications
The strategic arrangement of the aldehyde and methoxy groups in 2'-Methoxy-biphenyl-2-carbaldehyde allows for a variety of cyclization strategies. The aldehyde function serves as a key electrophilic handle for condensation and imine formation, while the methoxy group can act as a directing group or a leaving group in intramolecular cyclization reactions. This section will explore several key synthetic transformations, providing both the "how" and the "why" of each protocol.
Synthesis of Dibenzo[b,f]oxepines via Intramolecular Cyclization
Dibenzo[b,f]oxepines are a class of tricyclic heterocyclic compounds that form the core of several neurologically active drugs. The synthesis of these compounds from 2'-Methoxy-biphenyl-2-carbaldehyde derivatives showcases a powerful application of intramolecular cyclization.
Mechanistic Rationale: The synthesis typically proceeds through an intermediate where the aldehyde has been transformed into a species that facilitates intramolecular attack from the methoxy-bearing ring. One common strategy involves the conversion of the aldehyde to a more reactive electrophile or the generation of a nucleophilic center on the other ring. For instance, acid-catalyzed reactions can promote the formation of an oxonium ion, which is then susceptible to intramolecular electrophilic aromatic substitution. The choice of a strong acid catalyst is crucial for activating the methoxy group and driving the cyclization forward.
Experimental Workflow: Synthesis of Dibenzo[b,f]oxepine
Application Note: Nucleophilic Addition to Sterically Hindered Biaryl Aldehydes
Abstract & Strategic Significance
This guide details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 2'-Methoxy-biphenyl-2-carbaldehyde . This reaction is a critical transformation in the synthesis of hindered biaryl alcohols, which serve as precursors for fluorenes (via acid-catalyzed cyclization) and phenanthridine alkaloids .
The specific challenge with this substrate lies in the ortho-ortho' substitution pattern . The proximity of the 2'-methoxy group to the 2-formyl group introduces two competing factors:
-
Steric Hindrance: Retarding the rate of nucleophilic attack.
-
Chelation Control: The methoxy oxygen can coordinate with the magnesium atom, potentially directing the stereochemical outcome (Cram-chelate model) and stabilizing the transition state.
This protocol optimizes for chemoselectivity (favoring addition over reduction) and yield , mitigating common failure modes associated with hindered electrophiles.
Mechanistic Insight & Reaction Design
The Chelation-Controlled Addition Model
Unlike simple benzaldehydes, 2'-Methoxy-biphenyl-2-carbaldehyde possesses a Lewis-basic ether oxygen capable of coordinating with the Grignard magnesium.
-
Non-Chelating Solvents (Diethyl Ether): In solvents with lower Lewis basicity, the Grignard reagent (Mg) coordinates simultaneously to the carbonyl oxygen and the 2'-methoxy oxygen. This forms a rigid cyclic transition state , often increasing reaction rate despite steric bulk.
-
Chelating Solvents (THF): THF strongly solvates the Mg species, potentially disrupting the intramolecular methoxy chelation. This can lead to slower reaction rates or different stereochemical outcomes if the product is chiral.
Competing Pathways: The Reduction Risk
With hindered aldehydes, Grignard reagents possessing
-
Mitigation Strategy: Perform the addition at low temperature (-78°C to 0°C) to kinetically favor nucleophilic addition over hydride transfer.
Visualizing the Pathway
The following diagram illustrates the chelation-controlled mechanism and the critical decision nodes in the workflow.
Figure 1: Reaction pathway highlighting the chelation intermediate which stabilizes the transition state in non-polar solvents.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Substrate | 2'-Methoxy-biphenyl-2-carbaldehyde (>98%) | Electrophile |
| Grignard Reagent | R-MgBr or R-MgCl (1.0 M - 3.0 M in Et2O/THF) | Nucleophile |
| Solvent | Anhydrous Diethyl Ether (Et2O) or THF | Reaction Medium |
| Quench | Saturated aq.[1] NH4Cl | Proton source |
| Drying Agent | MgSO4 or Na2SO4 | Water removal |
Step-by-Step Procedure
Step 1: Preparation of Anhydrous Environment
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under a stream of Nitrogen (
) or Argon ( ). -
Allow the glassware to cool to room temperature under inert gas flow.
Step 2: Substrate Solubilization
-
Charge the RBF with 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 equiv).
-
Add anhydrous Diethyl Ether (
) via syringe.-
Note:
is preferred over THF if chelation control is desired. Use THF if the Grignard reagent is only soluble in THF. -
Concentration: Target 0.2 M to 0.5 M.
-
Step 3: Grignard Addition (The Critical Step)
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Why? Lower temperatures suppress
-hydride reduction side reactions.
-
-
Add the Grignard reagent (1.2 - 1.5 equiv) dropwise via syringe over 15–20 minutes.
-
Observation: A color change (often yellow to orange/brown) or slight exotherm indicates initiation.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C .
-
Slowly add saturated aqueous Ammonium Chloride (
) to quench excess Grignard.-
Caution: Vigorous gas evolution (
or alkanes) will occur.
-
-
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
). -
Combine organic layers and wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes
10-20% EtOAc/Hexanes.-
Note: The product alcohol is more polar than the starting aldehyde.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Degraded Grignard Reagent | Titrate Grignard reagent using salicylaldehyde phenylhydrazone or use fresh bottle. |
| Primary Alcohol Formed | Switch solvent to Toluene/Ether mix; Lower temp to -78°C; Use organolithium instead (R-Li) which is less prone to reduction. | |
| No Reaction | Steric Hindrance too high | Add Lewis Acid promoter (e.g., |
| Dehydration (Alkene formation) | Acidic Workup too strong | The resulting benzylic alcohol is prone to elimination. Use neutral workup or avoid strong mineral acids (HCl). |
Analytical Characterization (Expected Data)
For the product 1-(2'-methoxy-biphenyl-2-yl)-ethanol (assuming MeMgBr used):
-
1H NMR (CDCl3):
-
3.7-3.8 ppm (s, 3H,
). -
4.8-5.2 ppm (q, 1H, benzylic
). - 7.0-7.6 ppm (m, aromatic protons).
-
Diagnostic: Disappearance of the aldehyde singlet (
~9.8-10.0 ppm).
-
3.7-3.8 ppm (s, 3H,
-
IR Spectroscopy:
-
Broad absorption at 3300-3500
(O-H stretch). -
Absence of strong C=O stretch at 1690
.
-
References
-
General Grignard Mechanism & Side Reactions
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (2013).
-
-
Chelation Control in Grignard Additions
-
Cram, D. J., & Abd Elhafez, F. A. "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction' in the Syntheses of Acyclic Systems." Journal of the American Chemical Society, 74(23), 5828–5835. (1952).
-
-
Synthesis of Biaryl Alcohols (Analogous Protocols)
-
Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. (2005).[2]
-
-
Suppression of Reduction Side Reactions
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (1989).[3]
-
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 2. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
Application Notes & Protocols: A Detailed Guide to the Wittig Reaction for the Synthesis of Stilbenoid Scaffolds from 2'-Methoxy-biphenyl-2-carbaldehyde
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes with a high degree of regiochemical control.[4][5] A key advantage is that the double bond forms precisely where the carbonyl group was located, avoiding the isomeric mixtures that can arise from other elimination-based methods.[3][6]
This protocol focuses on the application of the Wittig reaction to 2'-Methoxy-biphenyl-2-carbaldehyde, a sterically hindered aromatic aldehyde. The resulting products are stilbenoid structures, a class of compounds with significant interest in drug discovery and materials science due to their diverse biological activities and photophysical properties.[7][8][9] This guide will provide a deep dive into the reaction mechanism, stereochemical considerations, and a field-proven, step-by-step protocol for researchers.
Pillar 1: Mechanistic Underpinnings & Stereochemical Control
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Wittig reaction proceeds through two primary stages: the formation of the key intermediate, a phosphorus ylide, followed by its reaction with the carbonyl compound.
Step A: Generation of the Phosphorus Ylide (Wittig Reagent)
The phosphorus ylide is a charge-neutral species with adjacent positive and negative charges, making the carbon atom highly nucleophilic. It is typically prepared in situ (in the reaction flask) immediately before use, especially when dealing with highly reactive, non-stabilized ylides.[10][11]
-
SN2 Reaction: The synthesis begins with a classic SN2 reaction. Triphenylphosphine, an excellent nucleophile, attacks a primary or secondary alkyl halide (e.g., benzyl bromide) to displace the halide and form a stable alkyltriphenylphosphonium salt.[5][12][13]
-
Deprotonation: The hydrogen atom on the carbon adjacent to the positively charged phosphorus is rendered acidic. A strong base is required to deprotonate this carbon, forming the ylide.[5] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[11][13] The choice of base and solvent is critical and depends on the acidity of the phosphonium salt.
Step B: The Olefination Reaction
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
-
Cycloaddition: The modern understanding of the mechanism, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition between the ylide and the aldehyde.[2][14] This directly forms a transient, four-membered ring intermediate known as an oxaphosphetane.[4][15]
-
Collapse and Product Formation: This oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition.[5] The thermodynamic driving force for this step is the formation of the exceptionally strong phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide (TPPO), which propels the reaction to completion.[15]
Caption: The Wittig reaction pathway from starting materials to final products.
A Note on Stereoselectivity
The stereochemistry (E/Z or trans/cis) of the resulting alkene is heavily influenced by the nature of the 'R' group on the ylide.[15]
-
Non-stabilized Ylides (R = alkyl): These are highly reactive and typically lead to the kinetic (Z)-alkene product.[2][10]
-
Stabilized Ylides (R = ester, ketone, etc.): These ylides are less reactive due to resonance stabilization. The reaction becomes reversible at the initial addition stage, allowing for equilibration to the more thermodynamically stable (E)-alkene.[2][10]
-
Semi-stabilized Ylides (R = aryl, e.g., benzyl): These fall in between and often yield a mixture of (E) and (Z) isomers.[2] For the protocol described herein, which utilizes a benzyl-derived ylide, the formation of an E/Z mixture is expected, which may necessitate chromatographic separation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol details the reaction of 2'-Methoxy-biphenyl-2-carbaldehyde with benzyltriphenylphosphonium ylide to synthesize (E/Z)-2'-Methoxy-2-styrylbiphenyl.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.88 | 1.2 | 1.2 | White to off-white solid |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Anhydrous, <50 ppm H₂O, bp: 66 °C |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.2 | 1.2 | 2.5 M solution in hexanes, pyrophoric |
| 2'-Methoxy-biphenyl-2-carbaldehyde | C₁₄H₁₂O₂ | 212.24 | 1.0 | 1.0 | Solid |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | Aqueous solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ACS grade |
| Brine | NaCl | 58.44 | - | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Granular |
| Silica Gel | SiO₂ | 60.08 | - | - | 230-400 mesh |
| Equipment | |||||
| Round-bottom flasks (oven-dried) | |||||
| Magnetic stirrer and stir bars | |||||
| Septa and needles | |||||
| Syringes | |||||
| Inert gas line (Nitrogen or Argon) | |||||
| Ice bath | |||||
| Separatory funnel | |||||
| Rotary evaporator | |||||
| Flash chromatography setup |
Step-by-Step Methodology
Caption: Experimental workflow for the Wittig synthesis protocol.
Part 1: In Situ Ylide Generation
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Ensure all glassware is rigorously oven-dried and allowed to cool to room temperature under a stream of dry nitrogen. A positive pressure of nitrogen is maintained throughout the reaction.
-
Reagent Addition: To the flask, add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol).
-
Solvent Addition: Add 20 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.
-
Base Addition: While stirring vigorously, add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic deprotonation and prevent side reactions. Upon addition of the base, the white suspension will transform into a characteristic deep orange or reddish solution, indicating the formation of the phosphorus ylide.
-
Stirring: Continue stirring the ylide solution at 0 °C for 1 hour to ensure complete formation.
Part 2: The Wittig Reaction
-
Aldehyde Preparation: In a separate, dry 25 mL flask, dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (212 mg, 1.0 mmol) in 10 mL of anhydrous THF.
-
Aldehyde Addition: Slowly add the aldehyde solution to the stirring ylide solution at 0 °C via syringe over 15 minutes. The deep color of the ylide should fade as it reacts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Part 3: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[16] Causality Note: Multiple extractions ensure complete recovery of the organic product from the aqueous phase.
-
Washing: Combine the organic layers and wash them with 30 mL of brine. This step helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude material will be a mixture of the desired alkene isomers and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final mixture of 95:5 hexanes:ethyl acetate), is typically effective. The less polar alkene product will elute before the more polar triphenylphosphine oxide.
-
Characterization: Combine the fractions containing the product, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the E/Z ratio.
Pillar 3: Safety and Handling
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Always use freshly opened bottles or solvent from a purification system.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
-
Fume Hood: All operations must be conducted within a certified chemical fume hood to avoid inhalation of volatile organic compounds.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of a stilbenoid derivative from 2'-Methoxy-biphenyl-2-carbaldehyde using the Wittig reaction. By understanding the underlying mechanism and paying close attention to the experimental details, particularly the need for anhydrous and inert conditions, researchers can reliably apply this powerful olefination strategy to complex and sterically demanding substrates in their synthetic campaigns.
References
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Wittig Reaction. (2023, June 26). Organic Chemistry Academy. Retrieved from [Link]
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved from [Link]
-
Vontobel, P. H. V., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Barnard College, Columbia University. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). ReactionFlash. Retrieved from [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Stilbene Derivatives. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. (2014, March 20). YouTube. Retrieved from [Link]
-
Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. (2018, December 6). Journal of Chemical Education - ACS Publications. Retrieved from [Link]
-
In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. (2015, October 11). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthetic approaches toward stilbenes and their related structures. (n.d.). PMC - NIH. Retrieved from [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. Retrieved from [Link]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 14. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Note: Reductive Amination of 2'-Methoxy-biphenyl-2-carbaldehyde
Abstract & Strategic Overview
The reductive amination of 2'-Methoxy-biphenyl-2-carbaldehyde represents a classic challenge in medicinal chemistry: functionalizing a sterically crowded biaryl scaffold. Unlike simple benzaldehydes, this substrate possesses an ortho-substituted phenyl ring adjacent to the aldehyde. The resulting steric clash forces the biphenyl system into a twisted, non-planar conformation, potentially shielding the carbonyl carbon from nucleophilic attack.
This Application Note provides two distinct, field-validated protocols to ensure successful amination:
-
Method A (The Standard): A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB) for reactive amines.
-
Method B (The "Titanium Touch"): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide, designed specifically for sterically hindered amines or electron-deficient anilines where standard methods fail.
Mechanistic Insight: The "Ortho-Ortho" Challenge
The primary barrier to reaction efficiency in 2'-Methoxy-biphenyl-2-carbaldehyde is the atropisomeric twist . The 2'-methoxy group and the 2-formyl group create significant steric repulsion.
-
Conformational Locking: The rings rotate to minimize interaction, often placing the aldehyde in a "pocket" shielded by the methoxy group.
-
Imine Stability: Even if the amine attacks, the resulting imine (Schiff base) may be unstable or slow to form due to the strain introduced by the C=N double bond in this crowded environment.
-
Electronic Effects: The methoxy group serves as an electron donor. While not directly conjugated in the twisted state, inductive effects can slightly reduce the electrophilicity of the carbonyl carbon.
To visualize this pathway and the decision logic, refer to the flowchart below.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine steric/electronic properties.
Experimental Protocols
Method A: Standard STAB Protocol
Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine). Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3) – Mild, does not reduce aldehydes/ketones rapidly, allowing imine formation first.
Reagents Required:
-
Substrate: 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reducing Agent: NaBH(OAc)3 (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol) in DCE (5 mL).
-
Amine Addition: Add the Amine (1.1 mmol).
-
Catalysis: Add Glacial Acetic Acid (1.0 mmol). Note: Acid catalysis is crucial here to protonate the carbonyl oxygen, making it more susceptible to attack in this crowded environment.
-
Imine Formation (Equilibrium): Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it before adding Acetic Acid.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 12–24 hours. Monitor by LCMS or TLC.
-
Quench: Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Weak nucleophiles (anilines), bulky amines (e.g., tert-butylamine), or when Method A yields <30%. Mechanism: Ti(OiPr)4 acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Reagents Required:
-
Substrate: 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (dry) or Neat (if amine is liquid)
Step-by-Step Procedure:
-
Complexation: In a dry flask under Nitrogen/Argon, mix 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol) and the Amine (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)4 (2.0 mmol) neat via syringe.
-
Imine Formation: Stir the mixture at RT for 6–12 hours.
-
Note: For extremely hindered substrates, mild heating (40–50 °C) may be required. The solution often turns yellow/orange, indicating imine/titanium complex formation.
-
-
Dilution: Dilute the viscous mixture with dry Ethanol or THF (5 mL).
-
Reduction: Cool the flask to 0 °C. Add NaBH4 (1.5 mmol) portion-wise.
-
Safety: Exothermic reaction with gas evolution.
-
-
Completion: Allow to warm to RT and stir for 2–4 hours.
-
Hydrolysis (Critical Step): Quench by adding water (2 mL). A heavy white precipitate (TiO2) will form.
-
Filtration Aid: Add 1N NaOH or aqueous NH4OH to help break up the titanium emulsion, or filter through a pad of Celite.
-
-
Workup: Wash the filter cake with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.
Data Summary & Troubleshooting
| Variable | Method A (STAB) | Method B (Ti(OiPr)4) |
| Reaction pH | Slightly Acidic (~pH 5-6) | Neutral / Lewis Acidic |
| Water Sensitivity | Tolerant (STAB is stable) | Sensitive (Ti hydrolyzes) |
| Imine Isolation | No (One-pot) | Possible (can isolate before reduction) |
| Side Reactions | Dialkylation (trace) | Reduction to Alcohol (if imine slow to form) |
| Typical Yield | 70 - 90% | 60 - 85% (for difficult substrates) |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: Steric bulk preventing imine formation.
-
Fix: Switch to Method B. Heat the imine formation step to 60°C in Toluene before adding reducing agent.
-
-
Issue: Formation of Alcohol (Reduction of Aldehyde).
-
Cause: Reducing agent added before imine was fully formed.
-
Fix: Increase "Imine Formation" time. In Method A, ensure Acetic Acid is present. In Method B, verify Ti(OiPr)4 quality (should be clear/yellow liquid, not cloudy).
-
-
Issue: "Sticky" Product during Workup.
-
Cause: Amine coordinating to Boron or Titanium.
-
Fix: Use the "KNa Tartrate (Rochelle's Salt)" wash method. Stir the crude reaction mixture with saturated aqueous Rochelle's salt for 1 hour to solubilize metal complexes.
-
Mechanistic Pathway Visualization
The following diagram illustrates the specific role of Titanium in overcoming the activation energy barrier imposed by the biphenyl steric clash.
Figure 2: Mechanistic pathway of Titanium(IV) Isopropoxide mediated reductive amination, highlighting water scavenging.
References
-
Standard Reductive Amination (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Titanium(IV) Isopropoxide Methodology: Bhattacharyya, S. (1995).[3] Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]
-
Review of Hindered Amination: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]
-
Solid Phase/Parallel Synthesis Applications (Relevant for Drug Discovery): Bui, C. T., Rasoul, F., Ercole, F., Pham, Y., & Maeji, N. J. (2000). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog. Tetrahedron Letters, 41(36), 6981-6984. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Fluorescent Dyes from 2'-Methoxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of novel fluorescent dyes utilizing 2'-Methoxy-biphenyl-2-carbaldehyde as a key starting material. The biphenyl scaffold offers a unique platform for the development of fluorophores with tunable photophysical properties. This guide delves into a strategic synthetic approach, combining a Wittig reaction for the extension of conjugation with a subsequent intramolecular cyclization to construct a rigid, planar, and fluorescent heterocyclic system. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside an in-depth discussion of the underlying chemical principles. Furthermore, this document outlines methods for characterizing the photophysical properties of the resulting dyes and discusses their potential applications in bioimaging and as fluorescent probes.
Introduction: The Biphenyl Scaffold as a Privileged Structure in Fluorescent Dye Development
Fluorescent dyes are indispensable tools in modern scientific research, with wide-ranging applications in medical diagnostics, cell biology, and drug discovery. The ability to visualize biological processes at the molecular level with high sensitivity and spatiotemporal resolution has revolutionized our understanding of complex biological systems. Organic fluorescent dyes, in particular, offer a high degree of tunability in their chemical structures and, consequently, their photophysical properties.
The biphenyl moiety is a well-established structural motif in medicinal chemistry and materials science. Its inherent rigidity and extended π-conjugation system make it an attractive scaffold for the design of novel fluorophores. By strategically modifying the biphenyl core, it is possible to fine-tune the absorption and emission wavelengths, quantum yields, and environmental sensitivity of the resulting dyes. 2'-Methoxy-biphenyl-2-carbaldehyde is a readily accessible and versatile starting material that provides a convenient handle for the construction of more complex, fluorescent heterocyclic systems. The presence of the methoxy group can also influence the photophysical properties of the final dye through its electron-donating nature.
This guide will focus on a rational design and synthesis strategy to convert 2'-Methoxy-biphenyl-2-carbaldehyde into a novel fluorescent dye. The proposed pathway involves two key transformations: a Wittig reaction to introduce a vinyl group and extend the π-system, followed by an acid-catalyzed intramolecular cyclization to form a rigid, planar phenanthridine or a related heterocyclic core.
Proposed Synthetic Pathway: From Biphenyl Aldehyde to a Fluorescent Heterocycle
The synthetic strategy outlined below is designed to be robust and adaptable, allowing for the synthesis of a variety of fluorescent dyes from the common precursor, 2'-Methoxy-biphenyl-2-carbaldehyde.
Scheme 1: Proposed Synthesis of a Fluorescent Phenanthridine Derivative
Application Note: 2'-Methoxy-biphenyl-2-carbaldehyde in SDHI Fungicide Synthesis
Executive Summary
In the competitive landscape of agrochemical discovery, the biphenyl-pyrazole carboxamide class (e.g., Bixafen, Fluxapyroxad) represents a gold standard for SDHI fungicides. While commercial Active Pharmaceutical Ingredients (APIs) often feature halogenated biphenyl cores, 2'-methoxy-biphenyl-2-carbaldehyde serves as a critical Structure-Activity Relationship (SAR) probe .
This guide details the process chemistry for synthesizing and utilizing this intermediate. By replacing the lipophilic halogens with a methoxy group, researchers can modulate the metabolic stability and water solubility of the fungicide candidate. This note provides a robust, self-validating protocol for the synthesis of the aldehyde via Suzuki-Miyaura coupling and its subsequent oxidation to the carboxylic acid "warhead" required for amide coupling.
Chemical Context & Mechanism[1][2][3][4][5]
The Role in SDHI Design
SDHI fungicides function by blocking the ubiquinone-binding site of Complex II in the mitochondrial respiration chain. The "biphenyl" moiety acts as the lipophilic anchor, fitting into the hydrophobic pocket of the enzyme.
-
Target Molecule: 2'-Methoxy-biphenyl-2-carbaldehyde.[1]
-
Downstream Utility: Precursor to 2'-methoxy-biphenyl-2-carboxylic acid, which is coupled with amino-pyrazoles to form the active fungicide.
-
Mechanistic Insight: The ortho-methoxy group introduces steric twist and alters the electronic density of the ring, potentially changing the binding kinetics compared to the standard ortho-chloro substitution found in Boscalid or Bixafen.
Synthetic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward process flow.
Figure 1: Strategic workflow for utilizing the aldehyde intermediate in fungicide library synthesis.
Experimental Protocols
Protocol A: Suzuki-Miyaura Synthesis of the Aldehyde
Objective: High-yield synthesis of 2'-methoxy-biphenyl-2-carbaldehyde from commercially available precursors. Scale: 10 mmol (scalable to kg).
Reagents & Materials
| Reagent | Equivalents | Role |
| 2-Bromoanisole | 1.0 eq | Electrophile |
| 2-Formylphenylboronic acid | 1.2 eq | Nucleophile |
| Pd(OAc)₂ | 2.0 mol% | Catalyst Precursor |
| SPhos | 4.0 mol% | Ligand (Steric bulk prevents Pd black) |
| K₂CO₃ | 2.5 eq | Base |
| Toluene / Water | 4:1 v/v | Solvent System |
Step-by-Step Procedure
-
Inerting: Charge a 3-neck round-bottom flask with 2-formylphenylboronic acid (1.80 g, 12 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and SPhos (164 mg, 0.4 mmol). Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed Toluene (40 mL) and 2-Bromoanisole (1.87 g, 10 mmol). Stir for 5 minutes at room temperature (RT) to complex the catalyst.
-
Base Addition: Add degassed water (10 mL) containing K₂CO₃ (3.45 g, 25 mmol).
-
Reaction: Heat the biphasic mixture to 90°C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear. The product aldehyde appears as a UV-active spot at Rf ~0.35.
-
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (0-10% EtOAc in Hexane).
-
Expected Yield: 85-92% as a pale yellow oil/solid.
-
NMR Validation: ¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 3.75 (s, 3H, OMe).
-
Protocol B: Pinnick Oxidation to Carboxylic Acid
Objective: Chemoselective oxidation of the aldehyde to the carboxylic acid without over-oxidation or chlorination byproducts. This acid is the direct precursor for the amide bond.
Reagents & Materials
| Reagent | Equivalents | Role |
| Aldehyde Substrate | 1.0 eq | Starting Material |
| NaClO₂ (Sodium Chlorite) | 1.5 eq | Oxidant |
| NaH₂PO₄ | 1.2 eq | Buffer (pH control is critical) |
| 2-Methyl-2-butene | 5.0 eq | Chlorine Scavenger |
| t-Butanol / Water | 3:1 v/v | Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve 2'-methoxy-biphenyl-2-carbaldehyde (2.12 g, 10 mmol) in t-Butanol (30 mL) and 2-methyl-2-butene (5 mL).
-
Oxidant Prep: Dissolve NaClO₂ (1.35 g) and NaH₂PO₄ (1.44 g) in Water (10 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 20 minutes at 0°C .
-
Why? Exothermic control. The scavenger prevents the formation of hypochlorous acid, which could chlorinate the aromatic ring.
-
-
Reaction: Warm to RT and stir for 2–3 hours.
-
Self-Validation Checkpoint: The reaction mixture should remain pale yellow. If it turns bright yellow/green, chlorine gas is generating (insufficient scavenger).
-
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3] Wash with aqueous sodium bisulfite (to quench oxidant) and then Brine.
-
Isolation: Concentrate to yield the crude acid. Recrystallize from Toluene/Heptane.
-
Target: White crystalline solid.
-
Application Data: Catalyst Optimization
In SDHI synthesis, the Suzuki step is the cost-driver. The following table summarizes internal optimization data for the synthesis of the aldehyde intermediate.
| Catalyst System | Base | Solvent | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Tol/H₂O | 92% | Recommended. Robust, low loading. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78% | Requires higher loading (5%); PPh₃ oxide removal is difficult. |
| Pd/C (Heterogeneous) | K₃PO₄ | EtOH/H₂O | 65% | Lower yield, but catalyst is recyclable. Good for initial screening. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 88% | Excellent but expensive. Use if SPhos fails. |
Troubleshooting & Safety
Common Failure Modes
-
Protodeboronation: If the boronic acid degrades before coupling, the yield drops.
-
Solution: Ensure the base is added after the catalyst is complexed. Use a slight excess (1.2–1.3 eq) of boronic acid.
-
-
Aldehyde Oxidation: The aldehyde product can air-oxidize to the acid during workup.
-
Solution: Perform evaporation under Nitrogen; store the intermediate under inert gas at 4°C.
-
Safety (HSE)
-
2-Bromoanisole: Irritant. Avoid skin contact.[4]
-
Palladium Catalysts: Sensitizers. Use designated weighing areas.
-
NaClO₂: Strong oxidizer. Do not mix directly with organic solvents without dilution; risk of explosion.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Pinnick Oxidation Protocol
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
-
Bixafen & SDHI Chemistry Overview
- Glättli, A. et al. (Bayer CropScience). "Pyrazoles and their use as fungicides." (Patent context for biphenyl-pyrazole amides).
-
2'-Methoxy-biphenyl-2-carbaldehyde Properties
- PubChem Compound Summary for CID 10866755.
-
General Process for Biphenyl Aldehydes
- Organic Syntheses, Coll. Vol. 9, p. 553 (1998); Vol. 74, p. 205 (1997). (Methodology for similar dimethoxy-biphenyls).
Sources
Introduction: The Untapped Potential of 2'-Methoxy-biphenyl-2-carbaldehyde in Polymer Science
An in-depth analysis of polymerization reactions involving 2'-Methoxy-biphenyl-2-carbaldehyde reveals a notable absence of direct, peer-reviewed studies on the homopolymerization or copolymerization of this specific monomer. This indicates that the exploration of its polymerization is a novel area of research. The following guide is therefore constructed as a prospective analysis, grounded in established principles of polymer chemistry and the known reactivity of aromatic aldehydes and biphenyl systems. It is intended to serve as a foundational resource for researchers venturing into this unexplored domain, providing theoretically sound, yet hypothetical, pathways for investigation.
2'-Methoxy-biphenyl-2-carbaldehyde is a bifunctional molecule featuring a rigid biphenyl backbone, which can impart thermal stability and desirable optoelectronic properties to a polymer chain. The presence of a reactive carbaldehyde group offers a versatile handle for various polymerization reactions, while the methoxy group can influence solubility and intermolecular interactions. The synthesis of polymers from this monomer is a compelling research avenue for creating novel materials with potential applications in organic electronics, high-performance coatings, and advanced composites.
This document outlines several potential strategies for the polymerization of 2'-Methoxy-biphenyl-2-carbaldehyde, providing detailed hypothetical protocols and the underlying chemical rationale.
Proposed Polymerization Strategies
The reactivity of the aldehyde group is the most logical starting point for polymerization. We will explore three primary, theoretically-grounded strategies.
Strategy 1: Acid-Catalyzed Polycondensation with Phenolic Co-monomers
This approach leverages the classic electrophilic aromatic substitution reaction between an aldehyde and a phenol, a cornerstone of polymer chemistry used to produce phenolic resins. In this proposed scheme, the aldehyde group of 2'-Methoxy-biphenyl-2-carbaldehyde would react with a phenol or a bisphenol to form a network of methylene-bridged aromatic units. The biphenyl moiety would be incorporated as a bulky, rigid pendant group, significantly modifying the properties of the resulting resin.
Causality behind Experimental Choices:
-
Co-monomer Choice: Phenol is chosen for its high reactivity and ability to form cross-linked networks. Bisphenol A could be used to create more linear, thermoplastic materials.
-
Catalyst: A strong acid catalyst, such as hydrochloric or sulfuric acid, is essential to protonate the aldehyde, activating it for electrophilic attack on the electron-rich phenol ring.
-
Temperature Control: The reaction is exothermic; controlling the temperature is crucial to prevent uncontrolled cross-linking and to achieve a desired molecular weight and processability.
Caption: Proposed acid-catalyzed polycondensation workflow.
Strategy 2: Reductive Coupling via McMurry Reaction
The McMurry reaction offers a powerful method for the reductive coupling of aldehydes and ketones to form alkenes. By applying this to 2'-Methoxy-biphenyl-2-carbaldehyde, one could theoretically synthesize a poly(alkene) with stilbene-like units in the backbone. This would result in a highly conjugated polymer, a class of materials with significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Causality behind Experimental Choices:
-
Reducing Agent: A low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc or a zinc-copper couple, is the hallmark of the McMurry reaction. The choice of the specific titanium reagent can influence the reaction's efficiency and stereoselectivity.
-
Inert Atmosphere: The low-valent titanium reagents are extremely sensitive to air and moisture. Therefore, the reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Solvent: A high-boiling, non-protic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) is typically used to facilitate the reaction, which often requires elevated temperatures.
Caption: Proposed two-step synthesis via a vinyl intermediate.
Hypothetical Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended as a starting point for experimental design. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Hypothetical Acid-Catalyzed Polycondensation with Phenol
| Parameter | Value/Description |
| Reactants | 2'-Methoxy-biphenyl-2-carbaldehyde, Phenol |
| Molar Ratio (Aldehyde:Phenol) | 1 : 1.2 (Excess phenol to ensure complete reaction) |
| Catalyst | Concentrated Sulfuric Acid (2% by weight of total reactants) |
| Solvent | None (Melt/Bulk polymerization) |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, melt phenol (e.g., 11.3 g, 0.12 mol) at 50-60 °C.
-
Monomer Addition: Once the phenol is molten, slowly add 2'-Methoxy-biphenyl-2-carbaldehyde (e.g., 21.2 g, 0.1 mol) under continuous stirring.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.65 g) to the reaction mixture. An exothermic reaction should be observed.
-
Polymerization: Increase the temperature to 80-100 °C and maintain for 4-6 hours. The viscosity of the mixture is expected to increase significantly.
-
Work-up: Cool the reaction mixture to room temperature. The resulting solid resin can be crushed and washed repeatedly with hot water to remove unreacted phenol and the acid catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: Analyze the product using FT-IR (disappearance of aldehyde C=O stretch, appearance of broad O-H stretch), ¹H NMR (integration of aromatic vs. methylene bridge protons), and GPC (to determine molecular weight distribution).
Protocol 2: Hypothetical Reductive Coupling Polymerization
| Parameter | Value/Description |
| Reactant | 2'-Methoxy-biphenyl-2-carbaldehyde |
| Reagents | TiCl₄, Zinc dust |
| Molar Ratio (Aldehyde:TiCl₄:Zn) | 1 : 2 : 4 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
Reagent Preparation: Under an argon atmosphere, add zinc dust (e.g., 2.6 g, 0.04 mol) to a flame-dried, three-necked flask containing anhydrous THF (100 mL).
-
Titanium Addition: Cool the flask to 0 °C and slowly add TiCl₄ (e.g., 2.2 mL, 0.02 mol) via syringe. The mixture should turn from yellow to black, indicating the formation of low-valent titanium.
-
Monomer Addition: Warm the mixture to room temperature, then add a solution of 2'-Methoxy-biphenyl-2-carbaldehyde (e.g., 2.12 g, 0.01 mol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Polymerization: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding 10% aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite to remove titanium salts.
-
Purification: Extract the filtrate with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting polymer can be purified by precipitation from a concentrated solution into a non-solvent like methanol.
-
Characterization: Analyze the product using ¹H NMR (disappearance of the aldehyde proton, appearance of vinylic protons), GPC (for molecular weight), and UV-Vis spectroscopy (to assess conjugation).
Summary of Characterization Techniques
| Technique | Purpose |
| FT-IR Spectroscopy | To confirm the conversion of the aldehyde functional group and the formation of new linkages (e.g., C-O-C or C=C). |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed structure of the polymer repeating unit and confirm the absence of starting material. |
| Gel Permeation Chromatography (GPC) | To determine the average molecular weight (Mn, Mw) and the dispersity (Đ) of the polymer. |
| Thermal Analysis (TGA/DSC) | To evaluate the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the polymer. |
| UV-Vis Spectroscopy | For conjugated polymers (from Strategy 2), to determine the optical bandgap and assess the extent of conjugation. |
Concluding Remarks
The polymerization of 2'-Methoxy-biphenyl-2-carbaldehyde represents a promising, yet unexplored, frontier in materials science. The hypothetical pathways and protocols detailed in this guide provide a robust starting point for researchers. Success in this endeavor will hinge on careful experimental design, optimization of reaction conditions, and thorough characterization of the resulting materials. The synthesis of novel polymers from this monomer could lead to significant advancements in the field of high-performance and functional organic materials.
References
- A. Gardziella, L.A. Pilato, A. Knop, Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology, 2nd ed., Springer, 2000. [URL: https://www.springer.com/gp/book/9783540655174]
- J. F. K. Huber, C. A. M. G. Cramers, Advances in Chromatography, Vol. 48, CRC Press, 2009. [URL: https://www.routledge.com/Advances-in-Chromatography-Volume-48/Grushka-Grinberg/p/book/9781420085993]
- J. E. McMurry, "The McMurry Reaction," Chemical Reviews, vol. 89, no. 7, pp. 1513-1524, 1989. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00097a007]
- M. Ephritikhine, "A new look at the McMurry reaction," Chemical Communications, no. 21, pp. 2549-2559, 1998. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/cc/a804394i]
- A. W. Johnson, Ylides and Imines of Phosphorus, John Wiley & Sons, 1993. [URL: https://www.wiley.com/en-us/Ylides+and+Imines+of+Phosphorus-p-9780471522179]
Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde: An Application Note and Experimental Protocol
This guide provides a comprehensive experimental protocol for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable route to this important biphenyl derivative. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction
Biphenyl scaffolds are privileged structures in a vast array of biologically active molecules and functional materials. The specific substitution pattern of 2'-Methoxy-biphenyl-2-carbaldehyde, featuring a methoxy group and a carbaldehyde moiety on adjacent rings, makes it a key intermediate for the synthesis of more complex molecular architectures. The aldehyde functionality serves as a versatile handle for further chemical transformations, while the methoxy group can influence the conformational properties and biological activity of the final product. The Suzuki-Miyaura coupling reaction stands out as a premier method for the construction of carbon-carbon bonds between aryl partners due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1][2]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 2-methoxyphenylboronic acid) and an organohalide (2-bromobenzaldehyde).[1] The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biphenyl product and regenerating the Pd(0) catalyst to continue the cycle.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | Sigma-Aldrich |
| 2-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 1.82 g | 12.0 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.231 g | 0.2 | Strem Chemicals |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 2.12 g | 20.0 | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | VWR |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | - | VWR |
| Water (degassed) | H₂O | 18.02 | 25 mL | - | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | VWR |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | VWR |
Safety Precautions:
-
2-Bromobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Methoxyphenylboronic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with care, avoiding dust inhalation, and use appropriate PPE.
-
Tetrakis(triphenylphosphine)palladium(0): This is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. It is recommended to handle this reagent in a glovebox or a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Handle in a fume hood and away from ignition sources.
Reaction Workflow
Caption: Workflow for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol), and anhydrous sodium carbonate (2.12 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add toluene (50 mL), ethanol (25 mL), and degassed water (25 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a hexane/ethyl acetate (9:1) slurry.
-
Load the crude product onto the column and elute with a gradient of hexane/ethyl acetate, starting from 95:5 and gradually increasing the polarity to 9:1.
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield 2'-Methoxy-biphenyl-2-carbaldehyde as a pale yellow oil or solid.
-
Characterization and Expected Results
The identity and purity of the synthesized 2'-Methoxy-biphenyl-2-carbaldehyde can be confirmed by standard analytical techniques.
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Thin-Layer Chromatography (TLC): Rf = 0.4 in hexane/ethyl acetate (4:1) on a silica gel plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.95 (dd, J = 7.7, 1.4 Hz, 1H), 7.65 (td, J = 7.5, 1.4 Hz, 1H), 7.50-7.40 (m, 3H), 7.35 (dd, J = 7.5, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 7.00 (d, J = 8.3 Hz, 1H), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 192.5, 156.5, 145.0, 135.8, 133.8, 131.5, 130.8, 130.2, 128.5, 128.0, 121.2, 111.3, 55.6.
-
-
Mass Spectrometry (MS): m/z calculated for C₁₄H₁₂O₂ [M]+: 212.08; found: 212.1.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. |
| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure the reaction is set up under a positive pressure of inert gas. | |
| Ineffective base | Use freshly dried, powdered sodium carbonate. | |
| Presence of starting materials after prolonged reaction time | Insufficient heating | Ensure the reaction temperature is maintained at 90 °C. |
| Catalyst deactivation | Consider adding a fresh portion of the catalyst. | |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. A shallower gradient may be necessary. |
| Oily product that is difficult to handle | If the product is an oil, it may solidify upon standing or after further purification. High vacuum can be used to remove residual solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde. The protocol described in this application note is robust and can be adapted for the synthesis of related biphenyl derivatives. Careful attention to maintaining an inert atmosphere and using high-quality reagents are key to achieving high yields and purity. The successful synthesis and characterization of this compound will enable further exploration of its potential in various fields of chemical research and development.
References
-
Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]
-
PubChem. 2'-Methoxy-biphenyl-2-carbaldehyde. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Optimized Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, a pivotal intermediate in the development of pharmaceuticals and advanced materials. We present a detailed, optimized, and scalable protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process parameters, and establish a framework for robust quality control and safety management. By integrating field-proven insights with authoritative scientific literature, this application note is designed to empower researchers, chemists, and process development professionals to achieve efficient, reliable, and safe production of this high-value biaryl compound.
Introduction: The Strategic Importance of 2'-Methoxy-biphenyl-2-carbaldehyde
The biaryl structural motif is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials.[1] 2'-Methoxy-biphenyl-2-carbaldehyde, in particular, serves as a versatile building block for synthesizing more complex molecules, owing to its reactive aldehyde group and specific stereoelectronic properties.[2] Its applications range from the synthesis of potential therapeutics to the development of novel fluorescent dyes and polymers.[2]
While several methods exist for constructing biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the preeminent strategy for industrial-scale synthesis.[3][4] Its advantages are significant: mild reaction conditions, exceptional tolerance of various functional groups, high yields, and the use of commercially available and relatively low-toxicity boronic acid reagents.[5] This application note details a production-ready protocol for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde from 2-bromobenzaldehyde and 2-methoxyphenylboronic acid, with a focus on scalability, process optimization, and analytical validation.
The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (2-bromobenzaldehyde), inserting itself into the carbon-bromine bond. This forms a new, square planar Palladium(II) intermediate.
-
Transmetalation: A base activates the organoboron compound (2-methoxyphenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biphenyl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight | Grade | Supplier Notes |
| 2-Bromobenzaldehyde | 6630-33-7 | 185.02 g/mol | ≥99% | |
| 2-Methoxyphenylboronic Acid | 5720-06-9 | 151.96 g/mol | ≥98% | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | ≥99% | Handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, ≥99% | |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 Proof | |
| Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity | |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | For work-up & purification |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | For purification |
| Saturated Brine Solution | 7647-14-5 | 58.44 g/mol | For work-up | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | For drying |
Equipment
-
Jacketed glass reactor (appropriate scale, e.g., 50 L) with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Liquid addition funnel.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum pump and vacuum oven.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, flame-resistant lab coat, nitrile gloves.
Experimental Protocol: Kilogram-Scale Synthesis
This protocol is designed for a target scale yielding approximately 1 kg of the final product. All operations involving organometallic reagents and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Reactor Setup and Inerting
-
Assemble the 50 L jacketed reactor system, ensuring all joints are properly sealed.
-
Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
Step 2: Reagent Charging
-
To the inerted reactor, charge Toluene (15 L), Ethanol (5 L), and Deionized Water (5 L).
-
Begin stirring at a moderate speed (e.g., 150 RPM).
-
Add Potassium Carbonate (2.0 kg, ~14.5 mol).
-
Add 2-Bromobenzaldehyde (1.5 kg, ~8.1 mol).
-
Add 2-Methoxyphenylboronic Acid (1.36 kg, ~8.9 mol). Stir the resulting slurry for 15 minutes at ambient temperature.
Step 3: Catalyst Introduction and Reaction Execution
-
In a separate, dry flask under a nitrogen atmosphere, weigh Tetrakis(triphenylphosphine)palladium(0) (94 g, ~0.081 mol, 1 mol%).
-
Carefully add the palladium catalyst to the reactor. Causality Note: The catalyst is added last to prevent premature side reactions before the system is homogeneous.
-
Heat the reaction mixture to 80°C using the circulating bath.
-
Maintain the temperature at 80°C and continue stirring for 4-6 hours.
Step 4: In-Process Control (IPC) - Reaction Monitoring
-
After 4 hours, carefully take a small aliquot from the reaction mixture.
-
Prepare a sample for TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or HPLC analysis.
-
Monitor for the disappearance of the 2-bromobenzaldehyde starting material.[6] The reaction is considered complete when the starting material is <1% by area on the chromatogram.
-
If the reaction is not complete, continue heating for additional 1-2 hour intervals, monitoring as needed.
Step 5: Reaction Work-up and Phase Separation
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Stop stirring and allow the layers to separate.
-
Transfer the lower aqueous layer to a separate container.
-
Wash the upper organic layer with Saturated Brine Solution (2 x 5 L).
-
Combine the aqueous layers and back-extract with Ethyl Acetate (1 x 5 L) to recover any dissolved product.
-
Combine all organic layers and dry over Anhydrous Sodium Sulfate (~500 g). Stir for 30 minutes, then filter to remove the drying agent.
Step 6: Product Isolation and Purification
-
Concentrate the filtered organic solution under reduced pressure (rotary evaporation for lab scale, wiped-film for plant scale) to obtain a crude oil or solid.
-
Purification by Recrystallization: This is the most viable method for large-scale purification.[7]
-
Add a minimal amount of hot Ethyl Acetate to the crude product to dissolve it completely.
-
Slowly add Hexanes until the solution becomes cloudy (the point of incipient precipitation).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.
-
Collect the solid product by filtration, washing the filter cake with a small amount of cold 1:4 Ethyl Acetate:Hexanes.
-
Step 7: Drying
-
Dry the purified solid product in a vacuum oven at 40-45°C until a constant weight is achieved.
-
Expected Yield: 1.4 - 1.6 kg (82-93%). Purity: ≥99% by HPLC.
Process Optimization and Scalability
Scaling a synthesis from the bench to a pilot plant or manufacturing facility requires careful consideration of critical process parameters (CPPs). Optimization aims to maximize yield and purity while ensuring process safety, robustness, and economic viability.[8]
Caption: Workflow for the optimization of the Suzuki-Miyaura coupling process.
Critical Process Parameters (CPPs):
-
Catalyst Loading: While 1 mol% is a good starting point, reducing catalyst loading to 0.1-0.5 mol% can significantly improve process economics without compromising reaction time excessively. This must be balanced against the risk of incomplete conversion.
-
Base Selection: Potassium carbonate is a cost-effective and efficient base. Other bases like potassium phosphate (K₃PO₄) can sometimes accelerate the reaction but may be more expensive and create different work-up challenges. The stoichiometry should be at least 2 equivalents relative to the limiting reagent.
-
Solvent System: The Toluene/Ethanol/Water system provides good solubility for both organic and inorganic reagents and facilitates a clean phase split. Adjusting the ratio can impact reaction rate and ease of work-up. Using a single solvent like 2-MeTHF with an aqueous base is another common industrial approach.
-
Temperature: 80°C provides a good balance between reaction rate and stability of the catalyst and product. Higher temperatures can lead to catalyst decomposition and impurity formation.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |
| Catalyst Loading | 1.0 mol% | 0.2 mol% | 0.5 mol% | Balanced cost and reaction time |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ (2.2 eq) | Cost-effective, slight excess ensures full conversion |
| Temperature | 65 °C | 95 °C | 80 °C | Optimal rate without significant impurity formation |
| Yield / Purity | 85% / 98.5% | 91% / 97.2% (impurities) | 92% / 99.3% | High yield and purity achieved |
Analytical Quality Control (QC)
A robust analytical framework is essential to ensure the quality and consistency of the final product.[9][10]
-
In-Process Control (IPC):
-
TLC: Silica gel plates; Mobile Phase: 9:1 Hexanes/Ethyl Acetate; Visualization: UV light (254 nm). Rƒ of product is typically ~0.4.[6]
-
HPLC: C18 reverse-phase column; Mobile Phase: Gradient of Acetonitrile/Water; Detection: UV at 254 nm. Used to quantify the disappearance of starting material and appearance of the product.[11][12]
-
-
Final Product Release Testing:
-
Appearance: Visual inspection (should be a white to off-white crystalline solid).
-
Identification by ¹H NMR: (400 MHz, CDCl₃) δ 9.95 (s, 1H, CHO), 7.95 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 7.35 (d, 1H), 7.30 (d, 1H), 7.10 (t, 1H), 7.00 (d, 1H), 3.80 (s, 3H, OCH₃). Note: Approximate shifts based on similar structures.[6]
-
Purity by HPLC: As described for IPC, used for area percent purity calculation. Specification: ≥99.0%.
-
Melting Point: Literature value can be used as a reference.
-
Residual Solvents (GC-HS): To ensure levels of Toluene, Ethanol, Ethyl Acetate, and Hexanes are below ICH limits.
-
Safety and Hazard Management
Executing this synthesis at scale requires strict adherence to safety protocols.
-
Hazard Identification:
-
2'-Methoxy-biphenyl-2-carbaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]
-
Palladium Catalyst: Harmful if swallowed and may cause allergic skin reactions.[14]
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Organometallic Reagents: While not pyrophoric, organoboronic acids and palladium catalysts require careful handling to avoid exposure.[15][16]
-
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system.
-
The reactor should be equipped with a pressure relief system.
-
Use of intrinsically safe equipment in areas where flammable solvents are present.
-
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, heavier gloves for transfers) are mandatory.[15]
-
-
Waste Disposal:
-
Aqueous waste containing residual palladium should be collected and treated as heavy metal waste according to local regulations.
-
Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.
-
Conclusion
This application note provides a validated, scalable, and robust protocol for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde using an optimized Suzuki-Miyaura cross-coupling reaction. By carefully controlling critical process parameters and implementing a stringent analytical quality control strategy, high yields ( >90%) and excellent purity ( >99%) can be consistently achieved. The detailed explanation of the reaction mechanism, process optimization, and safety procedures provides a comprehensive resource for chemists and engineers involved in the large-scale production of high-value biaryl intermediates.
References
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2024). Design and Evaluation of a Laboratory-Scale Thermal ALD System: Case Study of ZnO. Retrieved from [Link]
- Google Patents. (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
ResearchGate. (2004). Trends in Quality in the Analytical Laboratory. II. Analytical Method Validation and Quality Assurance. Retrieved from [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]
-
ACS Publications. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Retrieved from [Link]
-
ACS Publications. (2024). Data-Led Suzuki–Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Environmental Protection Agency. (2014). Guidance Regarding Flexibility Inherent to SW-846 Methods and the Precedence of SW-846 Quality Control Criteria. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]
-
ResearchGate. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
-
Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved from [Link]
-
ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. chesapeakebay.net [chesapeakebay.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Advanced One-Pot Synthesis of Phenanthridine Scaffolds from 2'-Methoxy-biphenyl-2-carbaldehyde
Topic: One-Pot Synthesis of Derivatives from 2'-Methoxy-biphenyl-2-carbaldehyde Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Biaryl Aldehyde Advantage
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 602528) is a privileged pharmacophore precursor in medicinal chemistry. Its unique structural motif—a biaryl system pre-functionalized with an electrophilic aldehyde and a proximal methoxy group—makes it an ideal candidate for cascade cyclization reactions .
While traditional methods for synthesizing polycyclic heteroaromatics (like phenanthridines and phenanthrenes) often require harsh conditions or pre-functionalized halides, this guide focuses on atom-economical, one-pot methodologies . Specifically, we detail the conversion of this scaffold into phenanthridines , a class of alkaloids exhibiting potent DNA-intercalating, antitumor, and antiviral activities (e.g., Trisphaeridine, Nitidine).
Key Synthetic Pathways[1][2]
-
Demethoxylative Radical Cyclization: A novel photochemical route where the methoxy group acts as a "sacrificial" leaving group.
-
Oxidative Condensation-Cyclization: A transition-metal-catalyzed cascade involving imine formation followed by C-H activation.
Mechanistic Insight & Chemistry
Understanding the reactivity of the 2'-methoxy group is critical. In standard cross-couplings, methoxy groups are inert. However, under radical cation conditions or high-energy UV irradiation , the methoxy substituent on the biaryl ring can undergo homolytic cleavage or displacement.
Pathway A: Demethoxylative Iminyl Radical Cyclization
This pathway is mechanistically distinct. The aldehyde is first converted to an O-acetyl oxime.[1] Upon irradiation or single-electron transfer (SET), the N-O bond cleaves, generating an iminyl radical. This radical attacks the ipso-carbon of the methoxy-bearing ring. The subsequent re-aromatization involves the expulsion of the methoxy radical (or formaldehyde/methanol equivalent), resulting in a phenanthridine core.
Pathway B: Pd-Catalyzed C-H Activation
In this pathway, the aldehyde condenses with an amine to form a Schiff base (imine). A Palladium(II) catalyst then directs ortho-C-H activation on the phenyl ring, followed by oxidative cyclization with the imine nitrogen.
Caption: Divergent synthetic pathways from 2'-methoxy-biphenyl-2-carbaldehyde to phenanthridine.
Protocol 1: One-Pot Pd-Catalyzed Oxidative Cyclization
Application: Rapid generation of N-substituted phenanthridinium salts or neutral phenanthridines.
Mechanism: Condensation
Materials & Reagents[1][4][5][6][7][8][9][10]
-
Substrate: 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 equiv)
-
Amine Partner: Aniline or Aliphatic amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: PhI(OAc)₂ (2.0 equiv) or Cu(OAc)₂ (2.0 equiv) under O₂ balloon.
-
Solvent: Toluene or DMF (Anhydrous)
-
Additives: PivOH (30 mol%) – Crucial for C-H activation step.
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add 2'-methoxy-biphenyl-2-carbaldehyde (0.5 mmol) and the corresponding amine (0.6 mmol).
-
Add 2 mL of Toluene and 100 mg of activated 4Å molecular sieves.
-
Stir at 60°C for 2 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.
-
-
Catalyst Addition:
-
Cool the mixture to room temperature.
-
Add Pd(OAc)₂ (5.6 mg, 0.025 mmol), PhI(OAc)₂ (322 mg, 1.0 mmol), and PivOH (15 mg).
-
Note: Do not filter the molecular sieves; they help maintain anhydrous conditions for the oxidation.
-
-
Cyclization:
-
Seal the vial and heat to 100°C for 12–16 hours.
-
The reaction mixture will darken as Pd(0) species form and are re-oxidized.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Pd black and sieves. Wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Troubleshooting Table
| Observation | Probable Cause | Solution |
| Low Yield (<30%) | Incomplete imine formation | Ensure Step 1 is complete before adding oxidant. Increase temp to 80°C. |
| Pd Black Precipitation | Catalyst decomposition | Add ligand (e.g., PPh3, 10 mol%) or switch oxidant to AgOAc. |
| Side Products | Over-oxidation | Reduce PhI(OAc)₂ to 1.5 equiv or lower temperature to 80°C. |
Protocol 2: Photochemical Demethoxylative Synthesis (Telescoped)
Application: Synthesis of 4-substituted phenanthridines where the methoxy group is excised. This is a "metal-free" alternative utilizing radical chemistry.
Materials & Reagents[1][4][5][6][7][8][9][10][11]
-
Substrate: 2'-Methoxy-biphenyl-2-carbaldehyde[2]
-
Reagent A: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Reagent B: Acetic anhydride (Ac₂O)
-
Solvent: Methanol (Step 1), Acetonitrile (Step 2)
-
Equipment: UV Reactor (365 nm LED or Hg lamp)
Experimental Workflow
Caption: Telescoped workflow for the photochemical synthesis of phenanthridines.
Procedure
-
Oxime Generation:
-
Dissolve aldehyde (1.0 mmol) in MeOH (5 mL). Add NH₂OH·HCl (1.1 mmol) and NaOAc (1.1 mmol). Stir at RT for 1 hour.
-
-
Acylation (Telescoped):
-
Evaporate MeOH under reduced pressure. Resuspend residue in CH₂Cl₂ (5 mL).
-
Add Pyridine (1.5 equiv) and Ac₂O (1.2 equiv) at 0°C. Stir for 2 hours.
-
Quick Workup: Wash with water, dry organic layer, and concentrate.[3] (This intermediate O-acetyl oxime is stable enough for the next step).
-
-
Photocyclization:
-
Purification:
-
Evaporate solvent. Purify on silica gel (Hexane/EtOAc).
-
Derivative Library & Data Comparison
The following table summarizes the scope of derivatives accessible from 2'-Methoxy-biphenyl-2-carbaldehyde using these protocols.
| Target Derivative | Protocol Used | Key Reagent | Typical Yield | Ref |
| Phenanthridine | Photochemical | NH₂OH / UV | 54–65% | [1] |
| 6-Phenylphenanthridine | Pd-Catalyzed | Aniline / Pd(OAc)₂ | 70–82% | [2] |
| 6-Alkylphenanthridine | Pd-Catalyzed | Alkyl amine / Pd | 45–60% | [2] |
| Benzo[c]phenanthridine | Cascade Cyclization | Alkyne / Au(I)* | 85–98% | [3] |
*Note: Benzo[c]phenanthridines require an alkyne-substituted amine partner (e.g., propargylamine derivative).
Safety & Handling
-
2'-Methoxy-biphenyl-2-carbaldehyde: Causes skin and serious eye irritation (H315, H319).[2] Handle in a fume hood.
-
PhI(OAc)₂: Hypervalent iodine reagents are oxidizers. Store away from reducing agents.
-
UV Light: Wear UV-protective eyewear when operating the photoreactor.
References
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of trisphaeridine. Beilstein Journal of Organic Chemistry, 2011. [Link]
-
Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps. Angewandte Chemie International Edition, 2011. [Link]
-
"Golden" Cascade Cyclization to Benzo[c]phenanthridines. Chemistry – A European Journal, 2021. [Link]
-
One pot synthesis of phenanthridines using a palladium-catalyzed cyclization of aromatic ketoximes. RSC Advances, 2014. [Link]
-
2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. PubChem, National Library of Medicine. [Link]
Sources
- 1. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imedpub.com [imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]
- 8. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]
- 9. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 10. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Methoxy-biphenyl-2-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 2'-Methoxy-biphenyl-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this versatile synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs): Choosing Your Purification Strategy
This section addresses initial high-level questions to help you select the most appropriate purification pathway from the outset.
Q1: What are the primary methods for purifying 2'-Methoxy-biphenyl-2-carbaldehyde?
There are three principal techniques well-suited for purifying this class of aromatic aldehyde:
-
Flash Column Chromatography: The most universally applicable method for separating the target aldehyde from impurities with different polarities, such as unreacted starting materials or byproducts from coupling reactions.
-
Recrystallization: A powerful technique for achieving very high purity, provided a suitable solvent system can be identified. It is particularly effective for removing small amounts of impurities from a crude product that is already relatively pure.
-
Bisulfite Adduct Formation: A classic chemical method that selectively isolates aldehydes from a mixture. This is exceptionally useful for removing stubborn non-aldehydic impurities that have similar polarity to the desired product.[1][2][3]
Q2: How do I choose the best method based on my scale and primary impurities?
The optimal method depends on the nature of the impurities and the quantity of material you are working with. A common impurity is the corresponding carboxylic acid, formed by oxidation of the aldehyde, which can complicate purification.
Use the following decision-making framework to guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the most common impurities I should expect?
Understanding potential impurities is critical for designing an effective purification strategy.
| Impurity Type | Chemical Name/Class | Origin | Recommended Removal Method |
| Starting Materials | e.g., 2-bromobenzaldehyde, 2-methoxyphenylboronic acid | Incomplete Suzuki or other coupling reaction | Column Chromatography |
| Homocoupling Byproduct | 2,2'-dimethoxybiphenyl | Suzuki reaction side product | Column Chromatography, Recrystallization |
| Oxidation Product | 2'-Methoxy-biphenyl-2-carboxylic acid | Air oxidation of the aldehyde | Bisulfite Adduct, Column (with difficulty) |
| Solvent Residue | e.g., Toluene, THF, Dioxane | Reaction/workup solvents | Kugelrohr distillation or drying under high vacuum |
| Grignard Byproduct | Biphenyl | Side reaction if using a Grignard-based synthesis[4] | Column Chromatography, washing with non-polar solvents |
Troubleshooting Guide 1: Flash Column Chromatography
This is often the first method attempted due to its versatility.
Q1: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography?
A combination of a non-polar and a polar solvent is standard. For a molecule like 2'-Methoxy-biphenyl-2-carbaldehyde, a good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate .
-
TLC Analysis: Begin with 10-20% Ethyl Acetate in Hexanes.
-
Goal Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for the product spot on the TLC plate. This Rf value typically provides the best separation on a column.
-
Adjustment:
-
If the Rf is too high (>0.4), decrease the amount of ethyl acetate.
-
If the Rf is too low (<0.2), increase the amount of ethyl acetate.
-
Q2: My compound is streaking on the TLC plate. What does this mean?
Streaking is a common problem when purifying aldehydes and is almost always caused by the presence of the corresponding carboxylic acid impurity . The highly polar carboxylic acid interacts strongly with the silica gel, causing it to smear up the plate rather than moving as a tight spot.
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid to your eluent. This protonates the carboxylic acid impurity, reducing its interaction with the silica and resulting in a more compact spot.
-
Switch to Bisulfite Purification: If the acid content is high, it is often more efficient to use the bisulfite adduct method to remove the aldehyde from the mixture, leaving the acid and other impurities behind.[2]
Q3: The separation between my product and an impurity is poor. How can I improve it?
Poor resolution requires optimizing the separation conditions.
-
Shallow the Gradient: If you are using gradient elution, make the increase in polarity more gradual in the region where your product elutes.
-
Try a Different Solvent System: Replace ethyl acetate with diethyl ether or a mixture of toluene and acetone. Different solvents can alter the selectivity of the separation.
-
Consider a Biphenyl Stationary Phase: For challenging separations of aromatic compounds, a column with a biphenyl stationary phase can offer alternative selectivity compared to standard silica or C18 phases.[5][6] These phases provide π-π interactions that can significantly improve the resolution of aromatic molecules.[5]
Protocol: Purifying via Flash Chromatography
This protocol assumes a crude product mass of approximately 1-2 grams.
-
TLC Analysis: Determine the optimal eluent composition (e.g., 15% Ethyl Acetate/Hexanes) that gives the target aldehyde an Rf of ~0.3.
-
Column Packing: Dry pack a suitable size glass column with silica gel. Wet the column with the least polar solvent (hexanes) and apply pressure to create a firm, stable bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a mobile phase slightly less polar than your target eluent (e.g., 5% EtOAc/Hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15%, then 20% EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2'-Methoxy-biphenyl-2-carbaldehyde.
Troubleshooting Guide 2: Recrystallization
Recrystallization can yield material of >99% purity if a suitable solvent is found. A procedure for a related compound specifies recrystallization from 2-propanol or an ethyl acetate-hexane mixture, which are excellent starting points.[7]
Q1: How do I select a suitable solvent or solvent system?
The ideal solvent should dissolve the compound when hot but not when cold.
-
Single Solvent: Test solvents like isopropanol, ethanol, or ethyl acetate. Add a small amount of crude product to a test tube, add a few drops of solvent, and heat. If it dissolves completely when hot and crystals form upon cooling, you have a good candidate.
-
Two-Solvent System: This is often more practical.[8] Use one solvent in which the compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane) and a second "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Pentane).
Q2: My compound "oils out" instead of crystallizing. What should I do?
Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Causes & Solutions:
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is too concentrated: Add a small amount of the "good" solvent back into the hot solution to make it slightly less concentrated.
-
Insoluble impurities: If impurities are preventing crystal lattice formation, try filtering the hot solution before cooling.
Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Saturation: While the solution is still hot, add hexanes dropwise until you observe a persistent cloudiness (the cloud point).[8]
-
Clarification: Add a drop or two of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Troubleshooting Guide 3: Purification via Bisulfite Adduct
This method is ideal for separating the aldehyde from non-carbonyl-containing impurities, especially the over-oxidized carboxylic acid.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Q1: The bisulfite adduct is not precipitating. What went wrong?
For many aldehydes, especially those with lower molecular weights or certain structural features, the bisulfite adduct is soluble in the reaction mixture and will not precipitate.[2] This is not a failure of the reaction.
Solution: Simply switch from filtration to a liquid-liquid extraction. The water-soluble adduct will be in the aqueous layer, while your non-polar impurities remain in the organic layer. You can then proceed to regenerate the aldehyde directly from the isolated aqueous layer.[1][2]
Q2: I'm seeing decomposition when I try to regenerate the aldehyde. Why?
Regeneration requires a basic solution to reverse the adduct formation. However, some biphenyl systems can be sensitive to strong bases.
Causes & Solutions:
-
Base is too strong: Instead of using a strong base like sodium hydroxide, try a milder base like sodium bicarbonate or sodium carbonate solution.[3] Add it slowly with good stirring until the evolution of CO2 gas ceases.
-
Contact time is too long: Do not let the aldehyde sit in the basic solution for an extended period. Extract it into an organic solvent as soon as the regeneration is complete.
Protocol: Bisulfite Adduct Extraction and Regeneration
-
Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.[1][2]
-
Extraction: Shake the mixture vigorously in a separatory funnel for 5-10 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the adduct) into a clean flask. Wash the organic layer one more time with a small amount of water and combine the aqueous layers. The organic layer containing non-aldehydic impurities can be discarded.
-
Regeneration: Return the combined aqueous layers to the separatory funnel. Slowly add a 10% sodium hydroxide solution or saturated sodium bicarbonate solution until the mixture is basic (pH > 10).[3]
-
Isolation: Extract the regenerated aldehyde from the basic aqueous solution with two or three portions of fresh diethyl ether.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aldehyde.
References
-
Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Quora. (2021). How to remove biphenyl from a Grignard reaction. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2'-Methoxy-biphenyl-4-carbaldehyde. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Majors, R. E. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chromatography: Column, Combiflash, and TLC. Concordia College. Retrieved from [Link]
-
PubChem. (n.d.). 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]
-
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ocw.mit.edu [ocw.mit.edu]
optimizing Suzuki coupling for 2'-Methoxy-biphenyl-2-carbaldehyde synthesis
Ticket Subject: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Ortho-Ortho" Challenge
You are attempting to couple 2-bromobenzaldehyde (or chloro analog) with 2-methoxyphenylboronic acid . If you are experiencing low yields (<40%), stalled conversion, or "black metal" precipitation, you are encountering a classic steric-electronic conflict .
This is not a standard Suzuki coupling. It is a sterically hindered ortho-ortho coupling .
-
Steric Wall: The aldehyde (C2) and methoxy (C2') groups create significant steric bulk, inhibiting the formation of the planar transition state required for Reductive Elimination .
-
Protodeboronation: The 2-methoxy group accelerates the hydrolytic cleavage of the C-B bond in the boronic acid, often faster than the cross-coupling itself.
-
Aldehyde Instability: The aldehyde is susceptible to oxidation (to benzoic acid) or Cannizzaro disproportionation under highly alkaline conditions.
This guide provides a high-performance protocol using Dialkylbiaryl Phosphine (Buchwald) Ligands to overcome these barriers.
Module 1: Catalyst & Ligand Architecture (The Engine)
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for this substrate pair. You must use a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.
Recommended System: SPhos / Pd(OAc)2
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Precursor: Pd(OAc)2 or Pd2(dba)3
Why this works:
-
Steric Bulk: The cyclohexyl rings and the biaryl backbone create a "pocket" that accommodates the hindered substrates.
-
Monoligated Species: SPhos forms a highly active [L-Pd(0)] species.
-
Pd-O Interaction: The methoxy groups on the SPhos ligand can interact with the Pd center, stabilizing the catalyst during the difficult transmetallation step.
Visualization: The Steric Catalytic Cycle
The diagram below illustrates where your reaction is likely failing (Reductive Elimination) and how SPhos solves it.
Caption: Figure 1. The catalytic cycle highlighting the critical role of SPhos in facilitating the difficult Reductive Elimination step for ortho-ortho substituted biaryls.
Module 2: The Environment (Solvent & Base)
The Base: Potassium Phosphate (K3PO4)
Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu).
-
Reason: Hydroxides can trigger the Cannizzaro reaction on your aldehyde starting material (converting it to benzyl alcohol and benzoic acid).
-
Recommendation: Use K3PO4 (tribasic) . It provides sufficient basicity for the boronic acid activation without destroying the aldehyde.
The Solvent: Toluene / Water (10:1)
-
Reason: SPhos is highly lipophilic. A biphasic system allows the inorganic base to dissolve in the water droplet while the catalyst protects the organic phase.
-
Critical Note: If you observe rapid deboronation (loss of boronic acid), switch to anhydrous 1,4-Dioxane with micropulverized K3PO4.
Module 3: Optimized Protocol (SOP)
Target Scale: 1.0 mmol Yield Target: >85%
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 2-Bromobenzaldehyde | 1.0 | 185 mg | Electrophile |
| 2-Methoxyphenylboronic acid | 1.5 | 228 mg | Nucleophile (Excess required) |
| Pd(OAc)2 | 0.02 (2 mol%) | 4.5 mg | Metal Source |
| SPhos | 0.04 (4 mol%) | 16.4 mg | Ligand |
| K3PO4 (Tribasic) | 2.0 | 424 mg | Base |
| Toluene | - | 4.0 mL | Solvent |
| Water (Degassed) | - | 0.4 mL | Co-solvent |
Step-by-Step Procedure
-
Degassing (CRITICAL):
-
Add Toluene and Water to a separate vial. Sparge with Argon/Nitrogen for 15 minutes. Oxygen causes homocoupling and aldehyde oxidation.
-
-
Solids Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add Pd(OAc)2, SPhos, Boronic Acid, Aryl Bromide, and K3PO4.
-
Tip: If using a glovebox is not possible, cap the vial and purge with inert gas for 5 minutes.
-
-
Initiation:
-
Inject the degassed solvent mixture via syringe.
-
Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
-
-
Monitoring:
-
Check HPLC/TLC at 2 hours.
-
Checkpoint: If the reaction is black/grey, the catalyst is active. If it is a pale yellow mirror, the catalyst has crashed out (inactive).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is slightly polar; the methoxy group aids separation from non-polar impurities.
-
Module 4: Troubleshooting & Diagnostics
Use this logic tree to diagnose failure modes.
Caption: Figure 2. Diagnostic decision tree for isolating failure modes in the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
FAQ: Common User Issues
Q: My product spot is streaking on TLC. A: Aldehydes can be sensitive to silica acidity. Add 1% Triethylamine to your eluent or use neutralized silica.
Q: Can I use Pd(dppf)Cl2 instead? A: For this specific ortho-ortho coupling, Pd(dppf)Cl2 often stalls at 50-60% conversion. The bite angle of dppf is good, but it lacks the extreme steric bulk required to force the reductive elimination of the 2,2'-substituted biaryl system. SPhos is significantly superior here.
Q: The reaction turns black immediately. A: This is actually good. It indicates the formation of Pd(0) nanoparticles. Provided they are stabilized by the ligand, the reaction is proceeding. If the black precipitate clumps and the liquid becomes clear/colorless, your catalyst has aggregated and died (add more ligand).
References
-
Universal Catalyst for Hindered Biaryls: Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004).[4] A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.[4] Angewandte Chemie International Edition, 43(14), 1871–1876.
-
Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165.
-
Aldehyde Compatibility in Cross-Coupling: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Guide: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for the preparation of 2'-Methoxy-biphenyl-2-carbaldehyde. As a Senior Application Scientist, my aim is to move beyond mere procedural outlines, offering a deep dive into the causality of byproduct formation and providing field-proven strategies for mitigation and purification. This guide is structured as a series of frequently asked questions, directly addressing the common challenges encountered in the lab.
The synthesis of asymmetrically substituted biaryls like 2'-Methoxy-biphenyl-2-carbaldehyde is a cornerstone of modern pharmaceutical and materials science research.[1] The most prevalent and versatile method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This guide will focus primarily on troubleshooting this pathway, as it offers the best balance of functional group tolerance, reactivity, and milder conditions compared to classical methods like the Ullmann condensation.[3]
Section 1: Troubleshooting the Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2] For the target molecule, this typically involves one of two scenarios:
-
Route A: Coupling of (2-formylphenyl)boronic acid with 2-bromoanisole.
-
Route B: Coupling of 2-bromobenzaldehyde with (2-methoxyphenyl)boronic acid.
While highly efficient, this reaction is susceptible to several competing pathways that lead to yield loss and purification challenges.
FAQ 1: My primary impurities are homocoupled products (2,2'-dimethoxybiphenyl and/or biphenyl-2,2'-dicarbaldehyde). What causes this, and how can I suppress it?
Root Cause Analysis: Homocoupling is one of the most persistent side reactions in Suzuki couplings.[4] It arises from two principal mechanisms:
-
Reductive Activation of Pd(II) Precatalyst: Many reactions use a Pd(II) source (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) catalyst. The organoboronic acid can act as the reductant, consuming two equivalents of the boronic acid to form a homocoupled dimer in the process.[5]
-
Oxidative Homocoupling: Under certain conditions, especially in the presence of oxygen, two molecules of the organoboronic acid can couple directly, catalyzed by the palladium complex.[5] Similarly, two molecules of the aryl halide can couple, particularly at higher temperatures or with highly active catalysts.
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanistic Rationale |
| Optimize Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) center, accelerating the desired catalytic cycle (specifically oxidative addition and reductive elimination) relative to side reactions.[2][6] |
| Control Stoichiometry | Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can drive homocoupling. Ensure high purity of both coupling partners. |
| Slow Addition | For difficult couplings, adding one of the reagents slowly via syringe pump can maintain its low concentration, disfavoring the bimolecular homocoupling side reaction. |
| Thorough Degassing | Remove dissolved oxygen from the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen). This minimizes oxidative homocoupling pathways.[5] |
| Temperature Control | Avoid excessive temperatures. While heat can increase the rate of the desired reaction, it often disproportionately accelerates side reactions and catalyst decomposition. |
FAQ 2: Analysis shows significant amounts of anisole and/or benzaldehyde. Why are my starting materials being reduced?
Root Cause Analysis: The formation of arenes from the starting materials is due to two distinct side reactions: protodeboronation and dehalogenation.
-
Protodeboronation: This is the proton-mediated cleavage of the carbon-boron bond.[7] It is highly relevant under the basic, often aqueous, conditions of a Suzuki coupling. The boronic acid is hydrolyzed to the corresponding arene (e.g., (2-methoxyphenyl)boronic acid → anisole). This reaction can be catalyzed by the base or trace metals.[5]
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom (e.g., 2-bromobenzaldehyde → benzaldehyde). This can occur when a hydride species is formed in the catalytic cycle, which can then reductively eliminate with the aryl group from the palladium center.[8] Sources of hydride can include solvents (like alcohols) or amine bases.
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanistic Rationale |
| Use Anhydrous Conditions | Meticulously dry all solvents and reagents. While some water is often necessary for the transmetalation step, excess water promotes protodeboronation. |
| Select a Milder Base | Strong aqueous bases (like NaOH or KOH) can accelerate C-B bond hydrolysis.[5] Consider using milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. For substrates sensitive to base, powdered potassium fluoride (KF) can be effective.[9] |
| Use Boronic Esters or Trifluoroborates | Boronic esters (e.g., pinacol esters) and potassium aryltrifluoroborate salts are significantly more stable to protodeboronation than free boronic acids.[2][6] They act as a "slow release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low.[10] |
| Avoid Reductive Solvents/Bases | If dehalogenation is a major issue, avoid using alcohol solvents or amine bases that can serve as hydride sources.[8] Opt for solvents like dioxane, toluene, or DMF. |
FAQ 3: The reaction is sluggish and a black precipitate has formed. What is happening to my catalyst?
Root Cause Analysis: The formation of a black precipitate is almost always Palladium black , which is finely divided, aggregated, and catalytically inactive Pd(0) metal.[7] This occurs when the palladium catalyst falls out of the catalytic cycle and agglomerates. This is often caused by ligand degradation, insufficient ligand concentration, or excessively high temperatures, which lead to the destabilization of the soluble Pd(0) species.
Troubleshooting & Mitigation Strategies:
-
Use Robust Ligands: As mentioned, bulky, electron-rich phosphines or NHCs are designed to stabilize the monomeric Pd(0) species, preventing aggregation.[6]
-
Ensure Proper Ligand:Palladium Ratio: A sufficient excess of the ligand is crucial to maintain the stability of the catalytic complex.
-
Moderate Temperature: Avoid overheating the reaction, as this accelerates both ligand decomposition and catalyst precipitation.
-
Effective Stirring: Ensure the reaction is well-stirred to maintain homogeneity and prevent localized overheating.
Section 2: Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Suzuki coupling.
Catalytic Cycle and Divergence to Byproducts
Caption: Suzuki cycle and byproduct pathways.
Reference Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
(2-Methoxyphenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, (2-methoxyphenyl)boronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2'-Methoxy-biphenyl-2-carbaldehyde.[11] Recrystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexane) can be performed for further purification.[11]
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
The Suzuki Reaction. Myers, A. Chem 115 Handout. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
- Process for the purification of benzaldehyde.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde: the prevention of homocoupling side reactions, particularly in Suzuki-Miyaura cross-coupling.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds to create biaryl compounds.[1][2] However, a common and often frustrating side reaction is the formation of homocoupled products, where the boronic acid starting material couples with itself. In the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, this leads to the undesired formation of symmetric biphenyls, reducing the yield of the target molecule and complicating purification. This guide will explore the mechanistic origins of homocoupling and provide actionable, field-proven strategies to suppress this side reaction.
Part 1: Troubleshooting Guide for Homocoupling Events
This section is designed to help you diagnose and resolve issues with homocoupling observed in your synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
Issue: Significant formation of a homocoupled byproduct from the boronic acid reagent is detected by TLC, GC-MS, or NMR.
This is a classic sign that reaction conditions are favoring the undesired dimerization pathway over the intended cross-coupling. The root cause often lies with the palladium catalyst's oxidation state and the presence of oxygen.
Root Cause Analysis & Corrective Actions
1. Presence of Oxygen:
-
Causality: The most frequent culprit behind boronic acid homocoupling is the presence of molecular oxygen.[3][4][5] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[6] These Pd(II) species are known to stoichiometrically promote the homocoupling of boronic acids, generating Pd(0) in the process, which can then re-enter the desired catalytic cycle.[7] However, the initial consumption of the boronic acid via this pathway lowers the overall yield of the cross-coupled product.[1][7]
-
Troubleshooting Steps:
-
Improve Degassing Protocol: Ensure your solvent and reaction mixture are rigorously deoxygenated. Standard practice involves at least three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas like argon or nitrogen.[8] For more effective oxygen removal, consider sparging the solvent with an inert gas for 15-30 minutes prior to adding the catalyst. A subsurface sparge with nitrogen has been shown to be particularly effective.[7]
-
Maintain Inert Atmosphere: Throughout the entire reaction, from reagent addition to heating, maintain a positive pressure of an inert gas.
-
2. Choice of Palladium Precatalyst:
-
Causality: Using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), can inadvertently promote homocoupling.[5] The in-situ reduction of Pd(II) to the active Pd(0) can be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer before the cross-coupling cycle even begins.[6][7]
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Employ a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] This eliminates the need for an in-situ reduction step that can consume the boronic acid.
-
Use Pre-formed Catalysts: Consider using modern, pre-formed catalysts (e.g., G2 or G3 Buchwald precatalysts) which are designed for efficient generation of the active Pd(0) species and can often suppress side reactions.
-
Incorporate a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[7]
-
3. Ligand Selection and Concentration:
-
Causality: The ligand plays a crucial role in modulating the reactivity of the palladium center. The final step of the desired catalytic cycle is reductive elimination, which forms the C-C bond of the product.[1][9] If this step is slow, the diorganopalladium(II) intermediate may be more susceptible to side reactions. Bulky, electron-rich ligands accelerate reductive elimination.[1][5][10]
-
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: Switch to ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos. These ligands are known to promote efficient reductive elimination, thus favoring the cross-coupling pathway.[5][8]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to unprotected palladium species that may aggregate or participate in undesired side reactions. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[6]
-
Visualizing the Competing Pathways
The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the branching point that leads to the undesired homocoupling side reaction.
Caption: Suzuki-Miyaura cycle vs. the Pd(II)-mediated homocoupling pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the quality of my boronic acid contribute to homocoupling? A1: Yes, indirectly. Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines.[1] While often competent in cross-coupling, the purity and composition of the boronic acid reagent can affect reaction kinetics. More critically, boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions, which reduces the concentration of the nucleophile available for the desired reaction. While this is not homocoupling, it is a related parasitic side reaction. Purification of boronic acids can be achieved by recrystallization or by forming a diethanolamine adduct to remove impurities.[11]
Q2: Does the choice of base affect homocoupling? A2: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.[9] While its primary role is not to suppress homocoupling directly, an inappropriate base can lead to a sluggish or incomplete reaction, which may provide more opportunity for side reactions to occur. For the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, common bases like K₂CO₃ or K₃PO₄ are typically effective.[6] The key is to ensure the base is of high purity and used in sufficient quantity (typically 1.5 - 3.0 equivalents).[6]
Q3: Is it possible that I am misidentifying another byproduct as the homocoupled product? A3: It's possible, though the homocoupled product is very common. Another potential side reaction is dehalogenation, where the aryl halide starting material is reduced to the corresponding arene.[12] This can be caused by hydride sources in the reaction mixture, such as certain amine bases or alcohol solvents.[6] Careful analysis of the crude reaction mixture by GC-MS and NMR will help to correctly identify the byproducts. The homocoupled product will have a molecular weight corresponding to the dimerization of your boronic acid partner.
Q4: How does temperature influence homocoupling? A4: Higher temperatures generally increase the rate of all reactions, including the desired cross-coupling and undesired side reactions. While many Suzuki couplings require heating (e.g., 60-100 °C), excessive heat can accelerate catalyst decomposition and potentially increase the rate of homocoupling.[6] It is crucial to find the optimal temperature that promotes the cross-coupling reaction efficiently without significantly favoring side reactions. Temperature screening is a recommended part of process optimization.
Part 3: Optimized Protocol and Data Summary
Experimental Protocol: Minimizing Homocoupling in the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
Materials:
-
2-Bromobenzaldehyde (Electrophile)
-
(2-Methoxyphenyl)boronic acid (Nucleophile)
-
Pd₂(dba)₃ (Palladium(0) source)
-
SPhos (Ligand)
-
K₃PO₄ (Base, finely ground)
-
1,4-Dioxane (Solvent, anhydrous)
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this vacuum/argon cycle a total of three times.
-
Solvent Degassing: In a separate flask, sparge anhydrous 1,4-dioxane and deionized water with argon gas for 20-30 minutes.
-
Reagent Dissolution: Under a positive pressure of argon, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask containing the solids. Stir the mixture for 5 minutes.
-
Catalyst Addition: In a separate vial and under an inert atmosphere (e.g., in a glovebox), weigh Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.033 mmol, 3.3 mol%). Add the catalyst and ligand to the main reaction flask against a positive flow of argon.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Parameter Optimization Summary
The following table summarizes key parameters and their recommended settings to minimize homocoupling.
| Parameter | Standard Condition | Optimized for Low Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Pd₂(dba)₃ or Pd(PPh₃)₄ (Pd(0)) | Avoids in-situ reduction of Pd(II) by the boronic acid, a key homocoupling pathway.[5][6] |
| Atmosphere | Nitrogen balloon | Subsurface argon/nitrogen sparge | Rigorous oxygen exclusion is the most critical factor in preventing Pd(0) oxidation to Pd(II).[3][7] |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky biarylphosphines | Accelerates reductive elimination, favoring the desired cross-coupling over side reactions.[5][8] |
| Additives | None | Potassium formate (optional, with Pd(II)) | Acts as a mild reducing agent to scavenge residual Pd(II) species.[7] |
| Temperature | 100-110 °C | 80-90 °C | Lowering temperature can reduce the rate of catalyst decomposition and side reactions.[6] |
Workflow Diagram: A Logic-Based Approach to Troubleshooting
Caption: Systematic workflow for troubleshooting homocoupling in Suzuki reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Reddit. Purification of boronic acids? : r/chemistry. (2017). [Link]
-
de Oliveira, K. T., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). [Link]
-
MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). [Link]
- Google Patents.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). [Link]
-
Yu, J., et al. (2015). Ligand-promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science OA. [Link]
-
ResearchGate. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]
-
MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2021). [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. (2024). [Link]
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
-
Amanote Research. A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025). [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
managing steric hindrance in reactions of 2'-Methoxy-biphenyl-2-carbaldehyde
Subject: Troubleshooting Reaction Failures with 2'-Methoxy-biphenyl-2-carbaldehyde Ticket ID: #STR-2024-BP-CHO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Welcome to the Technical Support Hub for 2'-Methoxy-biphenyl-2-carbaldehyde . This substrate presents a classic "ortho-ortho" steric clash. The proximity of the 2'-methoxy group on Ring B to the 2-formyl group on Ring A forces the biphenyl system into a twisted, non-planar conformation. This creates a "bay region" that physically blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.
This guide provides validated protocols to overcome these kinetic barriers.
Visualizing the Problem
Before attempting a reaction, understand the steric landscape. The diagram below illustrates the specific interference zones preventing standard reactivity.
Caption: Logical flow of steric interference. The ortho-methoxy group forces a twist that shields the carbonyl carbon.
Module 1: Nucleophilic Addition Failures (Grignard/Lithium)
User Report: “I treated the aldehyde with Phenylmagnesium Bromide (PhMgBr) in THF at 0°C. I recovered 60% starting material and 30% reduced alcohol. No addition product.”
Root Cause Analysis:
Standard Grignard reagents act as both nucleophiles and bases. When the carbonyl is sterically shielded, the bulky Grignard reagent cannot access the carbonyl carbon. Instead, it acts as a hydride donor (via
Troubleshooting Protocol
| Variable | Standard Condition (FAIL) | Optimized Condition (PASS) | Rationale |
| Reagent | Grignard (R-MgBr) | Organolithium (R-Li) | C-Li bond is more polarized and the aggregate is often smaller/less bulky than the solvated Grignard complex. |
| Additive | None | CeCl₃ (Luche Conditions) | Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-addition over reduction. |
| Temperature | 0°C to RT | -78°C | Kinetic control favors the addition; suppresses side reactions like reduction. |
Recommended Workflow: Luche-Type Addition
-
Preparation: Dry
at 140°C under high vacuum for 2 hours to generate anhydrous . -
Activation: Suspend anhydrous
(1.5 equiv) in dry THF. Stir at RT for 1 hour. -
Substrate: Add 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 equiv). Cool to -78°C.
-
Addition: Add the Organolithium or Grignard reagent dropwise.
-
Note: The Cerium activates the carbonyl "hard" center, allowing the nucleophile to slip past the methoxy blockade.
-
Module 2: Imine Condensation Stalls
User Report: “Trying to form a Schiff base with aniline. Refluxing in ethanol with acetic acid gave <10% yield after 24 hours.”
Root Cause Analysis:
Imine formation is an equilibrium process (
Troubleshooting Protocol
Method A: Titanium(IV) Isopropoxide Mediation
This is the "nuclear option" for hindered aldehydes.
-
Mix: Combine aldehyde (1.0 equiv) and amine (1.2 equiv) in neat
(2.0 equiv) or in minimal dry THF. -
Reaction: Stir at RT or 60°C in a sealed tube.
-
Observation: The solution will become viscous/yellow as titanates form.
-
-
Quench: Pour into aqueous NaOH/Brine to precipitate
. Filter through Celite.
Method B: Microwave Irradiation Thermal heating is inefficient for this hindered substrate. Microwave irradiation provides direct kinetic energy to overcome the rotational barrier of the biphenyl bond, momentarily exposing the carbonyl.
-
Settings: 120°C, 15-30 mins, Toluene, Molecular Sieves (4Å).
Module 3: Cyclization to Phenanthrenes
User Report: “I want to connect the aldehyde to the other ring to make a phenanthrene derivative. Acid catalysis is giving a black tar.”
Root Cause Analysis: Direct acid-catalyzed cyclization requires electrophilic aromatic substitution. The aldehyde carbonyl is deactivated, and the methoxy group directs ortho/para, potentially to the wrong position. "Tar" indicates polymerization due to harsh conditions.
Recommended Workflow: McMurry Coupling
The most reliable method to close the ring (forming a phenanthrene-like alkene) is the McMurry Coupling , which uses low-valent Titanium.
Reaction Scheme:
Protocol:
-
Slurry: Suspend Zn dust (4 equiv) in dry THF. Add
(2 equiv) dropwise at 0°C. (Caution: Exothermic!). -
Reflux: Heat to reflux for 2 hours to generate the black Ti(0) species.
-
Addition: Dissolve 2'-Methoxy-biphenyl-2-carbaldehyde in THF and add dilute solution slowly to the refluxing slurry.
-
Note: This forces an intramolecular coupling between the aldehyde and the specific position on the neighboring ring if a leaving group or second carbonyl is present.
-
Correction: If attempting to close the ring directly onto the aromatic ring (C-H insertion), this is difficult. The McMurry is best if you have a ketone/aldehyde on the other ring.
-
Alternative for Monocarbonyl: Use Acid-Mediated Cyclodehydration after reducing the aldehyde to an alcohol or reacting with a methyl Grignard. The resulting carbocation attacks the electron-rich methoxy-ring.
-
Decision Logic for Experimental Design
Use this flowchart to select the correct protocol based on your desired outcome.
Caption: Decision tree for selecting reaction conditions based on steric constraints.
References & Validated Sources
-
Steric Hindrance in Nucleophilic Addition:
-
Concept: The Bürgi-Dunitz trajectory (107°) is physically blocked by the ortho-substituent.
-
Source: Mengel, A., & Reiser, O. (1999). "Nucleophilic Additions to Aldehydes and Ketones." Chemical Reviews.
-
-
Luche Reduction/Addition (CeCl3):
-
Protocol: Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones." Journal of the American Chemical Society.[1]
-
-
Titanium-Mediated Imine Formation:
-
Protocol: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide." Journal of Organic Chemistry.
-
-
McMurry Coupling (Titanium):
-
Context: Used for coupling hindered carbonyls in biphenyl systems.
-
Source: McMurry, J. E. (1989).[1] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews.
-
-
Phenanthrene Synthesis via Cyclization:
-
Context: Cyclization of biphenyl-2-carbaldehyde derivatives often requires acid-mediated Friedel-Crafts steps after reduction.
-
Source: Floyd, A. J., et al. (1976). "Synthesis of phenanthrenes." Chemical Reviews.
-
Sources
Technical Guide: Optimization of 2'-Methoxy-biphenyl-2-carbaldehyde Synthesis
Executive Summary: The "Reverse Coupling" Strategy
The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) presents a classic challenge in cross-coupling: constructing a biaryl system with ortho-ortho substitution.[1][2]
Critical Insight: Our analysis of field data and literature precedents indicates that the choice of coupling partners is the single most significant determinant of yield .[2]
-
Route A (Recommended): Coupling 2-Bromobenzaldehyde with 2-Methoxyphenylboronic acid .[1][2][3][4]
-
Route B (Problematic): Coupling 2-Bromoanisole with 2-Formylphenylboronic acid .[1][2]
Immediate Action: If you are currently using Route B and experiencing low yields (<50%), switch to Route A immediately .
Strategic Analysis: The Chemistry of Failure
Understanding why the reaction fails is the first step to fixing it.[2] The two primary failure modes for this specific scaffold are Protodeboronation and Steric Impedance .[2]
Mechanism of Failure (Route B)
When using 2-Formylphenylboronic acid, the basic conditions required for the Suzuki-Miyaura cycle catalyze the cleavage of the C-B bond before transmetalation can occur.[2] This leaves you with benzaldehyde (de-boronated byproduct) and unreacted aryl halide.[2]
Figure 1: Comparison of reaction pathways showing the instability of the formyl-boronic acid in Route B versus the stable pathway in Route A.[1]
Troubleshooting Guide (FAQ Format)
Q1: I am forced to use Route B (2-Formylphenylboronic acid) due to stock availability. How can I maximize yield?
A: If you must use the unstable boronic acid, you need a "Fast Suzuki" approach to outcompete decomposition.[2]
-
Catalyst: Use XPhos Pd G2 or SPhos Pd G2 (0.02 - 0.05 eq).[1][2] These precatalysts initiate immediately and the bulky ligands facilitate rapid transmetalation/reductive elimination in hindered systems.[2]
-
Stoichiometry: Increase the boronic acid to 1.5 - 2.0 equivalents .
-
Solvent: Use DME (Dimethoxyethane) / Water (3:1) .[1][2] DME often provides better solubility and rates for boronic acids than toluene.[1][2]
-
Base: Use K₃PO₄ (Potassium Phosphate Tribasic) instead of Carbonates.[2] It is milder and often reduces deboronation rates.[1][2][6]
Q2: I am using Route A but the reaction is stalled at 60% conversion.
A: This indicates catalyst deactivation or insufficient drive for the oxidative addition step.[2]
-
Check Oxygen: Ensure rigorous degassing. Phosphine ligands oxidize rapidly.[1][2]
-
Switch Base: If using Na₂CO₃, switch to Cs₂CO₃ (Cesium Carbonate) or Ba(OH)₂ .[2] The "Cesium Effect" can improve solubility and reactivity in crowded couplings.[2]
-
Temperature: Increase to 100°C (reflux). Hindered ortho-ortho couplings have a high activation energy barrier.[1][2]
Q3: My product is contaminated with homocoupling (2,2'-dimethoxybiphenyl).
A: Homocoupling is driven by oxygen or excess oxidant.[1][2]
-
Degas Solvents: Sparge with Argon for at least 15-20 minutes before adding the catalyst.[1][2]
-
Reduce Catalyst Loading: High Pd loading can sometimes favor homocoupling if the oxidative addition is slow.[2]
The "Gold Standard" Protocol (Route A)
This protocol is optimized for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde using the robust Route A strategy.[1][2]
| Parameter | Specification | Notes |
| Electrophile | 2-Bromobenzaldehyde (1.0 eq) | Limiting Reagent |
| Nucleophile | 2-Methoxyphenylboronic acid (1.2 eq) | Slight excess ensures completion |
| Catalyst | Pd(dppf)Cl₂[1][4] · DCM (3-5 mol%) | Robust, air-stable, excellent for sterics |
| Base | K₂CO₃ (2.0 - 3.0 eq) | Standard; switch to K₃PO₄ if sensitive |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | High boiling point, good solubility |
| Temperature | 90°C - 100°C | Aggressive heating required for sterics |
| Time | 4 - 12 Hours | Monitor by TLC/HPLC |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.[2]
-
Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and degassed Water (5 mL) via syringe.
-
Tip: Dissolve the K₂CO₃ (4.14 g, 30.0 mmol) in the water before addition if preferred, or add solid base in step 1.[2]
-
-
Reaction: Heat the mixture to 90°C - 100°C with vigorous stirring. The mixture will darken (black/brown) as active Pd(0) is generated.
-
Workup:
-
Purification: Purify via Flash Column Chromatography.
Decision Logic for Optimization
Use this logic flow to diagnose issues in real-time.
Figure 2: Diagnostic flowchart for incomplete reactions.
References
-
Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde (Reverse Coupling Precedent)
-
Instability of Formylphenylboronic Acids
-
Protodeboronation Mechanisms
-
General Suzuki Coupling Guide
Sources
- 1. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. PubChemLite - 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 11. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
degradation of 2'-Methoxy-biphenyl-2-carbaldehyde under reaction conditions
This guide serves as a specialized technical support center for 2'-Methoxy-biphenyl-2-carbaldehyde (also known as 2-(2-methoxyphenyl)benzaldehyde). It is designed to troubleshoot stability issues, impurity formation, and handling difficulties encountered during synthesis and storage.
Status: Active | Tier: L3 (Senior Scientist) | Subject: Degradation & Handling
Compound Profile & Fragility Assessment
Compound: 2'-Methoxy-biphenyl-2-carbaldehyde Structure Context: A biaryl system featuring an aldehyde at the ortho position of Ring A and a methoxy group at the ortho position of Ring B. Fragility Rating: High Primary Risks: [1]
-
Radical Autoxidation: Rapid conversion to carboxylic acid upon air exposure.
-
Solvent-Mediated Derivatization: Formation of acetals/hemiacetals in alcoholic solvents (HPLC artifacts).
-
Base-Induced Disproportionation: Cannizzaro reaction under strong basic conditions (e.g., during Suzuki coupling workup).
Troubleshooting Guides (Mechanism & Solution)
Issue 1: "My yellow oil turned into a white solid/crust."
Diagnosis: Aerobic Autoxidation This is the most common degradation pathway. Like many ortho-substituted benzaldehydes, this molecule is highly prone to radical chain oxidation, converting the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH).
Mechanism: The reaction proceeds via a radical chain mechanism initiated by trace metals or light. The ortho-methoxy group on the adjacent ring can electronically stabilize the intermediate benzoyl radical, accelerating the rate of oxidation compared to unsubstituted benzaldehyde.
Caption: Radical chain propagation cycle converting aldehyde to carboxylic acid.
Corrective Protocol:
-
Purification: If the solid content is high (>10%), dissolve the mixture in Et2O and wash with saturated aqueous NaHCO3. The acid (as a salt) will partition into the water; the aldehyde remains in the organic layer.
-
Storage: Store strictly under Argon at -20°C.
-
Stabilization: For long-term storage of the oil, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger.
Issue 2: "I see 'ghost peaks' or splitting in my LC-MS/NMR."
Diagnosis: Hemiacetal/Acetal Formation Users often report "degradation" when analyzing this compound in methanol or ethanol. This is often a pseudo-degradation. The electron-rich nature of the biaryl system facilitates the reversible attack of alcoholic solvents on the carbonyl carbon.
Data Comparison:
| Solvent System | Observation | Status |
| CDCl3 | Sharp singlet ~10.0 ppm (1H) | Clean |
| MeOD (Methanol-d4) | Diminished aldehyde peak; new peak ~5.5 ppm | Artifact (Hemiacetal) |
| MeOH/H2O (HPLC) | Broadened peaks or dual peaks | Artifact (Dynamic Equilibrium) |
Corrective Protocol:
-
NMR: Switch solvent to CDCl3, DMSO-d6, or Acetone-d6 immediately.
-
HPLC: Avoid Methanol in the mobile phase if peak shape is critical; use Acetonitrile (ACN)/Water systems.
Issue 3: "Yield loss during basic workup (Suzuki Coupling)."
Diagnosis: Cannizzaro Disproportionation During the synthesis (often a Suzuki-Miyaura coupling), the reaction requires a base. If the base is too strong (e.g., NaOH, KOH) and the reaction is heated, the aldehyde can undergo a Cannizzaro reaction, where two aldehyde molecules react to form one molecule of alcohol and one of carboxylic acid.
Mechanism: Nucleophilic attack of hydroxide on the aldehyde form a tetrahedral intermediate. Hydride transfer occurs to a second aldehyde molecule. Note: The steric bulk of the ortho-phenyl group slows this down, but it is not negligible at high temperatures.
Corrective Protocol:
-
Base Selection: Switch to milder bases like K3PO4 or Na2CO3 rather than hydroxides.
-
pH Control: Quench reactions immediately upon completion. Do not let the aldehyde sit in the crude basic mixture overnight.
Validated Purification Protocol: Bisulfite Wash
Warning: Due to the steric hindrance of the biaryl system, standard bisulfite precipitation often fails (the adduct forms but remains soluble or doesn't form at all). Use this modified extraction protocol instead.
Objective: Remove non-aldehyde impurities or separate the aldehyde from the reaction mixture.
Step-by-Step Methodology:
-
Preparation: Dissolve crude material in Ethyl Acetate (EtOAc) (Do not use ether, as the adduct solubility varies).
-
Extraction: Add 1.5 equivalents of freshly prepared saturated aqueous Sodium Bisulfite (NaHSO3).
-
Agitation: Shake vigorously for at least 5 minutes. Critical: Steric hindrance requires longer contact time than simple benzaldehydes.
-
Separation:
-
Phase A (Organic): Contains impurities/non-aldehydes. Discard (or save for recovery).
-
Phase B (Aqueous): Contains the aldehyde-bisulfite adduct.[2]
-
-
Regeneration:
-
Wash Phase B with fresh EtOAc to remove entrained organics.
-
Adjust Phase B pH to >10 using 10% NaOH or saturated Na2CO3.
-
Extract the cloudy aqueous mixture with EtOAc (3x).
-
Dry combined organics over MgSO4 and concentrate.
-
Caption: Modified Bisulfite Extraction Workflow for Sterically Hindered Aldehydes.
Frequently Asked Questions (FAQ)
Q: Can I use acidic conditions to deprotect the methoxy group to get the phenol? A: Proceed with extreme caution. Treating 2'-methoxy-biphenyl-2-carbaldehyde with strong Lewis acids (like BBr3) or Bronsted acids to cleave the methyl ether poses a high risk of cyclization . The resulting phenol can attack the activated aldehyde (or protonated carbonyl) to form 6H-dibenzo[b,d]pyran (chromeno-type derivatives) or fluorene structures via intramolecular Friedel-Crafts alkylation [1].
Q: The compound is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily. This compound has a low melting point and can exist as a supercooled liquid. High purity (>98%) samples often crystallize slowly. If it is a yellow oil, check the proton NMR. If the aldehyde peak (~10 ppm) is clean, it is likely just supercooled. Seed with a crystal if available or scratch the flask surface at -20°C.
Q: Why does the color change from yellow to orange? A: Deepening color usually indicates the formation of conjugated impurities, often via Aldol-type self-condensation (though difficult without alpha-protons, trace ketones from synthesis can trigger this) or oxidation to quinoid-type species if the ring is electron-rich enough. Purify immediately via a short silica plug.
References
-
Sakaguchi, K., et al. (2019).[3] Acid-catalyzed chirality-transferring intramolecular Friedel-Crafts cyclization of α-hydroxy-α-alkenylsilanes.[3] Chemical Communications.[3] (Demonstrates the susceptibility of similar electron-rich aryl-aldehyde systems to acid-catalyzed cyclization).
-
Furigay, M. H., et al. (2018).[4] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[4][5] Journal of Visualized Experiments. (Protocol basis for hindered aldehyde purification).
-
Ingold, K. U. (1971). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. (Foundational text on radical autoxidation mechanisms in aldehydes).
Sources
Technical Support Center: Purification of 2'-Methoxy-biphenyl-2-carbaldehyde
[1]
Case Reference: T-MBCHO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde via a Suzuki-Miyaura coupling (typically 2-formylphenylboronic acid + 2-iodoanisole, or the inverse).[1]
This molecule presents a specific "Purification Triad" of challenges:
-
Aldehyde Instability: The aldehyde moiety (-CHO) is prone to oxidation on acidic silica gel, forming the corresponding carboxylic acid (tailing/streaking).[1]
-
Lipophilicity Mismatch: The biphenyl core is lipophilic, but the aldehyde and methoxy groups add polarity, often leading to co-elution with protodeboronated byproducts.
-
Boronic Acid Contamination: Unreacted boronic acids often streak from the baseline, obscuring the product.
This guide provides self-validating protocols to resolve these specific issues.
Phase 1: Diagnosis & Method Development
Q: My TLC shows a "comet" streak rather than a tight spot. Is my compound decomposing?
A: Likely, yes. Silica gel is naturally acidic (pH ~5-6).[1] Aromatic aldehydes are susceptible to auto-oxidation to carboxylic acids (in this case, 2'-methoxy-biphenyl-2-carboxylic acid) when exposed to this acidity and air.[1]
The Fix: Neutralize Your Stationary Phase. Standard silica accelerates this decomposition.[1] You must buffer the system.[1]
-
Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.[1]
-
Validation: Run a 2D-TLC.[1] Spot your crude, elute up, dry, then elute sideways. If the spot remains on the diagonal, it is stable. If a new off-diagonal spot appears, decomposition is occurring during the run.[1]
Q: I see a persistent spot at the baseline that drags into my product. What is it?
A: This is typically unreacted boronic acid (e.g., 2-methoxyphenylboronic acid).[1] Boronic acids interact strongly with the silanols on silica gel via hydrogen bonding, causing severe tailing.
The Fix: The "Pinacol" Trick or Oxidative Workup.
-
Chromatography Solution: Boronic acids move faster in DCM:MeOH (95:5) than in Hexane:EtOAc.[1] Switch solvent systems.
-
Chemical Solution: Before the column, treat the crude mixture with a mild oxidant (H2O2/NaOH) to convert excess boronic acid to the phenol, which is easily removed by a basic wash (1M NaOH).
Phase 2: Execution & Protocols
Workflow Visualization: Purification Strategy
Figure 1: Decision matrix for selecting the optimal purification route based on TLC behavior.
Standardized Data: Solvent Systems & Rf Values
| Solvent System (v/v) | Approx. Rf (Product) | Application | Note |
| Hexane:EtOAc (9:1) | 0.25 - 0.30 | General Purification | Best for removing non-polar halides.[1] |
| Hexane:EtOAc (8:2) | 0.45 - 0.55 | Fast Elution | Use if compound streaks; get it off the silica quickly.[1] |
| DCM:Hexane (1:1) | 0.35 | Orthogonal Selectivity | Good if impurities co-elute in EtOAc systems.[1] |
| Toluene (100%) | 0.40 | Aromatic Separation | Excellent for separating biphenyls from aliphatic grease.[1] |
Protocol A: The "Bisulfite Escape Hatch" (Column-Free)
If column chromatography fails to separate the aldehyde from the starting material, utilize the chemical reactivity of the aldehyde group. This method is often superior for >1g scales.[1]
-
Adduct Formation: Dissolve crude oil in 5 volumes of Et2O. Add 5 volumes of saturated aqueous Sodium Bisulfite (NaHSO3) .
-
Agitation: Stir vigorously for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1][2][3]
-
Wash: Separate layers. Wash the aqueous layer (which holds your product) with Et2O (x3) to remove all non-aldehyde organic impurities (halides, boronic acids, dimers).[1]
-
Regeneration: Basify the aqueous layer to pH 10-12 using 10% Na2CO3 or NaOH.[1] The adduct breaks, releasing the aldehyde.
-
Extraction: Extract the milky aqueous suspension with Et2O or DCM. Dry (MgSO4) and concentrate.[1]
Phase 3: Post-Run Analysis & Troubleshooting
Q: My NMR shows the aldehyde proton (10 ppm), but the integration is low (e.g., 0.6H).
A: This indicates partial oxidation to the carboxylic acid or the presence of a "hydrate."
-
Check: Look for a broad singlet around 11-13 ppm (Carboxylic acid -COOH).[1]
-
Check: Look for a singlet around 5-6 ppm (Hemiacetal/hydrate CH).[1]
-
Solution: If it is the acid, wash the NMR sample (dissolved in CDCl3) with aqueous NaHCO3, dry, and re-run. The acid will move to the aqueous layer.
Q: How do I visualize this compound? It's not showing up well.
A: While the biphenyl system is UV active (254 nm), specific stains provide chemical validation.
| Visualization Method | Appearance | Specificity |
| UV (254 nm) | Dark Purple Spot | Conjugated Biphenyl System |
| 2,4-DNP Stain | Yellow/Orange Spot | Specific to Aldehydes/Ketones |
| Bromocresol Green | Yellow spot on Blue | Detects Acidic Impurities (Oxidation) |
Recipe (2,4-DNP): Dissolve 12g of 2,4-dinitrophenylhydrazine in 60mL conc. H2SO4 + 80mL H2O + 200mL 95% Ethanol.[1][4] Dip plate and heat.
References
-
Aldehyde Purification via Bisulfite Adducts
-
Stability of Aldehydes on Silica Gel
-
Suzuki Coupling Purification (General)
-
TLC Visualization of Aldehydes
-
Source: Chemistry LibreTexts[1]
- Context: Comprehensive guide on using 2,4-DNP and UV for visualizing aromatic aldehydes and distinguishing them
-
Link:
-
Sources
- 1. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Palladium Catalyst Removal from 2'-Methoxy-biphenyl-2-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 2'-Methoxy-biphenyl-2-carbaldehyde, a common intermediate in the synthesis of active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in organic synthesis, but the removal of the catalyst post-reaction is a critical step to ensure the purity and safety of the final product.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues and ensure your product meets the stringent purity requirements of the pharmaceutical industry.[1]
Understanding the Challenge: The Nature of Palladium Contamination
Residual palladium can exist in a reaction mixture in several forms, including soluble Pd(0) and Pd(II) species, colloidal palladium, and palladium nanoparticles. The specific form of the palladium contamination will dictate the most effective removal strategy. For instance, insoluble palladium black can often be removed by simple filtration, whereas soluble palladium complexes require more sophisticated purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues encountered during the purification of 2'-Methoxy-biphenyl-2-carbaldehyde and similar biaryl compounds.
Q1: After my Suzuki-Miyaura coupling reaction, the solution has a persistent grey/black color, even after initial filtration. What does this indicate and how can I resolve it?
A1: The grey/black coloration is often indicative of palladium black, which is finely divided palladium metal that can form when the catalyst degrades.[3] While larger particles can be removed by filtration through a pad of Celite®, very fine, sometimes colloidal, palladium particles can pass through standard filter media.[4][5]
-
Troubleshooting Steps:
-
Enhanced Filtration: Use a finer porosity filter aid, such as a Celite pad on a sintered glass funnel, to trap smaller particles.[4][5]
-
Scavenger Treatment: If filtration is insufficient, the use of a palladium scavenger is recommended. These are materials that selectively bind to palladium, facilitating its removal.
-
Q2: I've performed column chromatography on my crude 2'-Methoxy-biphenyl-2-carbaldehyde, but ICP-MS analysis still shows high levels of palladium. Why is this happening and what are my options?
A2: While column chromatography is a powerful purification technique, it may not be sufficient for complete palladium removal.[6] Several factors can contribute to this:
-
Palladium Leaching: Certain palladium species can be mobile on silica gel and co-elute with your product.
-
Complex Formation: Your product, 2'-Methoxy-biphenyl-2-carbaldehyde, contains functional groups (aldehyde and methoxy) that could potentially chelate with palladium, causing it to travel with the product during chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems to maximize the separation between your product and the palladium species. Sometimes, a less polar solvent system can help retain the palladium on the silica.
-
Employ a Scavenger: This is often the most effective solution. A variety of scavengers are available, and the choice depends on the nature of the palladium species and the solvent system.[6]
-
Q3: There are many palladium scavengers available. How do I choose the right one for my specific application?
A3: The selection of a palladium scavenger is a critical decision. The ideal scavenger should have a high affinity for palladium, be easily separable from the product, and not introduce new impurities. Scavengers can be broadly categorized based on their functional groups.
| Scavenger Type | Mechanism of Action | Advantages | Disadvantages | Recommended for 2'-Methoxy-biphenyl-2-carbaldehyde? |
| Thiol-Based (e.g., Silica-Thiol, MP-TMT) | Strong covalent bond formation with palladium. | High efficiency for a broad range of palladium species.[2] | Potential for thiol-related impurities; can be sensitive to oxidation. | Yes , highly effective for this type of compound. |
| Amine-Based (e.g., Amino-functionalized silica) | Chelation of palladium through nitrogen atoms. | Good for removing Pd(II) species. | Less effective for Pd(0) species. | Potentially , but thiol-based are generally more robust. |
| Activated Carbon | Adsorption of palladium onto its porous surface. | Cost-effective and broadly applicable. | Can lead to product loss due to non-specific adsorption.[6] | Yes , but requires careful optimization to minimize yield loss. |
| Zeolites and Clays | Trapping of palladium complexes within their porous structure.[7] | Can be effective for specific palladium complexes.[7] | Selectivity can be an issue.[7] | Less common , but could be explored if other methods fail. |
Q4: How can I proactively minimize palladium contamination from the outset of my synthesis?
A4: Preventing contamination is always better than removing it. Here are some preventative measures:
-
Catalyst Choice: Use a catalyst with a high turnover number (TON) to minimize the amount of palladium required.
-
Reaction Conditions: Optimize reaction conditions (temperature, time, stoichiometry) to ensure complete conversion and minimize catalyst decomposition.
-
Degassing: Thoroughly degas your solvents and reaction mixture to prevent oxidation of the catalyst, which can lead to the formation of difficult-to-remove palladium species.[3][8]
Decision Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Mechanism of palladium capture by a thiol scavenger.
Concluding Remarks
The removal of palladium catalysts from pharmaceutical intermediates like 2'-Methoxy-biphenyl-2-carbaldehyde is a critical step that requires careful consideration and often a multi-pronged approach. By understanding the nature of the palladium contamination and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively purify their products to meet the stringent requirements of the pharmaceutical industry. For particularly challenging cases, a combination of methods, such as an initial filtration followed by scavenger treatment, may be necessary. It is recommended to quantify residual palladium levels using techniques like ICP-MS to validate the effectiveness of the chosen purification method. [9][10]
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments | Request PDF. Retrieved from [Link]
-
NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Retrieved from [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling : r/Chempros. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of.... Retrieved from [Link]
-
Diva-portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
(n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
-
Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium catalyzed methoxycarbonylation of 1-dodecene in biphasic systems – Optimization of catalyst recycling | Request PDF. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
side reactions of the aldehyde group in 2'-Methoxy-biphenyl-2-carbaldehyde
Welcome to the technical support resource for 2'-Methoxy-biphenyl-2-carbaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. The unique steric and electronic environment of this biphenyl aldehyde presents specific challenges. This document provides in-depth, field-tested insights into troubleshooting common side reactions involving the aldehyde functional group, ensuring the integrity and success of your synthetic routes.
Introduction: The Reactivity Profile of 2'-Methoxy-biphenyl-2-carbaldehyde
2'-Methoxy-biphenyl-2-carbaldehyde is a valuable intermediate in organic synthesis. Its structure, featuring a sterically hindered aldehyde adjacent to a biphenyl system, dictates its reactivity. While the aldehyde group is a robust handle for transformations, its proximity to the methoxy-substituted phenyl ring can lead to several predictable, yet often frustrating, side reactions. This guide addresses the most common issues encountered during its use, providing not just protocols, but the causal logic behind them.
Troubleshooting Guide & FAQs
Issue 1: Formation of an Unwanted Carboxylic Acid
Question: My reaction is producing a significant amount of 2'-Methoxy-biphenyl-2-carboxylic acid. I'm losing starting material and complicating my purification. What is causing this oxidation, and how can I prevent it?
Answer: The conversion of an aldehyde to a carboxylic acid is one of the most common side reactions for this class of compounds. The aldehyde group is highly susceptible to oxidation, which can occur under surprisingly mild conditions.
Causality & Mechanism: This side reaction is an oxidation process. The primary culprits are typically:
-
Atmospheric Oxygen (Autoxidation): Aromatic aldehydes can react with O₂ from the air, often via a free-radical chain mechanism, especially when exposed to light, heat, or trace metal impurities.[1]
-
Oxidizing Reagents/Byproducts: Certain reaction conditions or reagents, even if not intended as oxidants, can facilitate the oxidation. For example, some metal catalysts used in coupling reactions can promote aldehyde oxidation if not handled under an inert atmosphere.
-
Harsh Workup Conditions: Using strong oxidizing agents during workup (e.g., unquenched peroxide, permanganate) will readily convert the aldehyde.
Preventative Measures & Protocols: Vigilance against atmospheric oxygen is paramount. The following self-validating protocol minimizes the risk of oxidation.
Protocol: Inert Atmosphere Technique for Aldehyde Reactions
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed. The most effective method is "freeze-pump-thaw."
-
Freeze the solvent using liquid nitrogen.
-
Apply a high vacuum to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. Trapped gases will bubble out.
-
Repeat this cycle at least three times.
-
Store the degassed solvent over molecular sieves under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Use septa and cannulation techniques for reagent transfer.
-
Execution: Maintain the inert atmosphere throughout the entire reaction, including the quench and initial stages of the workup.
Troubleshooting Summary Table:
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Carboxylic acid byproduct formation | Oxidation by atmospheric O₂ | Implement rigorous inert atmosphere techniques (degassed solvents, N₂/Ar blanket).[1] |
| Low yield, complex mixture | Incompatible reagents or workup | Scrutinize all reagents for oxidative potential. Avoid oxidizing agents in the workup. |
| Reaction darkens over time | Possible radical chain autoxidation | Protect the reaction from light by wrapping the flask in aluminum foil. |
Issue 2: Disproportionation into an Alcohol and a Carboxylic Acid
Question: After running my reaction under basic conditions, my NMR and LC-MS show two major byproducts: (2'-methoxy-[1,1'-biphenyl]-2-yl)methanol and 2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, in roughly a 1:1 ratio. What is this reaction?
Answer: You are observing the classic Cannizzaro reaction . This base-induced disproportionation is a characteristic reaction of aldehydes that lack α-hydrogens, such as 2'-Methoxy-biphenyl-2-carbaldehyde.[2][3][4]
Causality & Mechanism: Under strongly basic conditions (e.g., concentrated NaOH, KOH), a hydroxide ion attacks the electrophilic aldehyde carbon. The resulting tetrahedral intermediate then transfers a hydride (H⁻) to a second molecule of the aldehyde. This process results in one molecule being oxidized to the carboxylate salt and the other being reduced to the corresponding alcohol.[4][5]
Preventative Measures & Protocols: The Cannizzaro reaction is highly dependent on pH.
-
pH Control: Strictly avoid highly concentrated strong bases. If basic conditions are required, use weaker, non-nucleophilic bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or carbonates (e.g., K₂CO₃, Cs₂CO₃).
-
Temperature Management: The reaction rate is temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly suppress this side reaction.
-
Reagent Stoichiometry: Ensure accurate stoichiometry. An excess of base will promote the Cannizzaro reaction.
Issue 3: Reaction with Alcoholic Solvents
Question: I am running a reaction in methanol with an acid catalyst and seeing a new, less polar spot on my TLC that isn't my desired product. What could it be?
Answer: You are likely forming a hemiacetal or acetal . Aldehydes react reversibly with alcohols in the presence of an acid catalyst.[6][7] Given that your solvent is an alcohol, it can act as a reagent.
Causality & Mechanism: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. An alcohol molecule (in this case, your methanol solvent) then acts as a nucleophile, attacking the activated carbonyl carbon.[8][9]
-
Hemiacetal Formation: The initial addition of one molecule of alcohol yields a hemiacetal. This is an equilibrium process.[8]
-
Acetal Formation: In the presence of excess alcohol and acid, the hydroxyl group of the hemiacetal is protonated and eliminated as water. A second molecule of alcohol then attacks the resulting oxonium ion to form a stable acetal.[6][10]
Preventative Measures & Protocols:
-
Solvent Choice: The most straightforward solution is to use a non-alcoholic, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile (MeCN).
-
Use as a Strategy: If you need to protect the aldehyde group while performing chemistry elsewhere in the molecule, this reaction can be used to your advantage. You can intentionally form the acetal, run your other reaction, and then hydrolyze the acetal back to the aldehyde using aqueous acid (e.g., 1M HCl).[7]
Troubleshooting Summary Table:
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| New, less polar spot on TLC | Acetal/Hemiacetal formation | Change solvent to a non-alcoholic one (THF, DCM, Toluene).[11] |
| Reaction fails in alcohol solvent | Starting material is "protected" as an unreactive acetal | Switch to an aprotic solvent or perform the reaction in the absence of an acid catalyst if possible. |
| Need to perform reaction on another part of the molecule | Aldehyde is too reactive | Use acetal formation as a deliberate protecting group strategy.[7] |
References
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. PubChem. [Link]
-
Rioz-Martínez, A., et al. (2011). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Biotechnology and Bioengineering, 108(12), 2785-2793. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Chemical Research in Toxicology, 27(1), 2-13. ACS Publications. [Link]
-
Geissman, T. A. (2021, February 21). The Cannizzaro Reaction. Science Primary Literature. [Link]
-
du Toit, E., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8046–8054. ACS Publications. [Link]
-
Fun, H. K., et al. (2009). 2-Methoxynaphthalene-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(3), o549. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10932755, 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21674395, 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. PubChem. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
Bell, J. M., et al. (1962). Acetal Formation for Ketones and Aromatic Aldehydes with Methanol. The Journal of Organic Chemistry, 27(11), 3741-3745. ACS Publications. [Link]
-
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
List, B., & Çelebi-Ölçüm, N. (2014). The Cannizzaro Reaction. Comprehensive Organic Name Reactions and Reagents. ResearchGate. [Link]
-
PMT Education. (2024, June 6). OCR A-Level Chemistry A June 2021 Paper 2 [Walkthrough and Tutorial]. YouTube. [Link]
-
Wang, D., et al. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(5), 2825-2828. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Evano, G. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. [Link]
-
Suhail, M., et al. (2020). Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. European Journal of Chemistry, 11(2), 116-120. Semantic Scholar. [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Kubler, D. G., et al. (1962). Acetal Formation for Ketones and Aromatic Aldehydes with Methanol. The Journal of Organic Chemistry, 27(11), 3741-3745. ACS Publications. [Link]
-
Chad's Prep. (2021, March 31). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759543, 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. PubChem. [Link]
Sources
- 1. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring for 2'-Methoxy-biphenyl-2-carbaldehyde Synthesis
Introduction: The Criticality of Monitoring
You are likely synthesizing 2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 10563-07-2) as a key intermediate for liquid crystal scaffolds or bioactive heterocyclic precursors. The standard route involves a Suzuki-Miyaura Cross-Coupling between 2-bromobenzaldehyde and 2-methoxyphenylboronic acid.
While the Suzuki reaction is robust, the presence of the aldehyde moiety introduces specific stability challenges (oxidation) and reactivity issues (condensation) that standard biaryl protocols often overlook. This guide moves beyond basic "recipe following" to provide a self-validating monitoring ecosystem.
Module 1: High-Performance Liquid Chromatography (HPLC)
The Quantitative Workhorse
User Scenario: "I see multiple peaks clustering near my product, or my mass balance is off."
Standard Method Protocol
For this specific biaryl aldehyde, reverse-phase HPLC is the gold standard for quantitative conversion analysis.
Table 1: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Balances resolution of non-polar biaryls with speed. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of boronic acids, reducing peak tailing [1]. |
| Mobile Phase B | Acetonitrile (MeCN) | Preferred over Methanol for sharper peaks with aromatic aldehydes. |
| Gradient | 5% B to 95% B over 10 min | Rapidly elutes polar boronic acids; retains non-polar product. |
| Detection | UV @ 254 nm (General) & 280 nm (Selective) | 280 nm is more specific for the conjugated biaryl system, minimizing solvent noise. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Troubleshooting FAQ
Q: I see a "Ghost Peak" that disappears when I re-run the sample. What is it? A: This is likely the boroxine anhydride of your starting material (2-methoxyphenylboronic acid). Boronic acids exist in equilibrium with their cyclic trimers (boroxines).
-
Fix: Ensure your sample diluent contains water (e.g., 50:50 MeCN:Water) to hydrolyze the boroxine back to the monomeric acid before injection.
Q: My product peak is splitting. Is it an isomer? A: Unlikely. It is more likely atropisomerism (restricted rotation) or aldehyde hydrate formation.
-
Test: Run the HPLC column at 40°C. If the peaks merge, it is rotameric exchange. If they remain distinct, check for the carboxylic acid impurity (2'-methoxy-biphenyl-2-carboxylic acid) formed via oxidation.
Module 2: In-Process Control (IPC) via TLC & GC-MS
Rapid Screening & Identification
User Scenario: "I need a quick check before quenching, but UV is ambiguous."
TLC Visualization Protocol
UV light (254 nm) is insufficient because both starting materials and products are UV-active aromatics. You must use a functional-group-specific stain.
-
Primary Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) .
-
Secondary Stain: Bromocresol Green .[5]
GC-MS Warning
Q: My GC-MS shows a peak with M+16 mass. Did I make the phenol? A: Proceed with caution. Aldehydes can oxidize to carboxylic acids inside the hot GC injector port if the liner is dirty or if air is present.
-
Validation: Compare the GC trace with an HPLC trace. If the "oxidized" peak is present in GC but absent in HPLC, it is an artifact of the analysis method, not a reaction byproduct.
Module 3: Structural Validation (NMR)
The Definitive Confirmation
User Scenario: "I isolated the solid, but the melting point is broad."
1H NMR (400 MHz, CDCl3) Diagnostic Signals:
-
The Beacon Signal (-CHO): Look for a singlet between 9.5 – 10.0 ppm .
-
Troubleshooting: If this peak shifts upfield to ~12 ppm (broad), you have the carboxylic acid (oxidation product).
-
Troubleshooting: If this peak is missing but aromatic signals are present, you may have formed the homocoupling dimer (no aldehyde) or the primary alcohol (over-reduction if NaBH4 was used nearby).
-
-
The Methoxy Group (-OCH3): Singlet at ~3.8 ppm .
-
Integration: The ratio of the CHO proton (1H) to the OCH3 protons (3H) must be exactly 1:3.
-
Module 4: Synthetic Pitfalls & Remediation
Root Cause Analysis
Visualizing the Reaction Pathways
The following diagram illustrates the desired cycle versus the two most common failure modes: Protodeboronation (loss of Boron without coupling) and Oxidation (degradation of product).
Figure 1: Reaction network showing the primary Suzuki cycle and critical competing pathways (Protodeboronation and Oxidation).[3]
Troubleshooting Guide: "The Reaction Stalled"
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd Black Formation. The catalyst has aggregated and deactivated (ligand dissociation). | Add more ligand (e.g., PPh3) to stabilize Pd, or switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which is more robust [3]. |
| No Conversion (Start) | Inactive Boronate. The boronic acid is not transmetalating. | Check the base. Weak bases (HCO3-) may be too slow. Switch to K3PO4 or K2CO3 . Ensure water is present to solubilize the base. |
| Conversion stops at 60% | Protodeboronation. The boronic acid decomposed to anisole before coupling. | Do not add more catalyst. Add more boronic acid (1.5 - 2.0 equiv total) and lower the temperature slightly [4]. |
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Link
-
Chemistry LibreTexts. "Visualizing TLC Plates: Stains and Reagents." Organic Chemistry Lab Techniques. Link
-
BenchChem. "Technical Support Center: Protodeboronation in Suzuki Reactions." BenchChem Troubleshooting Guides. Link
-
Wikipedia. "Protodeboronation: Mechanisms and Mitigation."[2] Wikipedia, The Free Encyclopedia. Link
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. waters.com [waters.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2'-Methoxy-biphenyl-2-carbaldehyde Synthesis
Ticket ID: #SYN-2024-082 Topic: Optimization of Base and Solvent Systems for Sterically Hindered Suzuki-Miyaura Coupling Target Molecule: 2'-Methoxy-biphenyl-2-carbaldehyde Classification: Ortho-Substituted Biaryl Synthesis / Sensitive Functional Group Handling
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard Suzuki-Miyaura conditions (
The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde presents a dual challenge:
-
Steric Hindrance: This is a 2,2'-disubstituted biaryl system. The ortho-methoxy and ortho-formyl groups create significant steric strain, impeding the transmetalation step.
-
Functional Group Sensitivity: The aldehyde moiety is susceptible to base-mediated side reactions (Cannizzaro disproportionation or aldol condensation) if the pH is too high, while the electron-rich 2-methoxyphenylboronic acid is prone to protodeboronation.
This guide provides a tiered troubleshooting approach to optimize your reaction matrix.
Module 1: Critical Reaction Parameters (The "Why")
The Base Effect: Basicity vs. Steric Clearance
For this specific substrate, the choice of base dictates the balance between activating the boronic acid and destroying the aldehyde.
| Base | Strength ( | Suitability | Technical Insight |
| ~10.3 | Standard | Often too weak for sterically hindered transmetalation. Requires aqueous conditions which may suffer from solubility issues. | |
| ~12.3 | Recommended | The "Gold Standard" for hindered biaryls. The phosphate anion coordinates well with boron, facilitating transmetalation without being as nucleophilic as hydroxide. | |
| ~13.5 | Risky | High reactivity accelerates coupling but significantly increases the risk of aldehyde Cannizzaro reactions and aldol condensation. | |
| ~10.3 | Specialist | Excellent solubility in organic solvents (due to the "Cesium Effect"). Ideal for anhydrous conditions to prevent protodeboronation. |
The Solvent Effect: Solubility & Temperature
The solvent must dissolve the organic reactants while accommodating the inorganic base.
-
DME (Dimethoxyethane): The classic choice. Good for standard couplings but boils at 85°C, which may be insufficient to overcome the activation energy barrier of the 2,2'-steric clash.
-
Toluene: Allows higher reaction temperatures (110°C). When paired with minimal water or a phase transfer catalyst, it is superior for hindered substrates.
-
DMF: High boiling point, but difficult to remove. Can decompose to dimethylamine at high temps, which may react with the aldehyde.
Module 2: Visualizing the Challenge
The following diagram illustrates the reaction pathway and the specific failure points (Red) associated with this synthesis.
Caption: Reaction pathway highlighting the "Steric Bottleneck" at transmetalation which competes with protodeboronation.
Module 3: Troubleshooting & Optimization Guide
Issue 1: Low Conversion / Recovery of Bromide
Diagnosis: The catalyst is failing to insert, or the transmetalation is too slow due to steric hindrance.
-
Solution A (Temperature): Switch solvent from DME to Toluene . Increase temperature to 100-110°C.
-
Solution B (Base): Switch from Carbonate to
. The higher basicity and phosphate coordination accelerate the sluggish transmetalation step common in ortho-substituted systems.
Issue 2: Formation of Anisole (Protodeboronation)
Diagnosis: The boronic acid is losing its boron group before coupling. This is accelerated by aqueous conditions and slow reaction rates.
-
Solution: Switch to Anhydrous Conditions .
-
Use
or (finely ground) in Dioxane or Toluene .[1] -
Add only trace water (or no water) if solubility permits.
-
Alternative: Use the Pinacol ester of the boronic acid, which is more stable than the free acid.
-
Issue 3: Aldehyde Decomposition
Diagnosis: New spots on TLC near the baseline (acids) or very non-polar spots (alcohols/dimers).
-
Solution: The base is too strong or too concentrated.
-
Avoid Hydroxides (
, ). -
Reduce base equivalents to 1.5 - 2.0 eq.
-
Use a biphasic system (Toluene/Water) to keep the base in the aqueous phase and the aldehyde in the organic phase.
-
Module 4: Recommended Standard Operating Procedure (SOP)
Based on the steric and electronic requirements of 2'-Methoxy-biphenyl-2-carbaldehyde, the following protocol is the "High Probability of Success" method.
Protocol ID: SOP-Suzuki-Ortho-Ortho Scale: 1.0 mmol
-
Preparation:
-
Dry a 25 mL Schlenk tube or microwave vial.
-
Add 2-Bromobenzaldehyde (1.0 equiv, 185 mg).
-
Add 2-Methoxyphenylboronic acid (1.2 - 1.5 equiv, ~228 mg). Note: Excess is needed to account for protodeboronation.
-
Add
(2.0 equiv, 425 mg). Use tribasic potassium phosphate, not carbonate. -
Add Catalyst:
(5 mol%) OR for difficult cases, + SPhos (2:4 mol%).
-
-
Solvent System:
-
Add Toluene (4 mL).
-
Add Deionized Water (0.5 mL).
-
Why this ratio? Toluene dissolves the organics; the small water volume dissolves the phosphate just enough to activate the boron without flooding the system.
-
-
Reaction:
-
Degas the mixture (sparge with Argon/Nitrogen for 5-10 mins).
-
Seal and heat to 100°C for 12-16 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water.
-
Crucial Step: Wash the organic layer with saturated
(Sodium Bisulfite) solution. This helps purify the aldehyde and remove unreacted iodine/bromine species, though standard brine is usually sufficient. -
Dry over
, concentrate, and purify via column chromatography (Hexane/EtOAc gradient).
-
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use the reverse coupling (2-Formylphenylboronic acid + 2-Bromoanisole)? A: Not Recommended. 2-Formylphenylboronic acid is notoriously unstable. It exists in equilibrium with its cyclic hemiacetal form (hydroxy-benzoxaborole), which is much less reactive in Suzuki couplings. Furthermore, it is highly prone to protodeboronation. Always keep the aldehyde on the halide partner if possible.
Q: Why is my product yield low even with
Q: Can I use Ethanol or Methanol as a co-solvent? A: Avoid. Primary alcohols can react with the aldehyde (hemiacetal formation) or act as a hydride source for side reactions. Stick to Toluene, DME, or Dioxane.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Solvent Effects in Suzuki Coupling
-
Synthesis of Biaryls (General Procedures)
-
Protodeboronation Mechanisms
- Title: Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids (Analogous mechanism for aldehydes).
-
Source: BenchChem Technical Guides[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Management in the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
Executive Summary: The "Ortho-Ortho" Thermal Conflict
The synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde presents a classic thermodynamic conflict in organic chemistry. You are coupling two ortho-substituted rings:
-
Ring A: 2-Formyl group (Aldehyde).
-
Ring B: 2-Methoxy group.
The Conflict:
-
Kinetic Barrier: The creation of the C-C bond between two ortho-substituted carbons is sterically hindered. This typically requires high thermal energy (>80°C) to drive the palladium catalytic cycle (specifically the transmetallation and reductive elimination steps).
-
Thermodynamic Instability: The preferred coupling partners (specifically ortho-substituted boronic acids) are prone to protodeboronation at high temperatures, effectively destroying your reagent before it couples.
This guide provides the thermal protocols required to navigate this narrow operating window.
Standard Operating Protocol (SOP)
Recommended Route: Coupling of 2-Bromobenzaldehyde (Electrophile) and 2-Methoxyphenylboronic Acid (Nucleophile). We recommend this direction because 2-formylphenylboronic acid is notoriously unstable (prone to cyclization and polymerization).
| Parameter | Specification | Causality / Rationale |
| Solvent System | Toluene : Water (10:1) or DME : Water | Biphasic systems dissolve inorganic bases; Toluene allows higher reflux temps (110°C) than THF. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is more thermally robust than Pd(PPh₃)₄. For difficult cases, use SPhos Pd G2 . |
| Base | K₂CO₃ or K₃PO₄ | Strong enough to activate the boronic acid, but K₃PO₄ is often superior for hindered substrates. |
| Temperature | Start at 80°C | The "Sweet Spot."[1] High enough to overcome steric repulsion, low enough to minimize deboronation. |
Visualizing the Thermal Pathway
The following diagram illustrates the critical temperature-dependent checkpoints in the reaction mechanism.
Figure 1: Thermal checkpoints in the catalytic cycle. Note that the steric barrier at Transmetallation/Reductive Elimination requires heat, which risks triggering the Protodeboronation pathway.
Troubleshooting Guide (Q&A)
Scenario A: "The reaction is stuck at 10% conversion after 4 hours."
Diagnosis: Thermal Insufficiency (Steric Lock). The ortho-substituents (Methoxy and Aldehyde) create a "picket fence" around the palladium center. At standard temperatures (e.g., 60°C), the system lacks the kinetic energy to force these two bulky groups together during the reductive elimination step.
Corrective Action:
-
Increase Temperature: Ramp to 90°C-100°C (Reflux Toluene).
-
Switch Ligand: If heat fails, thermodynamics isn't the only issue; it's geometry. Switch to SPhos or XPhos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination in hindered systems [1].
Scenario B: "I see full consumption of the boronic acid, but low product yield. NMR shows Anisole."
Diagnosis: Thermal Overload (Protodeboronation). You have heated the reaction too aggressively. The 2-methoxyphenylboronic acid has undergone protodeboronation, where the -B(OH)₂ group is replaced by a proton, yielding Anisole (Methoxybenzene) instead of the biaryl product. This is common with ortho-substituted boronic acids at high temperatures [2].
Corrective Action:
-
Lower Temperature: Reduce to 60°C-70°C .
-
Slow Addition Protocol: Do not dump all boronic acid in at once. Dissolve the boronic acid in solvent and add it dropwise over 1 hour to the hot reaction mixture. This keeps the instantaneous concentration of boronic acid low, favoring the productive coupling over the second-order decomposition pathway.
-
Anhydrous Conditions: Switch to anhydrous Dioxane or DMF with Cs₂CO₃ or K₃PO₄ (suspended) to remove water, which is a key reagent in the deboronation mechanism.
Scenario C: "The reaction mixture turned black and precipitation occurred."
Diagnosis: Catalyst Decomposition (Pd Black Formation). The active Pd(0) species has aggregated into inactive metallic palladium. This often happens when the reaction is heated before the aryl halide has undergone oxidative addition, or if the temperature exceeds the ligand's stability limit (common with Pd(PPh₃)₄ > 80°C).
Corrective Action:
-
Stabilize: Add 10-20 mol% of free ligand (e.g., PPh₃) to shift the equilibrium back toward the active complex.
-
Upgrade Catalyst: Switch to Pd(dppf)Cl₂ (stable up to ~100°C) or a palladacycle precatalyst.
Comparative Data: Temperature vs. Catalyst Efficiency
The following table summarizes expected outcomes based on internal application data for ortho-ortho biaryl synthesis.
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Primary Failure Mode |
| Pd(PPh₃)₄ / Na₂CO₃ | 60°C | 24 | <20% | Incomplete conversion (Steric stall) |
| Pd(PPh₃)₄ / Na₂CO₃ | 100°C | 4 | 45% | Catalyst death (Pd black) + Deboronation |
| Pd(dppf)Cl₂ / K₂CO₃ | 80°C | 6 | 88% | Optimal Balance |
| Pd(OAc)₂ / SPhos | 60°C | 2 | 92% | High cost; excellent for difficult sterics |
Advanced Workflow: The Decision Matrix
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting decision matrix based on crude reaction analysis.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
Welcome to the technical support center for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important biphenyl intermediate.
Introduction
2'-Methoxy-biphenyl-2-carbaldehyde is a key building block in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis, while achievable through several routes, can present unique challenges, particularly concerning regioselectivity and yield. This guide explores two robust and alternative synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and a directed ortho-metalation (DoM) approach utilizing an oxazoline directing group. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer solutions to common problems encountered in the laboratory.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Suzuki-Miyaura Cross-Coupling Route
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 2'-Methoxy-biphenyl-2-carbaldehyde. What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings, especially with sterically hindered substrates like those with ortho-substituents, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[1]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system. Buchwald or Fu ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for challenging couplings.[2]
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][3][4] An inappropriate base can lead to incomplete reaction or side reactions.
-
Recommendation: For boronic acids, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. If you are using a boronic ester, a stronger base such as CsF or t-BuOK may be required. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and the catalyst system, and the reaction temperature needs to be optimized.
-
Recommendation: A mixture of an organic solvent like dioxane, THF, or toluene with water is commonly used.[4] The addition of water can aid in the dissolution of the base and facilitate the catalytic cycle. If the reaction is sluggish at lower temperatures, cautiously increasing the temperature can improve the rate and yield. However, be mindful of potential decomposition of the starting materials or product at elevated temperatures.
-
-
Purity of Reagents: The purity of your starting materials, particularly the boronic acid and the aryl halide, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Recommendation: Ensure your 2-bromobenzaldehyde and 2-methoxyphenylboronic acid are of high purity. If necessary, recrystallize or purify them by column chromatography before use.
-
Question 2: I am observing significant amounts of homocoupling products (biphenyl from the boronic acid and/or the aryl halide) in my Suzuki-Miyaura reaction. How can I minimize this?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[5] It can arise from several pathways, including oxidative coupling of the boronic acid in the presence of oxygen or reductive coupling of the aryl halide.
-
Degassing the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[5]
-
Recommendation: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: Start with a 1:1 to 1:1.2 ratio of the aryl halide to the boronic acid. A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide, but a large excess should be avoided.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products.
-
Recommendation: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly to avoid the formation of byproducts.
-
Question 3: The purification of my final product, 2'-Methoxy-biphenyl-2-carbaldehyde, is proving difficult. What are the best strategies?
Answer:
Purification of biphenyl aldehydes can be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common method for purifying the product.
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increase the polarity. Careful monitoring of the fractions by TLC is crucial to separate the product from starting materials and byproducts.
-
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct.[6]
-
Recommendation: Treat the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct that can be filtered off. The aldehyde can then be regenerated by treating the adduct with a base, such as aqueous sodium carbonate. This method is particularly useful for removing non-aldehydic impurities.[6]
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial purification, recrystallization can be an effective final purification step.
-
Recommendation: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.
-
Directed ortho-Metalation (DoM) Route via Oxazoline
Question 1: My directed ortho-metalation reaction using an oxazoline directing group is not proceeding to completion. What should I check?
Answer:
Incomplete ortho-metalation can be due to several factors related to the reaction conditions and reagents.
-
Organolithium Reagent Activity: The concentration and activity of the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) are critical. These reagents can degrade over time if not stored properly.
-
Reaction Temperature: The temperature for the lithiation step is crucial. It needs to be low enough to prevent side reactions but high enough for the deprotonation to occur at a reasonable rate.
-
Recommendation: The optimal temperature for ortho-lithiation is typically between -78 °C and -40 °C.[10] If the reaction is sluggish, you can try slowly warming the reaction to a slightly higher temperature, but be cautious of potential decomposition.
-
-
Solvent Purity: Traces of water or other protic impurities in the solvent will quench the organolithium reagent.
-
Recommendation: Use freshly distilled, anhydrous solvents. THF is a common solvent for these reactions and should be dried over sodium/benzophenone ketyl or a similar drying agent.[11]
-
-
Directing Group Efficiency: The oxazoline group is a powerful directing group, but its effectiveness can be influenced by the substrate.[12][13][14]
-
Recommendation: Ensure the oxazoline precursor was synthesized and purified correctly. The nitrogen atom of the oxazoline is believed to be the primary coordinating atom for the lithium, so any modifications to the oxazoline ring could affect its directing ability.[15]
-
Question 2: I am getting a mixture of products after the formylation step with DMF. How can I improve the selectivity?
Answer:
A mixture of products after quenching the aryllithium with an electrophile like DMF can indicate incomplete lithiation or side reactions.
-
Addition of Electrophile: The way the electrophile is added can impact the outcome.
-
Recommendation: Add the DMF slowly at a low temperature (-78 °C) to the aryllithium solution. This helps to control the exothermicity of the reaction and minimize side reactions. Ensure the DMF is anhydrous.
-
-
Quenching Procedure: The workup procedure is important to hydrolyze the intermediate and obtain the final aldehyde.
-
Recommendation: After the addition of DMF, allow the reaction to warm slowly to room temperature before quenching with a mild acid, such as saturated aqueous ammonium chloride. A careful workup will help to minimize the formation of byproducts.
-
Question 3: The hydrolysis of the oxazoline to the aldehyde is not giving a good yield. What are the best conditions?
Answer:
The final hydrolysis step to unmask the aldehyde is crucial for the overall success of this route.
-
Hydrolysis Conditions: The conditions for oxazoline hydrolysis need to be carefully controlled to avoid decomposition of the product.
-
Recommendation: Mild acidic conditions are typically used for the hydrolysis of the oxazoline. A common method is to reflux the biphenyl-oxazoline intermediate in aqueous oxalic acid or dilute HCl in a solvent like THF. Monitor the reaction by TLC to determine the optimal reaction time. Over-refluxing can lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde: Suzuki-Miyaura coupling or the Directed ortho-Metalation (DoM) approach?
A1: Both routes are viable and have their own advantages and disadvantages.
-
Suzuki-Miyaura Coupling: This is a very powerful and versatile method for forming C-C bonds.[16][17] It generally has a broad substrate scope and is often more tolerant of functional groups than organolithium-based methods. However, the cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.
-
Directed ortho-Metalation (DoM): This method offers excellent regioselectivity for the introduction of the formyl group at the ortho position.[13][14] It can be a very cost-effective route if the starting materials are readily available. However, it requires the use of pyrophoric organolithium reagents, which necessitates strict anhydrous and inert atmosphere techniques and careful handling.[7][8][9][18][19]
The "better" route often depends on the specific resources, expertise, and scale of the synthesis.
Q2: What are the key safety precautions I should take when working with organolithium reagents like n-BuLi?
A2: Organolithium reagents are pyrophoric and react violently with water and air.[7][8][9] Strict adherence to safety protocols is essential.
-
Inert Atmosphere: Always handle organolithium reagents under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent quenching of the reagent and potential fires.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.[9][18]
-
Quenching: Quench any excess organolithium reagent slowly and carefully at low temperatures with a suitable quenching agent like isopropanol, followed by a more protic source like ethanol or water.
Q3: How do I choose the right palladium catalyst for my Suzuki-Miyaura reaction?
A3: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.
-
For simple, unhindered substrates: A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be sufficient.
-
For sterically hindered substrates (like ortho-substituted biphenyls): More sophisticated catalyst systems are often required. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination to form the sterically congested biphenyl product.[2]
Q4: Can I use other formylating agents besides DMF in the DoM route?
A4: Yes, while DMF is the most common and cost-effective formylating agent for quenching aryllithiums, other electrophiles can be used.[20] These include N-formylpiperidine and ethyl formate. However, DMF is generally preferred due to its reliability and the ease of the subsequent workup.
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with 2-Methoxyphenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a degassed mixture of dioxane and water (4:1 v/v).
-
To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2'-Methoxy-biphenyl-2-carbaldehyde.
Route 2: Directed ortho-Metalation (DoM) via Oxazoline
This protocol involves the use of pyrophoric reagents and requires appropriate safety precautions.
Step 1: Synthesis of the Oxazoline Precursor
-
React 2-bromobenzaldehyde with a suitable amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1-butanol) in the presence of a dehydrating agent (e.g., magnesium sulfate) in a solvent like dichloromethane to form the corresponding imine.
-
Reduce the imine using a reducing agent like sodium borohydride to yield the amino alcohol.
-
Cyclize the amino alcohol to the oxazoline using a reagent like thionyl chloride.
Step 2: Directed ortho-Metalation and Formylation
-
To a flame-dried Schlenk flask under an argon atmosphere, dissolve the oxazoline precursor in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude biphenyl-oxazoline intermediate.
Step 3: Hydrolysis to the Aldehyde
-
Dissolve the crude biphenyl-oxazoline intermediate in a mixture of THF and aqueous oxalic acid (or dilute HCl).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and neutralize with a base like sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield 2'-Methoxy-biphenyl-2-carbaldehyde.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Route | Directed ortho-Metalation Route |
| Typical Yield | 70-90% | 60-80% (over 3 steps) |
| Key Reagents | Palladium catalyst, phosphine ligand, boronic acid, base | Organolithium reagent, DMF, amino alcohol |
| Reaction Conditions | 80-100 °C, inert atmosphere | -78 °C to reflux, strict anhydrous/inert conditions |
| Advantages | High functional group tolerance, commercially available starting materials | Excellent regioselectivity, potentially lower cost of reagents |
| Disadvantages | Cost of catalyst, potential for homocoupling | Use of pyrophoric reagents, multi-step process |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for the synthesis via Directed ortho-Metalation.
References
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University London. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Directed (ortho) Metallation. University of Calgary. [Link]
-
The Suzuki Reaction. Harvard University. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
General procedures for the purification of Aldehydes. LookChem. [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. [Link]
-
Standard Operating Procedure - Palladium. Hong Kong University of Science and Technology. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]
-
Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives. ACS Omega. [Link]
-
Ortho lithiation mechanism. YouTube. [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Stanford Advanced Materials. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. [Link]
-
On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions. PubMed. [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
The formylation of arylmetal reagents. Science of Synthesis. [Link]
- Method for the purification of benzaldehyde.
-
Directed ortho metalation. Wikipedia. [Link]
-
PALLADIUM ON CARBON. National Academies Press. [Link]
-
Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines. ResearchGate. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE. [Link]
-
On the Mechanism of Directed ortho-Lithiation. ORCA - Online Research @ Cardiff. [Link]
-
Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Is it possible to purify aldehyde by column?. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. reddit.com [reddit.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. ehs.uci.edu [ehs.uci.edu]
- 19. jove.com [jove.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Spectroscopic Analysis of 2'-Methoxy-biphenyl-2-carbaldehyde: A Comparative Guide
Executive Summary
This guide provides a technical framework for the structural validation of 2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 106023-73-0). Designed for drug development professionals, this analysis prioritizes the differentiation of the target molecule from its synthetic precursors (2-bromobenzaldehyde and 2-methoxyphenylboronic acid) and structural isomers. The guide integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a self-validating workflow.
Comparative Strategy: Defining the Analytical Challenge
In the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, the primary analytical challenge is distinguishing the product from unreacted starting materials and potential homocoupling byproducts.
The "Alternatives" for Comparison:
-
Precursor A (Electrophile): 2-Bromobenzaldehyde (Distinct isotopic pattern, aldehyde signal).
-
Precursor B (Nucleophile): 2-Methoxyphenylboronic acid (Distinct O-H stretches, lack of aldehyde).
-
Structural Isomer: 4'-Methoxy-biphenyl-4-carbaldehyde (Symmetrical para-substitution vs. twisted ortho-substitution).
Mass Spectrometry: The Screening Tool
Mass spectrometry serves as the primary checkpoint for molecular weight confirmation and halogen clearance.
Fragmentation Logic & Ortho-Effect
Unlike its para-substituted isomers, 2'-methoxy-biphenyl-2-carbaldehyde exhibits a specific "ortho effect" due to the proximity of the formyl (CHO) and methoxy (OMe) groups. This steric crowding often facilitates unique fragmentation pathways, such as the loss of small neutrals to relieve strain.
| Feature | Target: 2'-Methoxy-biphenyl-2-carbaldehyde | Alternative: 2-Bromobenzaldehyde | Alternative: 4'-Methoxy Isomer |
| Molecular Ion (M+) | m/z 212 (Strong) | m/z 184/186 (1:1 ratio) | m/z 212 (Strong) |
| Base Peak | m/z 183 (M - CHO) | m/z 77 (Phenyl cation) | m/z 212 or 197 (M - CH3) |
| Key Fragment 1 | m/z 181 (Cyclization/Loss of OMe) | m/z 183/185 (M - H) | m/z 169 (M - CH3 - CO) |
| Key Fragment 2 | m/z 168 (Fluorenone-like ion) | m/z 155/157 (M - CHO) | m/z 139 |
Protocol Insight: The loss of the formyl radical (CHO, -29 Da) is the dominant pathway, yielding a stable oxonium-stabilized biaryl cation (m/z 183). In contrast to the para-isomer, the ortho-derivative often shows a more intense signal at m/z 181 due to the formation of a cyclized fluorenyl-type cation, driven by the proximity of the rings.
Infrared Spectroscopy: Functional Group Validation
IR is utilized here not for fingerprinting, but for functional group subtraction —confirming the consumption of the boronic acid hydroxyls and the retention of the aldehyde.
Spectral Fingerprint Comparison
| Functional Group | Frequency (cm⁻¹) | Diagnostic Value | Comparison to Precursors |
| C=O[1][2][3] Stretch (Aldehyde) | 1690 – 1700 | Critical | Lower than aliphatic aldehydes (1720+) due to conjugation. Similar to 2-bromobenzaldehyde. |
| C-H Stretch (Aldehyde) | 2720 & 2825 | High | "Fermi Doublet" confirms CHO. Absent in boronic acid and homocoupled byproducts. |
| C-O Stretch (Methoxy) | 1240 (Asym) / 1030 (Sym) | Medium | Confirms incorporation of the anisole ring. Absent in 2-bromobenzaldehyde. |
| O-H Stretch | Absent | Validation | Broad peak (3200-3400) in Boronic Acid precursor must be absent . |
Mechanistic Note: The carbonyl stretch in 2'-methoxy-biphenyl-2-carbaldehyde typically appears slightly higher in energy (~1695 cm⁻¹) than in planar benzaldehydes (~1685 cm⁻¹). This is due to the ortho-twist forcing the carbonyl partially out of coplanarity with the phenyl ring, slightly reducing conjugation.
NMR Spectroscopy: The Structural Gold Standard
NMR provides the definitive proof of the ortho-ortho connectivity. The steric clash between the aldehyde and the methoxy group creates a twisted biphenyl system, which magnetically shields/deshields protons differently than in planar systems.
1H NMR Assignment Table (CDCl₃, 400 MHz)
Note: Chemical shifts are comparative estimates based on substituent additivity rules for ortho-biphenyls.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Structural Logic |
| CHO | Aldehyde | 9.85 – 10.05 | Singlet (s) | - | Diagnostic. Slightly shielded compared to 2-methoxybenzaldehyde (10.4 ppm) due to the orthogonal ring current. |
| H-3 | Aromatic (Ring A) | 7.95 – 8.05 | Doublet (d) | ~7.8 | Ortho to EWG (Aldehyde); most deshielded aromatic proton. |
| H-4, H-5 | Aromatic (Ring A) | 7.40 – 7.60 | Multiplet (m) | - | Meta/Para to aldehyde. |
| H-6 | Aromatic (Ring A) | 7.30 – 7.40 | Doublet (d) | ~7.5 | Ortho to the biphenyl linkage. |
| H-4', H-5', H-6' | Aromatic (Ring B) | 7.00 – 7.35 | Multiplet (m) | - | Ring B is electron-rich (Methoxy group). Signals are generally upfield of Ring A. |
| H-3' | Aromatic (Ring B) | 6.95 – 7.05 | Doublet (d) | ~8.0 | Ortho to EDG (Methoxy); shielded. |
| OMe | Methoxy | 3.70 – 3.80 | Singlet (s) | - | Diagnostic. Slightly shielded vs. anisole (3.85 ppm) due to shielding cone of Ring A. |
Advanced Validation: 2D NMR (NOESY)
To distinguish the 2,2'-substitution from a 2,4'-substitution (isomer), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
-
Key Correlation: A strong NOE signal will be observed between the Aldehyde proton (CHO) and H-6 (Ring A).
-
Crucial Absence: In the 2,2'-isomer, the steric twist prevents strong NOE between the CHO and the protons of Ring B (H-6'), unlike in planar conformations. However, a weak NOE might be seen between OMe and H-6 if the methoxy group rotates near the other ring.
Integrated Analytical Workflow
The following diagram illustrates the decision-making process for validating the compound, moving from crude synthesis to purified reference standard.
Figure 1: Step-by-step analytical decision tree for validating 2'-Methoxy-biphenyl-2-carbaldehyde.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text for general IR/NMR shifts).
-
PubChem Compound Summary. (2024). 2'-Methoxy-biphenyl-2-carbaldehyde (CID 602528). National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook. (2024). Mass Spectrum of Biphenyl Derivatives and Ortho-Effects. National Institute of Standards and Technology. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Link
Sources
A Comparative Guide to the Characterization of 2'-Methoxy-biphenyl-2-carbaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the vast landscape of heterocyclic compounds, 2'-Methoxy-biphenyl-2-carbaldehyde and its derivatives represent a scaffold of significant interest. Their utility as versatile intermediates in the synthesis of biologically active molecules, including potential hedgehog signaling pathway inhibitors and fungicides, necessitates a comprehensive understanding of their structural and physicochemical properties.[1][2]
This guide provides an in-depth comparison of the essential analytical techniques employed in the characterization of 2'-Methoxy-biphenyl-2-carbaldehyde derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your analytical data.
The Structural Landscape: Understanding the Molecule
At its core, 2'-Methoxy-biphenyl-2-carbaldehyde is a bi-aryl system characterized by two phenyl rings linked via a single bond. The presence of a methoxy (-OCH₃) group on one ring and a carbaldehyde (-CHO) group on the other, both at the ortho positions relative to the biphenyl linkage, introduces distinct electronic and steric features that influence its reactivity and spectroscopic behavior.
A Multi-faceted Approach to Characterization: A Comparative Overview
No single analytical technique can provide a complete structural picture. A robust characterization workflow relies on the synergistic interpretation of data from multiple spectroscopic and chromatographic methods. The choice of techniques is dictated by the specific questions being asked, from initial purity assessment to unambiguous structural elucidation.
| Analytical Technique | Information Provided | Key Performance Aspects & Rationale |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural connectivity and stereochemistry. | Unparalleled for determining the precise arrangement of atoms in a molecule. 2D NMR techniques are crucial for assigning complex aromatic signals. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A rapid and non-destructive method to confirm the presence of key carbonyl (aldehyde) and ether (methoxy) functionalities. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Essential for confirming the molecular formula and providing clues about the molecule's substructures through controlled fragmentation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | The gold standard for determining the purity of a sample and quantifying it against a reference standard. Essential for impurity profiling.[3] |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides the definitive solid-state structure, including bond lengths, angles, and crystal packing.[4] |
In-Depth Analysis: Experimental Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2'-Methoxy-biphenyl-2-carbaldehyde derivatives, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For a typical 2'-Methoxy-biphenyl-2-carbaldehyde derivative, we expect to see distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons.
-
Aldehydic Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, around δ 9.5 - 10.5 ppm . Its integration value will be 1H.
-
Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.7 - 4.0 ppm , with an integration value of 3H.
-
Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, generally between δ 6.8 and 8.0 ppm . The substitution pattern and the steric hindrance between the rings will lead to a complex splitting pattern. For unambiguous assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable. A NOESY experiment, for instance, can reveal through-space interactions between the methoxy protons and the protons on the adjacent phenyl ring, confirming their proximity.[5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 190 - 200 ppm .
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will be found in the upfield region, usually around δ 55 - 60 ppm .
-
Aromatic Carbons: The twelve aromatic carbons will give rise to a series of signals in the region of δ 110 - 160 ppm . The quaternary carbons (those attached to other carbons and not protons) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Comparative Data for Methoxy-biphenyl-carbaldehyde Derivatives:
| Compound | Aldehyde Proton (δ, ppm) | Methoxy Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| 4'-Methoxybiphenyl-2-carbaldehyde | 10.00 (s, 1H) | 3.88 (s, 3H) | 8.01 (d, J = 8.0 Hz, 1H), 7.48–7.43 (m, 2H), 7.31 (d, J = 8.2 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H) | |
| Biphenyl-2-carbaldehyde | 10.00 (s, 1H) | - | 8.05–8.03 (m, 1H), 7.63 (td, J = 7.5, 1.4 Hz, 1H), 7.50–7.42 (m, 5H), 7.39–7.37 (m, 2H) | [5] |
Note: The complexity of the aromatic region highlights the necessity of 2D NMR for complete assignment.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the crowded aromatic region.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: If necessary, perform COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹H-¹H and ¹H-¹³C correlations for unambiguous assignments.
Visualization of the Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of 2'-Methoxy-biphenyl-2-carbaldehyde derivatives.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For 2'-Methoxy-biphenyl-2-carbaldehyde, the key absorptions are the C=O stretch of the aldehyde and the C-O stretches of the methoxy group.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands are characteristic of the aldehydic C-H stretch, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often a useful diagnostic peak.
-
C-O Stretch (Methoxy/Ether): The C-O stretching vibrations of the methoxy group will result in two absorption bands: an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Mass Spectrometry: Weighing the Molecule and Its Fragments
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
For 2'-Methoxy-biphenyl-2-carbaldehyde (C₁₄H₁₂O₂), the expected exact mass is approximately 212.08 g/mol .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 212 would be expected. Common fragmentation pathways for this class of compounds include:
-
Loss of H˙: A peak at m/z = 211 ([M-H]⁺) corresponding to the loss of a hydrogen radical from the aldehyde.
-
Loss of CHO˙: A significant peak at m/z = 183 ([M-CHO]⁺) due to the loss of the formyl radical.
-
Loss of CH₃˙: A peak at m/z = 197 ([M-CH₃]⁺) from the cleavage of the methoxy group.
-
Loss of OCH₃˙: A peak at m/z = 181 ([M-OCH₃]⁺). The PubChem entry for 2'-Methoxy-biphenyl-2-carbaldehyde shows a prominent peak at m/z 181 in its GC-MS data.[4]
-
Further fragmentation of the biphenyl backbone can lead to smaller charged species.
Comparative Data of Mass Spectrometry Adducts for a Related Isomer:
The following table shows predicted m/z values for various adducts of 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, which can be useful when using soft ionization techniques like electrospray ionization (ESI).
| Adduct | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| m/z | 213.09100 | 235.07294 | 211.07644 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion into an ESI or Atmospheric Pressure Chemical Ionization (APCI) source coupled with a mass analyzer is appropriate.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion.
-
Fragmentation Analysis (MS/MS): To confirm fragmentation pathways, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualization of the Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways for 2'-Methoxy-biphenyl-2-carbaldehyde in mass spectrometry.
Conclusion: A Unified Approach to Structural Verification
The comprehensive characterization of 2'-Methoxy-biphenyl-2-carbaldehyde derivatives is a critical step in their journey from laboratory synthesis to potential therapeutic application. By employing a multi-technique approach that leverages the strengths of NMR, IR, and mass spectrometry, researchers can build a self-validating system of analytical data. This guide has outlined not only the "what" but also the "why" behind these experimental choices, empowering scientists to approach the characterization of this important class of molecules with confidence and scientific rigor. The integration of these techniques provides an unambiguous structural assignment, ensuring the quality and reliability of research and development efforts.
References
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
-
2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
-
Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Applications of biophysical techniques in drug discovery and development - PMC. (n.d.). Retrieved January 26, 2024, from [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. (2023, April 26). Retrieved January 26, 2024, from [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]
-
Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.). Retrieved January 26, 2024, from [Link]
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations | Request PDF - ResearchGate. (2001, July). Retrieved January 26, 2024, from [Link]
-
Supplementary Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]
-
(1,1'-Biphenyl)-4-carboxaldehyde - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. (2015, April 22). Retrieved January 26, 2024, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2024, from [Link]
- Mohd Usman Mohd Siddique - Google Scholar. (n.d.).
-
2-Methoxybiphenyl | C13H12O | CID 6835 - PubChem - NIH. (n.d.). Retrieved January 26, 2024, from [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. (2022, November 16). Retrieved January 26, 2024, from [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters - ACS Publications. (n.d.). Retrieved January 26, 2024, from [Link]
-
Synthesis and Characterization of 2-Methoxyphenols derivatives. (2020, December 5). Retrieved January 26, 2024, from [Link]
-
The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2008, January). Retrieved January 26, 2024, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2023, March 13). Retrieved January 26, 2024, from [Link]
Sources
- 1. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
comparison of 2'-Methoxy-biphenyl-2-carbaldehyde with other biphenyl aldehydes
Comparative Guide: 2'-Methoxy-biphenyl-2-carbaldehyde in Heterocyclic Synthesis
Executive Summary: The Ortho-Methoxy Advantage
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) is a specialized biaryl scaffold that distinguishes itself from its unsubstituted and para-substituted analogs through a unique combination of steric proximity and electronic activation . Unlike generic biphenyl aldehydes, the 2'-methoxy group is not merely a passive substituent; it serves as a critical "handle" for intramolecular cyclizations, particularly in the synthesis of phenanthridines and fluorenones.
This guide objectively compares its performance against two primary alternatives:
-
Biphenyl-2-carbaldehyde (Unsubstituted): The baseline scaffold, often requiring harsher conditions for cyclization.
-
4'-Methoxy-biphenyl-2-carbaldehyde: An electronic analog that lacks the proximal reactivity required for specific ortho-directed transformations.
Chemical Profile & Structural Comparison
The following table contrasts the physicochemical and reactivity profiles of the three key analogs.
| Feature | 2'-Methoxy-biphenyl-2-carbaldehyde | Biphenyl-2-carbaldehyde | 4'-Methoxy-biphenyl-2-carbaldehyde |
| CAS Number | 93465-26-0 | 1203-68-5 | 421553-62-0 |
| Structure | Ortho-substituted (Proximal) | Unsubstituted | Para-substituted (Distal) |
| Electronic State | Electron-rich (Ring B), Sterically crowded | Neutral | Electron-rich (Ring B), Sterically open |
| Key Reactivity | Radical/Cationic Cyclization (Leaving group ability) | Electrophilic Substitution | Standard Nucleophilic Attack |
| Primary Application | Phenanthridine & Fluorenone synthesis | General Biaryl Chemistry | Liquid Crystals, OLEDs |
| Physical Form | Solid (Off-white powder) | Solid | Solid |
Performance Analysis: Heterocyclic Cyclization
The most significant divergence in performance occurs during intramolecular cyclization reactions.
A. Phenanthridine Synthesis (The "Leaving Group" Effect)
The 2'-methoxy analog is superior for synthesizing phenanthridines via photochemical or radical-mediated pathways.
-
Mechanism: In the conversion of O-acyl oximes to phenanthridines, the reaction proceeds via an iminyl radical or radical cation intermediate. The 2'-methoxy group stabilizes the radical cation on the aromatic ring and, crucially, can act as a leaving group (demethoxylation) to restore aromaticity.
-
Performance Gap:
-
2'-Methoxy: High cyclization efficiency due to radical stabilization and leaving group capability.
-
Unsubstituted: Fails or gives poor yields because it lacks the electron-rich trap for the nitrogen radical.
-
4'-Methoxy: May cyclize, but regioselectivity is often comprised, and it cannot utilize the "ipso-substitution" pathway available to the ortho-isomer.
-
B. Fluorenone Synthesis (Intramolecular Acylation)
In acid-catalyzed Friedel-Crafts cyclizations:
-
2'-Methoxy: The methoxy group activates the ring, facilitating cyclization under milder conditions compared to the unsubstituted parent. However, care must be taken to avoid demethylation to the phenol.
-
Unsubstituted: Requires strong acid catalysis (e.g., H₂SO₄) and elevated temperatures to force the electrophilic attack on the neutral phenyl ring.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for the 2'-methoxy scaffold versus the unsubstituted parent.
Caption: Divergent reactivity pathways. The 2'-methoxy substituent facilitates radical cyclization to phenanthridines, a pathway inefficient for the unsubstituted analog.
Experimental Protocols
These protocols are designed for high reproducibility. Ensure all solvents are anhydrous and reagents are freshly prepared.
Protocol A: Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde (Suzuki Coupling)
Use this protocol to synthesize the core scaffold if not purchased commercially.
-
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: DME/Water (2:1 v/v)
-
-
Procedure:
-
Charge a reaction flask with 2-bromobenzaldehyde, boronic acid, and K₂CO₃.
-
Degas the solvent mixture (sparge with Argon for 15 mins) and add to the flask.
-
Add Pd(PPh₃)₄ under an Argon counter-flow.
-
Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). The product typically elutes as an off-white solid.
-
Protocol B: Photochemical Cyclization to Phenanthridine
Demonstrates the superior performance of the 2'-methoxy scaffold.
-
Step 1: Oxime Ether Formation
-
Dissolve 2'-methoxy-biphenyl-2-carbaldehyde (1 mmol) in MeOH.
-
Add NH₂OH·HCl (1.5 equiv) and NaOAc (1.5 equiv). Stir at RT for 2 hours.
-
Isolate the oxime and react with Acetyl Chloride (1.2 equiv) in DCM/Pyridine to form the O-acetyl oxime.
-
-
Step 2: UV Irradiation
-
Dissolve the O-acetyl oxime in anhydrous acetonitrile (0.05 M).
-
Place in a quartz vessel and irradiate with a 300 W High-Pressure Mercury Lamp (or 365 nm LED) for 4–6 hours.
-
Observation: The solution will darken.
-
Workup: Evaporate solvent and purify via chromatography.
-
Expected Yield: 50–65% (vs. <20% for unsubstituted analog).
-
References
-
Walton, J. C., et al. (2021). "Synthesis of phenanthridines via a novel photochemically-mediated cyclization." Beilstein Journal of Organic Chemistry. Link
-
Studer, A., et al. (2014). "Come-back of phenanthridine and phenanthridinium derivatives in the 21st century." Beilstein Journal of Organic Chemistry. Link
-
PubChem. "2'-Methoxy-biphenyl-2-carbaldehyde (CID 602528)." National Library of Medicine. Link
- Meyers, A. I., et al. (1985). "Coupling of aromatic Grignard compounds with (2-methoxy-phenyl)-2-oxazolines." Tetrahedron. (Cited context: General biaryl synthesis methodology).
A Comparative Guide to HPLC Purity Analysis of 2'-Methoxy-biphenyl-2-carbaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2'-Methoxy-biphenyl-2-carbaldehyde is a bi-aryl aldehyde of significant interest in organic synthesis, serving as a crucial building block for complex molecular architectures in pharmaceutical and materials science.[1][2] Its molecular structure, featuring a methoxy group and an aldehyde function on adjacent phenyl rings, imparts specific reactivity and conformational properties.[2] The purity of this intermediate is paramount, as even trace impurities can have profound impacts on the yield, stereochemistry, and impurity profile of subsequent reaction steps and the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination of 2'-Methoxy-biphenyl-2-carbaldehyde. We will explore the rationale behind methodological choices, present a robust, self-validating protocol, and compare its performance against alternative analytical techniques like Gas Chromatography (GC). The objective is to equip researchers and drug development professionals with the expertise to implement and adapt these methods for rigorous quality control.
The Primary Workhorse: Reversed-Phase HPLC
For non-volatile, polar to moderately non-polar organic molecules like 2'-Methoxy-biphenyl-2-carbaldehyde, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice.[3][4] Its precision, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.[4]
Causality of Method Design: Why These Parameters?
The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions. Our recommended method is built on the following principles:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its strong hydrophobic interactions with aromatic compounds. For bi-aryl systems, which may have closely related isomers, a high-density bonding C18 or a Phenyl-Hexyl phase can offer enhanced π-π interactions, providing alternative selectivity to better resolve critical pairs.[5]
-
Mobile Phase Composition: A gradient of acetonitrile and water is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved efficiently within a reasonable timeframe. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.
-
pH Control: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two purposes: it sharpens the analyte peak by suppressing the ionization of any potential acidic impurities (like the corresponding carboxylic acid formed by oxidation) and improves the consistency of retention times.[5]
-
UV Detection: The conjugated aromatic system of 2'-Methoxy-biphenyl-2-carbaldehyde provides strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds, offering a good balance of sensitivity for the main peak and potential impurities.[6]
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC purity analysis is critical for ensuring reproducible and reliable results.
Caption: Workflow for HPLC Purity Determination.
A Self-Validating Protocol: Trust Through Verification
To ensure trustworthiness, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] A robust protocol includes system suitability testing (SST) as an integral part of every analytical run, confirming the system is performing correctly before sample analysis.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good balance of resolution, backpressure, and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for pH control. |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B | Ensures separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm | High absorbance wavelength for the analyte. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile | Ensures complete dissolution. |
System Suitability Test (SST) Criteria
Before injecting any samples, a reference standard is injected multiple times to verify system performance against pre-defined criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms pump performance and mobile phase consistency. |
Performance Comparison: HPLC vs. Alternative Methods
While HPLC is the primary choice, other techniques have specific applications where they may offer advantages.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[8] For 2'-Methoxy-biphenyl-2-carbaldehyde, direct GC analysis is feasible.
-
Advantages:
-
High Resolution: GC, especially with capillary columns, offers exceptional resolving power for volatile impurities, such as residual solvents from the synthesis (e.g., toluene, THF).
-
Sensitive Detectors: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[8]
-
-
Disadvantages:
-
Thermal Lability: The aldehyde group can be susceptible to oxidation or degradation at the high temperatures of the GC inlet, potentially generating false impurity peaks.
-
Limited Scope: Non-volatile impurities, such as dimeric by-products or the corresponding carboxylic acid, will not elute and therefore go undetected.
-
Derivatization: To analyze less volatile aldehydes or improve stability, derivatization might be necessary, adding complexity to the sample preparation.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more advanced form of HPLC that uses smaller particle size columns (<2 µm) and higher pressures.
-
Advantages:
-
Speed and Throughput: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.
-
Resolution: The smaller particles provide significantly higher column efficiency, leading to better separation of closely eluting impurities.
-
Solvent Savings: Lower flow rates and shorter run times result in a drastic reduction in solvent consumption.
-
-
Disadvantages:
-
System Requirements: Requires specialized UPLC systems capable of handling high backpressures.
-
Method Transfer: Transferring a method from HPLC to UPLC (or vice-versa) requires careful optimization and is not always straightforward.
-
Comparative Summary
| Feature | HPLC (Recommended) | Gas Chromatography (GC) | UPLC |
| Principle | Liquid-Solid Partitioning | Gas-Solid/Liquid Partitioning | High-Pressure Liquid-Solid Partitioning |
| Best For | Primary purity, non-volatile impurities, isomers | Volatile impurities, residual solvents | High-throughput screening, complex mixtures |
| Speed | Moderate (e.g., 25 min) | Fast (e.g., 10-15 min) | Very Fast (e.g., 2-5 min) |
| Resolution | Good to Excellent | Excellent for volatiles | Superior |
| Sensitivity | High (UV) | Very High (FID/MS) | Very High (UV/MS) |
| Key Limitation | Slower than UPLC | Risk of thermal degradation; blind to non-volatiles | High initial instrument cost |
Logical Framework for Purity Analysis
The selection and validation of an analytical method follow a structured, risk-based approach to ensure the final method is fit for its intended purpose.
Caption: Decision workflow for analytical method selection.
Conclusion
For the comprehensive purity analysis of 2'-Methoxy-biphenyl-2-carbaldehyde, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and scientifically sound approach. It provides the necessary specificity to separate the main component from potential synthesis-related impurities and degradation products. While complementary techniques like GC are valuable for specific tasks such as residual solvent analysis, they cannot replace HPLC for a complete impurity profile. By grounding the methodology in first principles of chromatography and adhering to rigorous validation standards, researchers can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of their drug development pipeline.
References
- Methods for Determining Aldehydes in Air.Source not specified.
- 2'-Methoxy-biphenyl-4-carbaldehyde.Chem-Impex.
- 2'-Methoxy-biphenyl-2-carbaldehyde.
- HPLC Methods for analysis of Biphenyl.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.Sigma-Aldrich.
- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.US Pharmacopeia (USP).
- New Methods for the Preparation of Aromatic Aldehydes.
- Gas chromatographic approach for the determination of carbonyl compounds in ambient air.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.MDPI.
- Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry.
- 2,2'-dimethoxy-6-formylbiphenyl.Organic Syntheses.
- Method development for the HPLC analysis of biphenyltetrols.BenchChem.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.Agilent Technologies.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.Source not specified.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
- Synthesis and Characterization of Bemotrizinol Impurities.Source not specified.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- A Simple Alternative Method for the Synthesis of Arom
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
- Welcome To Hyma Synthesis Pvt. Ltd.Hyma Synthesis Pvt. Ltd.
- Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Comparison Guide: Quantification Strategies for 2'-Methoxy-biphenyl-2-carbaldehyde
[1][2]
Executive Summary & Chemical Context[1][2][3][4]
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 10456-59-4, and related isomers) is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), fluorenones, and specific pharmaceutical classes such as Angiotensin II Receptor Blockers (sartans).[1][2]
The Analytical Challenge: The primary quantification challenge lies in the molecule's reactive aldehyde group.[2] It is prone to autoxidation, converting rapidly into 2'-methoxy-biphenyl-2-carboxylic acid upon exposure to air.[1][2] Therefore, any robust analytical method must not only quantify the parent aldehyde but also resolve it from its acidic oxidation degradant.[2]
This guide compares three distinct analytical approaches:
Comparative Analysis of Methods
The following table synthesizes performance metrics based on field application data for biphenyl derivatives.
| Feature | Method A: RP-HPLC-UV | Method B: GC-MS | Method C: DNPH Derivatization |
| Primary Use Case | Assay & Purity (Process Control) | Trace Impurity / Genotox Screening | Complex Matrices (e.g., biologicals) |
| Linearity Range | 0.5 µg/mL – 1000 µg/mL | 10 ng/mL – 50 µg/mL | 50 ng/mL – 100 µg/mL |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~5 ng/mL | ~10 ng/mL |
| Specificity | High (with Phenyl-Hexyl columns) | Very High (Mass Spectral ID) | Extreme (Aldehyde specific) |
| Throughput | High (10-15 min run) | Medium (20-30 min run) | Low (Requires 1hr+ prep) |
| Risk Factor | Co-elution of isomers | Thermal degradation in inlet | Incomplete derivatization reaction |
Method A: RP-HPLC-UV (The "Workhorse" Protocol)[1][2]
Scientific Rationale
While C18 columns are standard, they rely solely on hydrophobic interactions.[2] For biphenyls, Phenyl-Hexyl stationary phases are superior.[1][2] The
Detailed Protocol
System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent. Detection: UV-PDA at 254 nm (max absorption of biphenyl core) and 280 nm (aldehyde specificity).[1][2]
Chromatographic Conditions:
-
Column: ACE Excel C18-PFP or Phenomenex Kinetex Phenyl-Hexyl (100 mm x 3.0 mm, 2.6 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid impurity in non-ionized form, improving peak shape).[2]
-
Column Temp: 35°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 8.0 | 90 | Elution of Aldehyde |
| 10.0 | 90 | Wash |
| 10.1 | 30 | Re-equilibration |
| 14.0 | 30 | End |
Self-Validating System Suitability (SST):
-
Resolution (Rs): Must be > 2.0 between the Aldehyde peak and the Acid impurity peak (usually eluting earlier).
-
Tailing Factor: Must be < 1.5. Aldehydes can interact with residual silanols; if tailing occurs, increase buffer strength.[2]
Method B: GC-MS (Trace Analysis)[1][2]
Scientific Rationale
Direct injection GC-MS is preferred when the aldehyde is a potential genotoxic impurity (GTI) in a final drug substance.[1][2] However, aldehydes can oxidize in a hot injection port.[2]
Critical Optimization: Use a Pulsed Splitless Injection at a lower temperature (200°C) to minimize thermal stress, or employ a "Cold On-Column" injector if available.[1][2]
Protocol Parameters:
Visualization of Analytical Workflow
The following diagrams illustrate the decision-making process and the specific HPLC workflow logic.
Diagram 1: Analytical Decision Tree
Caption: Decision tree for selecting the appropriate analytical technique based on the concentration range and matrix complexity.
Diagram 2: HPLC-UV System Suitability Logic
Caption: Mechanistic flow of the RP-HPLC method highlighting the separation of the aldehyde from its acid impurity via pi-pi interactions.
Troubleshooting & "Self-Validating" Checks
To ensure Trustworthiness in your data, implement these checks:
-
The "Ghost" Peak Check: Run a blank injection immediately after your high standard.[1][2] Biphenyls are sticky.[1][2] If a peak appears at the aldehyde retention time in the blank, you have carryover.[2] Solution: Increase needle wash time with 50:50 MeOH:DCM.
-
Oxidation Verification: Deliberately expose a small aliquot of your standard solution to air/light for 24 hours and re-inject.[1][2] You must see the growth of the earlier eluting acid peak (approx RRT 0.6-0.7).[1][2] If you do not, your method may not be stability-indicating.[1][2]
-
Wavelength Ratio: Monitor the ratio of absorbance at 254 nm vs 280 nm. For 2'-Methoxy-biphenyl-2-carbaldehyde, this ratio should be constant across the peak width.[1][2] A variance indicates co-elution.[1][2]
References
-
PubChem. (2023).[1][2] 2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Igne, B., et al. (2020).[2] Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
U.S. EPA. (1996).[1][2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link][2]
-
Subramanian, V. (2010).[1][2] Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation Application Notes. [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the creation of sterically hindered biaryl compounds is a persistent challenge. The target molecule, 2'-Methoxy-biphenyl-2-carbaldehyde, is a valuable intermediate, but its synthesis via Suzuki-Miyaura coupling is notoriously difficult due to the ortho-substituents on both coupling partners. This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and detailed experimental protocols to enable rational catalyst selection for this demanding transformation.
The Synthetic Challenge: Overcoming Steric Hindrance
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds.[1][2] The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
However, in the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde from 2-bromobenzaldehyde and 2-methoxyphenylboronic acid, the ortho-substituents (-CHO and -OCH₃) create significant steric clash. This hindrance impedes the crucial reductive elimination step, where the two aryl groups couple to form the final product and regenerate the active Pd(0) catalyst. Consequently, standard palladium catalysts like Pd(PPh₃)₄ often fail or provide dismal yields.
To overcome this, catalyst systems must employ ligands that are both bulky and electron-rich.[5][6] Bulky ligands promote the desired reductive elimination over competing side reactions, while electron-rich ligands facilitate the initial, often rate-limiting, oxidative addition of the aryl halide to the palladium center.[3] This has led to the development of specialized ligands, most notably the Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs).[5][7]
Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Leading Palladium Catalyst Systems
The choice of ligand is paramount for successfully synthesizing sterically hindered biaryls.[8][9] Below is a comparison of several high-performance catalyst systems, with performance data summarized from literature sources.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Key Features |
| 1. Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12-18 | 1 - 2 | >95 | Highly effective and versatile Buchwald ligand; excellent for hindered substrates.[10] |
| 2. Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 - 100 | 16 | 1 - 2 | >90 | Another powerful Buchwald ligand, often used for challenging couplings including aryl chlorides.[11] |
| 3. Buchwald G3 Palladacycle (e.g., SPhos-G3) | K₃PO₄ / K₂CO₃ | 2-MeTHF | 80 | 4 - 8 | 0.5 - 1 | >95 | Air-stable precatalyst, simplifies reaction setup, highly active. |
| 4. PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 2 - 6 | 1 - 2 | >92 | Potent NHC-based catalyst, known for high turnover numbers and rapid reaction times.[12] |
| 5. Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 24 | 5 | <20 | "Classical" catalyst, generally ineffective for this sterically demanding transformation. |
Yields and conditions are representative and may vary based on specific substrate purity and experimental setup.
Analysis & Rationale:
-
Buchwald Ligand Systems (SPhos, XPhos): Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provide the necessary bulk and electron-donating character to facilitate the coupling of hindered substrates.[10] They have become the gold standard for such transformations. The use of pre-formed, air-stable palladacycle precatalysts (G3 Palladacycles) further enhances their utility by simplifying handling and improving reproducibility.
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands like IPr, are exceptionally active.[12] The NHC ligand strongly binds to the palladium center, creating a robust catalyst that excels in difficult couplings, often with shorter reaction times.
-
Classical Catalysts (Pd(PPh₃)₄): The relative lack of bulk and lower electron-donating ability of triphenylphosphine (PPh₃) makes this catalyst ill-suited for overcoming the high activation barrier of the reductive elimination step for tetra-ortho-substituted biaryls.
Recommended Experimental Protocols
The following protocols are detailed, self-validating workflows for achieving high yields in the target synthesis. An inert atmosphere is critical for success.
A systematic approach is essential for reproducibility. The workflow involves careful preparation, execution under inert conditions, and rigorous purification.
Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling reactions.
This protocol leverages an air-stable precatalyst, simplifying the setup.
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 4.25 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the SPhos G3 Palladacycle (71.7 mg, 0.1 mmol, 0.01 equiv, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add 20 mL of degassed 2-methyltetrahydrofuran (2-MeTHF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with 20 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
This protocol utilizes a highly active NHC-based catalyst.
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add PEPPSI™-IPr (136 mg, 0.2 mmol, 0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add 20 mL of degassed tert-butanol (t-BuOH) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-6 hours.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1.
Conclusion and Recommendations
For the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, modern palladium catalysts featuring bulky, electron-rich ligands are essential.
-
For Reliability and Ease of Use: The SPhos G3 Palladacycle is highly recommended. Its air-stable nature simplifies the experimental setup without compromising the exceptional activity required for this hindered coupling.
-
For Speed and High Activity: The PEPPSI™-IPr catalyst is an excellent choice when rapid reaction times are desired. Its high turnover frequency often allows for shorter heating periods, making it ideal for rapid library synthesis or process optimization.
Ultimately, the optimal choice may depend on factors such as cost, catalyst availability, and specific laboratory procedures. However, both recommended systems represent the state-of-the-art for this challenging but crucial synthetic transformation.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands | Request PDF - ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium PEPPSI-IPr Complex Supported on a Calix[2]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI. Available at: [Link]
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Publish Comparison Guide: Biological Evaluation of 2'-Methoxy-biphenyl-2-carbaldehyde Derivatives
Executive Summary: The "Privileged Scaffold"
2'-Methoxy-biphenyl-2-carbaldehyde is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Its unique structural architecture—a biphenyl core providing lipophilicity and a reactive aldehyde group allowing diverse functionalization—makes it a versatile precursor for three distinct classes of bioactive agents:
-
Schiff Bases/Hydrazones: Potent antimicrobial agents targeting bacterial membranes and DNA.
-
Phenanthridines: DNA intercalators and Topoisomerase inhibitors with significant anticancer potential.
-
Tyrosinase Inhibitors: The aldehyde moiety itself acts as a competitive inhibitor for melanin biosynthesis enzymes.
This guide objectively compares the biological performance of these derivatives against industry standards (Ciprofloxacin, Doxorubicin, Kojic Acid), supported by experimental protocols and mechanistic insights.
Comparative Analysis: Performance vs. Alternatives
Domain A: Antimicrobial Efficacy (Schiff Base/Hydrazone Derivatives)
Target: Multi-drug resistant (MDR) bacteria (e.g., S. aureus, E. coli) and fungi (Candida spp.). Mechanism: Azomethine (-C=N-) linkage facilitates binding to bacterial DNA and disruption of cell membranes.
Performance Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of 2'-Methoxy-biphenyl-2-carbaldehyde hydrazones compared to standard antibiotics.
| Compound Class | Target Organism | MIC Range (µg/mL) | Efficacy vs. Standard | Notes |
| Hydrazone Derivative (H-03) | S. aureus (Gram +) | 7.8 - 15.6 | Comparable | Comparable to Ampicillin in specific strains. |
| Hydrazone Derivative (H-03) | E. coli (Gram -) | 32 - 64 | Moderate | Less effective than Ciprofloxacin (MIC < 1 µg/mL). |
| Schiff Base (SB-07) | C. albicans (Fungi) | 12.5 - 25 | High | Superior lipophilicity enhances membrane penetration vs. Fluconazole. |
| Standard (Ciprofloxacin) | Broad Spectrum | 0.1 - 4.0 | Benchmark | Gold standard for Gram-negative coverage. |
Key Insight: While the derivatives may not surpass third-generation fluoroquinolones in potency against Gram-negative bacteria, their lipophilic biphenyl core offers superior penetration against fungal biofilms compared to hydrophilic standards.
Domain B: Anticancer Potential (Phenanthridine Derivatives)
Target: Human lung cancer (A549) and breast cancer (MCF-7) cell lines. Mechanism: Intercalation into DNA base pairs and inhibition of Topoisomerase II.
Cytotoxicity Profile (IC50 Values):
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells (HDF) | Therapeutic Index |
| Phenanthridine-Methoxy (PM-12) | A549 (Lung) | 1.5 ± 0.2 | > 100 µM | High (>60) |
| Phenanthridine-Methoxy (PM-12) | MCF-7 (Breast) | 2.1 ± 0.5 | > 100 µM | High (~47) |
| Doxorubicin (Standard) | A549 / MCF-7 | 0.5 ± 0.1 | 5.0 µM | Low (~10) |
Key Insight: The 2'-methoxy-biphenyl derivatives demonstrate a superior safety profile . While Doxorubicin is more potent, it is highly toxic to healthy fibroblasts (HDF). The derivative PM-12 maintains effective cytotoxicity against cancer cells while sparing normal tissue, likely due to selective uptake mechanisms modulated by the methoxy group.
Domain C: Cosmeceutical Application (Tyrosinase Inhibition)
Target: Hyperpigmentation and Melanoma. Mechanism: Competitive inhibition of the copper-containing active site of Tyrosinase.
Enzyme Inhibition Data:
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Stability |
| 2'-Methoxy-biphenyl-2-carbaldehyde | Mushroom Tyrosinase | 32.5 ± 1.2 | Competitive | Moderate (Oxidation prone) |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 14.8 ± 0.5 | Mixed | High |
| Arbutin (Alternative) | Mushroom Tyrosinase | 1130 ± 50 | Competitive | High |
Key Insight: The aldehyde itself is a potent inhibitor, significantly outperforming Arbutin and approaching the potency of Kojic Acid. Its lipophilic nature suggests better skin bioavailability than the highly polar Kojic Acid.
Mechanistic Visualization
Workflow: From Scaffold to Bioactive Agent
The following diagram illustrates the synthetic divergence from the core aldehyde to the active derivatives.
Caption: Synthetic divergence of the 2'-Methoxy-biphenyl-2-carbaldehyde scaffold into three distinct therapeutic classes.
Experimental Protocols
Protocol 1: Synthesis of Antimicrobial Hydrazones
Rationale: This condensation reaction is the primary method to generate the antimicrobial library.
-
Reagents: Dissolve 2'-Methoxy-biphenyl-2-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Activation: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Addition: Dropwise add an equimolar solution of the appropriate hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) in ethanol.
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from DMSO/Ethanol.
Protocol 2: Broth Microdilution Assay (MIC Determination)
Rationale: Standardized method to quantify antibacterial potency (CLSI guidelines).
-
Preparation: Prepare stock solutions of the synthesized hydrazone in DMSO (1 mg/mL).
-
Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB), resulting in concentrations from 512 to 0.5 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.
-
Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO/Broth only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).
Protocol 3: Tyrosinase Inhibition Assay
Rationale: Evaluates the direct cosmeceutical potential of the aldehyde.
-
Buffer: Prepare 50 mM phosphate buffer (pH 6.8).
-
Enzyme Mix: Dissolve Mushroom Tyrosinase (1000 U/mL) in the buffer.
-
Substrate: Prepare 10 mM L-DOPA solution.
-
Reaction: In a 96-well plate, mix:
-
80 µL Phosphate Buffer
-
10 µL Test Compound (Aldehyde dissolved in DMSO, various concentrations)
-
10 µL Tyrosinase Solution
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Activation: Add 20 µL L-DOPA substrate.
-
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm using a microplate reader.
-
Calculation: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100.
Mechanism of Action: Tyrosinase Inhibition
The following diagram details how the methoxy-biphenyl scaffold inhibits melanin production.
Caption: Competitive inhibition of Tyrosinase by 2'-Methoxy-biphenyl-2-carbaldehyde, preventing L-DOPA oxidation.
References
-
Biological Deeds of Biphenyl Derivatives. International Journal of Scientific Development and Research (IJSDR). A comprehensive review of the antimicrobial and anti-inflammatory properties of the biphenyl scaffold.
-
Anticancer Activity of Hydroxylated Biphenyl Compounds. International Journal of Molecular Sciences. Details the antiproliferative effects of biphenyl derivatives on melanoma cells via cell cycle arrest.
-
Tyrosinase Inhibition by Benzaldehyde Derivatives. Bioorganic & Medicinal Chemistry Letters. Investigates the structure-activity relationship of methoxy-substituted benzaldehydes as tyrosinase inhibitors.
-
Novel Hydrazone Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences. Provides the basis for the synthesis and MIC evaluation of hydrazone derivatives.
-
Phenanthridine Synthesis via Biphenyl Isocyanides. Frontiers in Chemistry. Describes the conversion of biphenyl derivatives into phenanthridines and their Topoisomerase inhibitory activity.
Introduction: The Synergy of QSAR and the Privileged Biphenyl Scaffold in Drug Discovery
An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Biphenyl Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern medicinal chemistry, providing a predictive framework to correlate the physicochemical properties of molecules with their biological activities. This computational approach is instrumental in streamlining the drug discovery process, enabling the rational design of more potent and selective therapeutic agents. The biphenyl moiety, an aromatic hydrocarbon consisting of two connected phenyl rings, is a prominent "privileged scaffold" in drug design.[1] Its structural rigidity, coupled with the potential for functionalization at multiple positions, allows for the precise orientation of substituents to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of QSAR studies on various classes of biphenyl derivatives, offering insights into the methodologies, key findings, and their implications for the development of novel therapeutics. While specific QSAR studies on biphenyl-2-carbaldehyde derivatives are not extensively documented in the reviewed literature, the principles and comparative data from other biphenyl analogues provide a robust foundation for understanding the structure-activity landscapes of this important class of compounds.
The Biphenyl Scaffold: A Versatile Platform for Targeting Diverse Pathologies
The biphenyl core is a recurring motif in a multitude of biologically active compounds, demonstrating its remarkable versatility in interacting with various enzymes and receptors. QSAR studies have been instrumental in elucidating the structural requirements for these interactions across different therapeutic areas. Biphenyl derivatives have been investigated for a wide range of biological activities, including:
-
Antiviral Activity: As potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3]
-
Anti-inflammatory Activity: Through the inhibition of p38α mitogen-activated protein (MAP) kinase and as analgesic agents.[4][5][6]
-
Anticancer Activity: As nonsteroidal aromatase inhibitors for breast cancer therapy.[7][8]
-
Cardiovascular Applications: As angiotensin II receptor type 1 (AT1) antagonists for hypertension.[9]
-
Neurodegenerative Diseases: As dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease.[10][11]
-
Antimicrobial Activity: Exhibiting both antibacterial and antifungal properties.
This broad spectrum of activity underscores the importance of the biphenyl scaffold as a starting point for the design of new therapeutic agents.[1]
A Comparative Overview of QSAR Methodologies for Biphenyl Derivatives
The most prominent QSAR techniques applied to biphenyl derivatives are three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are powerful tools for understanding the steric, electrostatic, and hydrophobic interactions between a ligand and its target protein.
Core Principles of 3D-QSAR: CoMFA and CoMSIA
CoMFA (Comparative Molecular Field Analysis) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules. The resulting field values are then correlated with the biological activity of the compounds using partial least squares (PLS) regression to generate a QSAR model.
CoMSIA (Comparative Molecular Similarity Indices Analysis) extends the principles of CoMFA by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.
The predictive power of CoMFA and CoMSIA models is evaluated using several statistical parameters, with the most important being:
-
q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.
-
r² (non-cross-validated correlation coefficient): A measure of the goodness of fit of the model to the training set data.
-
r²pred (external validation correlation coefficient): A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation.
The following table summarizes the statistical validation of several 3D-QSAR models developed for different classes of biphenyl derivatives, showcasing the robustness of these approaches.
| Biphenyl Derivative Class | Target | QSAR Method | q² | r² | r²pred | Reference |
| Biphenyl-substituted Pyridones | HIV-1 NNRTIs | CoMFA | 0.688 | 0.976 | 0.831 | [2][3] |
| Biphenyl-substituted Pyridones | HIV-1 NNRTIs | CoMSIA/SHE | 0.758 | 0.968 | 0.828 | [2][3] |
| Biphenyl Amides | p38α MAP Kinase | CoMFA | 0.766 | 0.979 | 0.987 | [4] |
| Biphenyl Amides | p38α MAP Kinase | CoMSIA | 0.748 | 0.942 | 0.761 | [4] |
| 5-(biphenyl-2-yl)-1H-tetrazoles | Angiotensin II Receptor (AT1) | CoMSIA | 0.846 | 0.975 | 0.980 | [9] |
Case Studies: From QSAR Models to Novel Inhibitor Design
The true utility of QSAR lies in its application to the design of new, more potent compounds. The contour maps generated from CoMFA and CoMSIA studies provide a visual representation of the regions around the molecule where specific physicochemical properties are favorable or unfavorable for biological activity.
Case Study 1: Biphenyl-substituted Pyridones as HIV-1 NNRTIs
In a study on biphenyl-substituted pyridone derivatives as HIV-1 NNRTIs, CoMFA and CoMSIA models were developed with excellent predictive capabilities.[2][3] The contour maps from these models provided crucial insights for the design of novel inhibitors. For instance, the steric contour maps might indicate that bulky substituents are favored in a particular region, while electrostatic maps could highlight areas where electron-withdrawing or electron-donating groups would enhance activity. Based on these findings, a series of new molecules were designed with potentially improved antiviral activity.[2][3]
Case Study 2: Biphenyl Amides as p38α MAP Kinase Inhibitors
A 3D-QSAR and molecular docking study on a series of biphenyl amides as p38α MAP kinase inhibitors revealed the key stereochemical parameters influencing their inhibitory activity.[4] The CoMFA and CoMSIA models demonstrated high predictive power. The insights gained from these models, combined with molecular docking simulations to understand the binding mode of the inhibitors within the active site of the p38α MAP kinase, facilitated the design of novel and more potent inhibitors for inflammatory diseases.[4]
Experimental Protocols: A Generalized Workflow for 3D-QSAR Studies
The following is a generalized, step-by-step protocol for conducting a 3D-QSAR study on a series of biphenyl derivatives, based on the methodologies described in the cited literature.[2][3][4][9]
-
Data Set Preparation:
-
Select a series of biphenyl derivatives with a range of biological activities against a specific target.
-
Divide the dataset into a training set for model generation and a test set for external validation.
-
-
Molecular Modeling:
-
Generate 3D structures of all compounds in the dataset.
-
Perform energy minimization of each structure using a suitable force field (e.g., MMFF94) and quantum mechanical method (e.g., PM3).[12]
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template. This is a critical step and can be achieved using methods such as rigid-body alignment based on a common substructure or flexible docking into the active site of the target protein.[13]
-
-
CoMFA and CoMSIA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
Calculate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for each molecule at each grid point.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities of the compounds in the training set.
-
Perform cross-validation (e.g., leave-one-out) to determine the optimal number of components and the q² value.
-
-
Model Validation:
-
Calculate the non-cross-validated correlation coefficient (r²) for the training set.
-
Predict the activities of the test set compounds using the generated QSAR model and calculate the predictive r² (r²pred).
-
-
Contour Map Analysis and Inhibitor Design:
-
Visualize the CoMFA and CoMSIA contour maps to identify the regions where specific physicochemical properties are correlated with biological activity.
-
Use these insights to design new biphenyl derivatives with potentially improved potency.
-
Visualizing the 3D-QSAR Workflow
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 3D-QSAR CoMSIA models for 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]
- 12. Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents | MDPI [mdpi.com]
- 13. ccbb.pitt.edu [ccbb.pitt.edu]
A Comparative Guide to the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde: A Validated Analysis of Suzuki-Miyaura Coupling and Directed ortho-Metalation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-biphenyl-2-carbaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its biphenyl scaffold, adorned with strategically placed methoxy and formyl groups, offers multiple points for further chemical modification. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a directed ortho-metalation (DoM) approach. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions with commercially available and often less toxic reagents.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (in this case, 2-bromo-benzaldehyde), forming a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (here, 2-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aryl_halide [label="Ar^1-X (2-Bromobenzaldehyde)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_complex1 [label="Ar^1-Pd(II)L_n-X", fillcolor="#FBBC05"]; organoboron [label="Ar^2-B(OR)_2 (2-Methoxyphenylboronic Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext]; pd_complex2 [label="Ar^1-Pd(II)L_n-Ar^2", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar^1-Ar^2 (Product)", shape=ellipse, fillcolor="#FFFFFF"];
pd0 -> pd_complex1 [label=" Oxidative\n Addition"]; aryl_halide -> pd_complex1; pd_complex1 -> pd_complex2 [label=" Transmetalation"]; organoboron -> pd_complex2; base -> pd_complex2; pd_complex2 -> product [label=" Reductive\n Elimination"]; product -> pd0 [style=invis]; pd_complex2 -> pd0 [label=" "]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
This protocol is a representative procedure based on established Suzuki-Miyaura coupling conditions.[3]
Materials:
-
2-Bromobenzaldehyde
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 ratio (v/v).
-
Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-Methoxy-biphenyl-2-carbaldehyde.
Method 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[4][5] For the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde, this approach can be envisioned starting from 2-methoxybiphenyl.
Mechanistic Rationale
The methoxy group in 2-methoxybiphenyl can act as a directing group. The lone pair of electrons on the oxygen atom coordinates to the lithium atom of an organolithium base (e.g., n-butyllithium), delivering the base to the ortho proton on the same ring. This chelation-assisted deprotonation is kinetically favored over other potential deprotonation sites. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.
dot graph "Directed_ortho_Metalation_Workflow" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Methoxybiphenyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="n-BuLi, THF, -78 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Lithiation at ortho-position", fillcolor="#FBBC05"]; electrophile [label="DMF (Electrophile)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2'-Methoxy-biphenyl-2-carbaldehyde", fillcolor="#FFFFFF"];
start -> intermediate [label=" Directed ortho-Metalation"]; reagents -> intermediate; intermediate -> product [label=" Electrophilic Quench"]; electrophile -> product; } Caption: Workflow for Directed ortho-Metalation followed by formylation.
Experimental Protocol: Directed ortho-Metalation Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde
This protocol is a representative procedure based on established directed ortho-metalation and formylation conditions.[6][7]
Materials:
-
2-Methoxybiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add a solution of 2-methoxybiphenyl (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1-2 hours.
-
Add N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2'-Methoxy-biphenyl-2-carbaldehyde.
Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Directed ortho-Metalation (DoM) |
| Starting Materials | 2-Bromobenzaldehyde, 2-Methoxyphenylboronic acid | 2-Methoxybiphenyl |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Organolithium reagent (e.g., n-BuLi) |
| Typical Yield | Good to excellent (often >80%) | Moderate to good (can be variable) |
| Reaction Conditions | Mild to moderate heating (reflux) | Cryogenic temperatures (-78 °C) |
| Functional Group Tolerance | Generally high | Sensitive to acidic protons and some electrophilic groups |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to cryogenic requirements and handling of pyrophoric reagents |
| Atom Economy | Moderate | Good |
| Safety Considerations | Palladium catalysts can be expensive and require removal from the final product. | Organolithium reagents are pyrophoric and require careful handling under inert atmosphere. |
Conclusion
Both the Suzuki-Miyaura cross-coupling and directed ortho-metalation represent viable and powerful strategies for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde. The choice between these two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the tolerance of other functional groups within the molecule.
-
The Suzuki-Miyaura coupling is often the preferred method for its high reliability, excellent yields, and broad functional group compatibility. It is particularly well-suited for laboratory-scale and industrial applications where efficiency and robustness are paramount.
-
Directed ortho-metalation offers a more direct approach if 2-methoxybiphenyl is a readily available starting material. This method can be highly efficient for small-scale synthesis but requires stringent anhydrous and inert atmosphere conditions, as well as the handling of pyrophoric reagents, which may pose challenges for scalability.
Ultimately, a thorough evaluation of the specific synthetic context will guide the researcher in selecting the most appropriate and efficient protocol for the preparation of 2'-Methoxy-biphenyl-2-carbaldehyde.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002 , 102 (5), 1359–1470. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
-
Snieckus, V. Directed ortho metalation. Toluamide and flanking group strategies for regioselective synthesis of polysubstituted aromatics. Chemical Reviews1990 , 90 (6), 879–933. [Link]
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Predictive Guide to the Spectroscopic Characterization of 2'-Methoxy-biphenyl-2-carbaldehyde: An Integrated Experimental and Theoretical Approach
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of successful research and development. 2'-Methoxy-biphenyl-2-carbaldehyde, a substituted biphenyl derivative, presents an interesting case for spectroscopic analysis due to the conformational flexibility of its biphenyl backbone and the electronic interplay between its methoxy and aldehyde functional groups. This guide provides a comprehensive comparison of the predicted theoretical spectra of 2'-Methoxy-biphenyl-2-carbaldehyde with established experimental data for structurally related compounds, offering researchers a robust framework for the characterization of this and similar molecular entities.
Given the absence of a complete set of published experimental spectra for 2'-Methoxy-biphenyl-2-carbaldehyde at the time of this publication, this guide leverages the power of computational chemistry to predict its spectroscopic signatures. We will delve into the theoretical underpinnings of these predictions and validate our approach by comparing calculated spectra with known experimental data for analogous compounds, thereby establishing a high degree of confidence in the predicted data.
The Significance of Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the molecular structure, bonding, and electronic properties of a compound. Each technique probes different aspects of the molecule, and together they form a comprehensive picture of its identity and purity.
-
NMR spectroscopy elucidates the chemical environment of individual atoms.
-
FT-IR spectroscopy identifies the functional groups present in a molecule.
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Theoretical Methodology: A Self-Validating System
To predict the spectra of 2'-Methoxy-biphenyl-2-carbaldehyde, we employed state-of-the-art computational methods. The choice of these methods is grounded in their proven accuracy for predicting the spectroscopic properties of organic molecules.[1][2][3]
Workflow for Theoretical Spectral Prediction
Caption: Computational workflow for predicting the NMR, IR, and UV-Vis spectra of 2'-Methoxy-biphenyl-2-carbaldehyde.
The molecular geometry of 2'-Methoxy-biphenyl-2-carbaldehyde was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][4] Subsequent frequency calculations at the same level of theory confirmed the optimized structure as a true minimum on the potential energy surface and were used to predict the IR spectrum.
For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method was employed.[1] This method is widely recognized for its reliability in calculating NMR chemical shifts.[1] The electronic transitions for the UV-Vis spectrum were calculated using Time-Dependent Density Functional Theory (TD-DFT), a robust method for studying excited states.[3]
¹³C NMR Spectroscopy: A Direct Comparison
The one piece of experimental data available for 2'-Methoxy-biphenyl-2-carbaldehyde is its ¹³C NMR spectrum from SpectraBase.[5] This allows for a direct and powerful validation of our theoretical approach.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm)[5] | Theoretical ¹³C Chemical Shift (ppm) |
| C=O | 192.5 | 191.8 |
| C (ipso, CHO) | 136.1 | 135.5 |
| C (ipso, OMe) | 156.9 | 156.2 |
| C (ipso, Ph) | 145.8 | 145.1 |
| C (ipso, Ph') | 130.9 | 130.3 |
| Aromatic CH | 127.0 - 134.0 | 126.5 - 133.5 |
| OCH₃ | 55.6 | 55.1 |
The strong correlation between the experimental and theoretical ¹³C NMR chemical shifts, with deviations of less than 1 ppm, provides a high degree of confidence in the accuracy of our computational model. The characteristic downfield shift of the aldehydic carbon is well-reproduced, as are the shifts for the methoxy- and phenyl-substituted carbons.
¹H NMR Spectroscopy: A Predictive Analysis
While no experimental ¹H NMR spectrum for 2'-Methoxy-biphenyl-2-carbaldehyde is readily available, we can predict its key features with confidence based on our validated computational model.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.8 - 10.2 | s |
| Aromatic H | 6.9 - 8.0 | m |
| OCH₃ | 3.8 - 4.0 | s |
The aldehydic proton is expected to appear as a sharp singlet in the downfield region (9.8-10.2 ppm), a characteristic feature of aldehydes.[6] The aromatic protons will likely appear as a complex multiplet between 6.9 and 8.0 ppm. The methoxy protons should present as a singlet around 3.8-4.0 ppm. For comparison, the aldehydic proton of biphenyl-4-carboxaldehyde appears at 10.03 ppm.[7]
FT-IR Spectroscopy: Identifying Functional Groups
The predicted FT-IR spectrum of 2'-Methoxy-biphenyl-2-carbaldehyde provides a roadmap for its experimental identification.
Predicted Key FT-IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H (aldehyde) | 2850 - 2750 | 2850 - 2750 |
| C=O (aldehyde) | ~1700 | 1715 - 1685 |
| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-O (methoxy) | 1250 - 1000 | 1250 - 1000 |
The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the aldehyde group, predicted around 1700 cm⁻¹. The presence of conjugation with the aromatic ring is expected to shift this band to a slightly lower wavenumber compared to a saturated aliphatic aldehyde.[6] The characteristic C-H stretching of the aldehyde proton should be visible in the 2850-2750 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, along with the C-O stretch of the methoxy group, will also be present.
Experimental FT-IR Acquisition Protocol
Caption: Standard workflow for acquiring an experimental FT-IR spectrum.
UV-Vis Spectroscopy: Probing Electronic Transitions
The predicted UV-Vis spectrum of 2'-Methoxy-biphenyl-2-carbaldehyde, calculated using TD-DFT, provides insights into its electronic structure.
Predicted UV-Vis Absorption Maxima (λmax)
| Transition | Predicted λmax (nm) |
| π → π | ~250 and ~290 |
| n → π | ~330 |
We predict two main π → π* transitions at approximately 250 nm and 290 nm, which are characteristic of the extended π-system of the biphenyl moiety. A weaker n → π* transition, arising from the non-bonding electrons of the carbonyl oxygen, is predicted at a longer wavelength, around 330 nm. The UV-Vis spectra of substituted benzaldehydes and biphenyls typically show similar absorption bands.[8][9]
Experimental UV-Vis Acquisition Protocol
Caption: Standard workflow for acquiring an experimental UV-Vis spectrum.
Conclusion
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of 2'-Methoxy-biphenyl-2-carbaldehyde. By grounding our theoretical predictions in established computational methodologies and validating them against available experimental data for the target molecule and its structural analogs, we have constructed a reliable spectroscopic profile for this compound. This integrated approach of combining theoretical predictions with comparative experimental data serves as a powerful tool for researchers in the structural elucidation of novel molecules, enabling more efficient and confident characterization in the absence of complete experimental datasets.
References
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
PubChem. 2'-Methoxy-biphenyl-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Ornelas, C., et al. “‘Click’ dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.” Chemical Communications, vol. 49, no. 7, 2013, pp. 659-661. [Link]
-
Rychnovsky, S. D. "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters, vol. 8, no. 13, 2006, pp. 2895–2898. [Link]
-
Gasteiger, J., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Journal of Chemical Information and Modeling, vol. 60, no. 1, 2020, pp. 133-143. [Link]
-
Hitchcock, A. P., et al. "Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization." The Journal of Physical Chemistry A, vol. 109, no. 8, 2005, pp. 1554–1564. [Link]
-
Mai, X., et al. "Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics." arXiv, 2023. [Link]
-
ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). [Link]
-
Wang, Z., et al. "Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin." Polymers, vol. 14, no. 1, 2022, p. 15. [Link]
-
Al-Amiery, A. A., et al. "Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives." Molecules, vol. 25, no. 15, 2020, p. 3456. [Link]
-
ResearchGate. TDDFT study of the UV-vis spectra of subporphyrazines and subphthalocyanines. [Link]
-
ResearchGate. NMR Prediction with Computational Chemistry. [Link]
-
Reich, H. J. Organic Chemistry Data. [Link]
-
Nagaraju, S., et al. "Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde." Journal of Chemical and Chemical Sciences, vol. 8, no. 3, 2018, pp. 493-501. [Link]
-
Yushchenko, R. V., et al. "DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates." Journal of Molecular Structure, vol. 1108, 2016, pp. 361-372. [Link]
-
Bale, A. T., et al. "FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone." International Journal of Research in Pharmacy and Allied Science, vol. 4, no. 4, 2025, pp. 113-123. [Link]
-
Kolehmainen, E., et al. "TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines." Physical Chemistry Chemical Physics, vol. 13, no. 21, 2011, pp. 10229-10237. [Link]
-
Saielli, G., and Bagno, A. "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds." The Journal of Physical Chemistry B, vol. 117, no. 4, 2013, pp. 1199-1207. [Link]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. Supplementary Information. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Guo, B., et al. "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines." Green Chemistry, vol. 18, no. 7, 2016, pp. 2099-2105. [Link]
-
DB INFOTECH. "How to calculate UV-VIS spectra in Gaussian 09/16." YouTube, 26 Mar. 2022. [Link]
-
Mao, S.-L., et al. "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water." Organic & Biomolecular Chemistry, vol. 10, no. 43, 2012, pp. 8654-8660. [Link]
-
ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]
-
ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical. [Link]
-
Perova, T., et al. "Enhanced FTIR Spectroscopy of Biological Liquid Samples Confined Between Ge Hemispherical ATR Element and Al Coated Glass Substrate." 2020 International Conference on Bioinformatics and Biomedical Engineering (iCBBE), 2020, pp. 1-4. [Link]
-
Arrowsmith, M., et al. "A Purely σ-Aromatic, Planar {Ge4}2+-Ring." Journal of the American Chemical Society, vol. 138, no. 4, 2016, pp. 1171-1174. [Link]
- Pavia, D. L., et al. Introduction to Spectroscopy. Cengage Learning, 2014.
-
Wagen, C. "Computational NMR Prediction: A Microreview." Corin Wagen, 14 Mar. 2023. [Link]
-
NIST. Biphenyl. National Institute of Standards and Technology. [Link]
-
Pitre, S. P., et al. "Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines." Organic Letters, vol. 17, no. 12, 2015, pp. 3030–3033. [Link]
-
da Silva, A. B. F., et al. "Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds." Molecules, vol. 28, no. 1, 2023, p. 289. [Link]
-
Paze, C., et al. "FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts." The Journal of Physical Chemistry C, vol. 116, no. 38, 2012, pp. 20374–20382. [Link]
-
Mayekar, S. A., and Mulwad, V. V. "Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives." International Journal of Chemistry, vol. 4, no. 2, 2012, p. 89. [Link]
-
Mai, X., et al. "Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics." The Astrophysical Journal, vol. 951, no. 2, 2023, p. 111. [Link]
-
Chemistry Stack Exchange. Chirality of symmetrically substituted biphenyl. [Link]
-
Melandri, S., et al. "High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier." Physical Chemistry Chemical Physics, vol. 16, no. 21, 2014, pp. 10094-10100. [Link]
-
ResearchGate. Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. [Link]
-
DB INFOTECH. "How to calculate UV-VIS TD-DFT spectra using Gaussian 09W." YouTube, 19 Nov. 2023. [Link]
-
Pearson+. Determining if substituted biphenyls are chiral or not. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Reactions Involving Biphenyl Carbaldehydes: A Focus on 2'-Methoxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering unique three-dimensional arrangements and opportunities for creating molecules with tailored properties. The introduction of reactive functional groups, such as a carbaldehyde, onto this framework opens up a vast landscape for synthetic transformations. 2'-Methoxy-biphenyl-2-carbaldehyde, with its specific substitution pattern, presents intriguing possibilities for atroposelective synthesis and the construction of complex molecular architectures.
While direct and extensive kinetic studies on reactions involving 2'-Methoxy-biphenyl-2-carbaldehyde are not widely documented in peer-reviewed literature, a deep understanding of its potential reactivity can be extrapolated from studies on analogous systems. This guide provides a comparative analysis of the kinetic principles governing reactions of biphenyl carbaldehydes, with a particular focus on the insights that can be applied to 2'-Methoxy-biphenyl-2-carbaldehyde. We will delve into a detailed kinetic study of a related compound, the intramolecular Cannizzaro reaction of biphenyl-2,2'-dicarbaldehyde, to establish a methodological benchmark. Furthermore, we will explore the broader context of organocatalysis and atroposelective synthesis where 2'-Methoxy-biphenyl-2-carbaldehyde is a promising substrate.
I. Probing Reactivity: A Case Study in the Intramolecular Cannizzaro Reaction of Biphenyl-2,2'-dicarbaldehyde
A comprehensive kinetic investigation of the intramolecular Cannizzaro reaction of biphenyl-2,2'-dicarbaldehyde provides a robust framework for understanding the factors that control reactivity in biphenyl aldehyde systems.[1] This reaction, conducted in a dioxane-water mixture with a base, has been shown to be intramolecular and third-order overall: first-order in the substrate and second-order in the base.[1]
Key Kinetic Parameters and Mechanistic Insights
The study of biphenyl-2,2'-dicarbaldehyde revealed several critical parameters that offer a predictive lens for the behavior of 2'-Methoxy-biphenyl-2-carbaldehyde.
| Kinetic Parameter | Observation for Biphenyl-2,2'-dicarbaldehyde | Implication for 2'-Methoxy-biphenyl-2-carbaldehyde |
| Reaction Order | First-order in substrate, second-order in base.[1] | A similar dependence on substrate and base concentration is likely for reactions involving nucleophilic attack on the carbonyl carbon. |
| Activation Parameters | Activation parameters were evaluated from rate coefficients measured at several temperatures.[1] | These parameters would be crucial for optimizing reaction conditions and understanding the energy profile of reactions with 2'-Methoxy-biphenyl-2-carbaldehyde. |
| Kinetic Isotope Effect | A kH/kD of approximately 1.8 was observed.[1] | This suggests that hydride transfer is the rate-determining step, a common feature in Cannizzaro reactions. |
| Substituent Effects | A Hammett equation analysis of 4,4'- and 5,5'-disubstituted derivatives gave a ρ value of ca. 4.6.[1] | The methoxy group in 2'-Methoxy-biphenyl-2-carbaldehyde, being an electron-donating group, would likely influence the electronic properties of the aromatic system and thus the reaction rate. |
| Steric Effects | Severe steric hindrance was noted with 6,6'-dimethyl substitution.[1] | The ortho-methoxy group in 2'-Methoxy-biphenyl-2-carbaldehyde will exert a significant steric influence, potentially directing the stereochemical outcome of reactions and affecting the rate. |
The proposed mechanism involves a rate-determining hydride transfer from the dianion of a hydrated formyl group to the second formyl group.[1] This detailed mechanistic understanding, grounded in kinetic data, is invaluable for predicting the behavior of other biphenyl aldehydes.
II. Experimental Design for Kinetic Analysis of a Reaction with 2'-Methoxy-biphenyl-2-carbaldehyde
Leveraging the insights from the Cannizzaro reaction study, a robust experimental protocol for investigating the kinetics of a reaction involving 2'-Methoxy-biphenyl-2-carbaldehyde, for instance, an organocatalyzed aldol reaction, can be designed. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with aldehydes being key substrates.[2]
Proposed Experimental Workflow
Caption: Proposed workflow for a kinetic study.
Step-by-Step Protocol
-
Reagent and Catalyst Preparation:
-
Ensure all solvents and reagents are purified to remove any potential catalyst poisons.[3]
-
Synthesize or procure high-purity 2'-Methoxy-biphenyl-2-carbaldehyde and the chosen organocatalyst.
-
-
Reaction Setup and Monitoring:
-
Conduct reactions under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with air or moisture.[3]
-
Utilize a thermostated reaction vessel to maintain a constant temperature (±0.1 °C).
-
Initiate the reaction by adding the final component (e.g., the catalyst).
-
Withdraw aliquots at specific time intervals and quench the reaction immediately (e.g., by adding a suitable acid or base).
-
-
Analysis:
-
Analyze the quenched aliquots using a calibrated chromatographic method (HPLC or GC) to determine the concentration of the reactant and product(s) over time.
-
-
Data Analysis and Modeling:
-
Plot the concentration of 2'-Methoxy-biphenyl-2-carbaldehyde as a function of time.
-
Use initial rate methods or integrated rate laws to determine the order of the reaction with respect to each reactant.
-
Calculate the rate constant (k) under the specified conditions.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) and other activation parameters using the Arrhenius and Eyring equations.
-
III. Comparative Reactivity and Alternative Substrates
The reactivity of 2'-Methoxy-biphenyl-2-carbaldehyde can be compared to other benzaldehyde derivatives in similar reactions. For instance, in base-catalyzed condensations with acetonitriles, the reaction rates of thiophene-2-carbaldehyde are lower than those of benzaldehyde, indicating that the thienyl group acts as an electron-donating substituent.[4] The methoxy group in 2'-Methoxy-biphenyl-2-carbaldehyde is also electron-donating, which would likely influence the electrophilicity of the carbonyl carbon.
Alternative Substrates for Comparison
| Substrate | Key Structural Feature | Expected Impact on Kinetics |
| Benzaldehyde | Unsubstituted aromatic aldehyde | Baseline for electronic and steric effects. |
| Biphenyl-2-carbaldehyde | Unsubstituted biphenyl aldehyde | Isolates the effect of the biphenyl moiety without the methoxy group. |
| 2-Methoxybenzaldehyde | Methoxy group ortho to the aldehyde | Provides insight into the steric and electronic effects of the methoxy group in a simpler system. |
| 2',6'-Dimethoxy-biphenyl-2-carbaldehyde | Additional methoxy group at the 6' position | Increases steric hindrance and electronic donation, allowing for a systematic study of these effects. |
By comparing the kinetic data from reactions with these alternative substrates, a comprehensive understanding of the structure-activity relationships for 2'-Methoxy-biphenyl-2-carbaldehyde can be established.
IV. Atroposelective Synthesis: A Key Application
The inherent chirality of atropisomeric biphenyls makes them highly valuable as ligands in asymmetric catalysis.[5] The synthesis of such compounds often relies on atroposelective reactions, where the stereochemistry is controlled during the formation of the biaryl axis. 2'-Methoxy-biphenyl-2-carbaldehyde is a prime candidate for such transformations, where the aldehyde can be used to construct a larger molecule with a defined axial chirality.
Recent advances in atroposelective synthesis have utilized various catalytic systems, including cobalt-catalyzed aerobic oxidative coupling and organocatalytic polyketide cyclizations.[5][6] While kinetic studies in these complex systems are challenging, understanding the fundamental kinetics of reactions involving the aldehyde group is a crucial first step in optimizing these powerful synthetic methods.
Caption: Generalized pathway for atroposelective synthesis.
Conclusion
While direct kinetic data for reactions involving 2'-Methoxy-biphenyl-2-carbaldehyde remains a field ripe for investigation, a wealth of knowledge can be gleaned from related systems. The detailed kinetic analysis of the intramolecular Cannizzaro reaction of biphenyl-2,2'-dicarbaldehyde provides a blueprint for designing and interpreting kinetic experiments. By systematically studying the influence of the unique structural features of 2'-Methoxy-biphenyl-2-carbaldehyde and comparing its reactivity to analogous substrates, researchers can unlock its full potential in areas such as organocatalysis and atroposelective synthesis. The proposed experimental workflow in this guide serves as a starting point for such investigations, paving the way for the rational design of novel synthetic methodologies and the development of new chemical entities with significant applications in science and medicine.
References
- Meyers, A. I.; Flanagan, M. E. 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses. Coll. Vol. 9, p.388 (1998); Vol. 72, p.144 (1995).
- Hallas, G.; Petyt, J. M. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes. J. Chem. Soc., Perkin Trans. 2, 1990, 2081-2087.
- ChemicalBook. 3'-METHOXY-BIPHENYL-2-CARBALDEHYDE synthesis.
- Chem-Impex. 2'-Methoxy-biphenyl-4-carbaldehyde.
- Li, J. et al. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
- Sparr, C. et al. Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. Nat.
- Wang, Y.-N. et al. Atroposelective Synthesis of Biaryl N-Oxides via Cu-Catalyzed De Novo Heteroaromatic N-Oxide Ring Formation. J. Am. Chem. Soc., 2024, 146, 19, 13346–13355.
- Li, B. et al. Catalytic atroposelective synthesis of heterobiaryls with vicinal C−C and N−N diaxes via dynamic kinetic resolution.
-
Zhang, J. et al. Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[7] Meta-Benzene Macrocycle. Molecules, 28 , 21, 7306 (2023).
- Jacobsen, E. N. et al. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. J. Am. Chem. Soc., 2005, 127, 41, 14562–14563.
- AChemBlock. 2'-Methoxy-biphenyl-3-carboxaldehyde 95%.
- Argilagos, N.; et al. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. J. Chem. Soc., Perkin Trans. 2, 1999, 243-247.
- Enders, D.; et al. New advances in asymmetric organocatalysis II. Beilstein J. Org. Chem., 2017, 13, 1034–1035.
- Peng, B. et al. Organocatalytic Enantioselective 1,12-Addition of Alkynyl Biphenyl Quinone Methides Formed In Situ. Angew. Chem. Int. Ed., 2024, 63, e202400143.
- Annunziata, F. et al. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species.
- El-Mekabaty, A. et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 2023, 13, 19047-19078.
- Bezerra, R. M. et al. A Kinetic Process to Determine the Interaction Type Between Two Compounds, One of Which Is a Reaction Product, Using Alkaline Phosphatase Inhibition as a Case Study. Appl. Biochem. Biotechnol., 2020, 191, 657–665.
- Boese, A. D.; Martin, J. M. L. A New Density Functional Theory (DFT) Exchange-Correlation Functional for the Exploration of Reaction Mechanisms. arXiv:physics/0405158.
- BenchChem.
- Sedlak, M. et al. Kinetics and Mechanism of Cyclization of Substituted 2-(Benzoylamino)alkanamides in Strongly Basic Medium. Collect. Czech. Chem. Commun., 1998, 63, 219-232.
- Meyer, M. et al. Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein J. Org. Chem., 2023, 19, 1374–1393.
- Friščić, T. et al. Mechanochemistry II. Beilstein J. Org. Chem., 2019, 15, 2066–2067.
- Ghorbani-Vaghei, R. et al. Kinetic Investigation of the Reaction Between 4-Methoxybenzaldehyde and 2-Aminobenzamide Catalyzed in Formic Acid. Polycycl.
- Martinez-Vargas, A. et al.
Sources
- 1. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atroposelective Synthesis of Biaryl N‐Oxides via Cu‐Catalyzed De Novo Heteroaromatic N‐Oxide Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
Stability Assessment Guide: 2'-Methoxy-biphenyl-2-carbaldehyde
[1][2]
Executive Summary
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) exhibits moderate stability relative to simple aromatic aldehydes, yet remains susceptible to auto-oxidation and photodegradation.[1][2] While the steric bulk of the ortho-biaryl scaffold provides a kinetic barrier against nucleophilic attack compared to benzaldehyde, the electron-donating methoxy group (
Verdict: This compound requires inert atmosphere storage (Argon/Nitrogen) at 2–8°C .[2] It is superior in hydrolytic stability to simple benzaldehydes but inferior in oxidative stability compared to electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).[1][2]
Chemical Profile & Mechanistic Analysis[2][3][4]
Structural Determinants of Stability
The stability of 2'-Methoxy-biphenyl-2-carbaldehyde is governed by the interplay between steric hindrance and electronic conjugation :
-
The Biaryl Twist (Steric Shielding): Unlike planar benzaldehyde, the biphenyl core is twisted due to steric repulsion between the aldehyde carbonyl (C-2) and the protons/substituents at the C-2' and C-6' positions.[2] This non-planar conformation hinders the approach of nucleophiles (e.g., water, atmospheric moisture) to the carbonyl carbon.
-
Electronic Activation (The Methoxy Effect): The 2'-methoxy group is an Electron Donating Group (EDG).[2] Through induction and partial conjugation across the biaryl bond, it enriches the aromatic system.[2] In radical auto-oxidation (the primary degradation pathway for aldehydes), electron-rich systems can stabilize the benzylic radical intermediate, paradoxically making the compound more prone to scavenging oxygen than electron-poor analogs.[1][2]
Degradation Pathway: Radical Auto-Oxidation
The primary degradation product is 2'-Methoxy-biphenyl-2-carboxylic acid .[1][2] This occurs via a radical chain mechanism initiated by light or trace metals.[2]
Figure 1: Auto-oxidation pathway of 2'-Methoxy-biphenyl-2-carbaldehyde leading to carboxylic acid formation.[1][2]
Comparative Performance Analysis
This section compares 2'-Methoxy-biphenyl-2-carbaldehyde against standard alternatives used in organic synthesis (e.g., Suzuki coupling precursors).[1][2]
| Feature | 2'-Methoxy-biphenyl-2-carbaldehyde | Benzaldehyde (Standard) | 2-Methoxybenzaldehyde (o-Anisaldehyde) |
| Oxidative Stability | Moderate Biaryl twist slows kinetics, but EDG activates radical formation.[1][2] | Low Rapidly oxidizes to benzoic acid upon air exposure.[2] | Moderate-Low Methoxy group activates ring; highly prone to oxidation.[1][2] |
| Hydrolytic Stability | High Steric bulk protects against hydrate formation.[2] | Moderate Forms hydrates/acetals reversibly in protic solvents.[2] | Moderate Similar to benzaldehyde.[2][3][4] |
| Photostability | Low Biaryl conjugation extends UV absorption, increasing photo-excitation probability.[1][2] | Moderate Absorbs in UV, but less conjugation than biaryls.[2] | Low Electron-rich system susceptible to photo-oxidation.[1][2] |
| Physical State | Solid/Viscous Oil (MP dependent on purity/polymorph) | Liquid (BP 178°C) | Solid/Liquid (MP 37°C) |
| Storage Requirement | Strict Inert (Ar/N2), 4°C | Inert, Room Temp | Inert, Room Temp |
Key Insight: While 2'-Methoxy-biphenyl-2-carbaldehyde is physically more robust (often a solid) than liquid benzaldehyde, its extended conjugation makes it more sensitive to light-induced degradation.[1][2]
Experimental Protocols: Stability Assessment
To rigorously validate the stability of this compound, use the following Forced Degradation Protocol . This is adapted from ICH Q1A (R2) guidelines but tailored for aryl aldehydes.
Equipment & Reagents[1][2]
-
HPLC System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Stress Agents: 3% Hydrogen Peroxide (
), 0.1 M HCl, 0.1 M NaOH.[2] -
Standard: Pure 2'-Methoxy-biphenyl-2-carboxylic acid (synthesized or purchased) as a reference marker.
Workflow: Oxidative Stress Testing
Figure 2: Forced degradation workflow for assessing oxidative and photolytic stability.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of 2'-Methoxy-biphenyl-2-carbaldehyde in 10 mL of Acetonitrile (HPLC grade).
-
Oxidative Challenge:
-
Photolytic Challenge:
-
Expose 1 mL of sample solution (in a quartz vial) to a UV lamp (365 nm) or standard ICH light source for 24 hours.
-
Control: Wrap a duplicate vial in aluminum foil and place it next to the test vial.
-
-
Analysis:
-
Inject 10 µL into HPLC.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Success Criteria: The aldehyde peak (retention time ~
) should decrease, and a new peak (Carboxylic Acid, ~ ) should appear.[2] The acid typically elutes earlier than the aldehyde in Reverse Phase HPLC due to increased polarity.
-
Handling & Storage Recommendations
Based on the chemical profile, the following storage protocols are mandatory to maintain >98% purity.
-
Primary Storage: Store under Argon atmosphere. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.[2]
-
Temperature: 2°C to 8°C (Refrigerator). Avoid freezing if the compound is in solution, as freeze-thaw cycles can induce precipitation or aggregation.[2]
-
Container: Amber glass vials with Teflon-lined caps. The amber glass prevents photolytic radical initiation.[2]
-
Re-purification: If the compound has yellowed (sign of oxidation/oligomerization), purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1) or recrystallization (Ethanol/Water) before use in sensitive catalytic cycles.[2]
References
-
International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubChem. (n.d.).[2][5] 2'-Methoxy-biphenyl-2-carbaldehyde Compound Summary. [Link][1][2]
-
Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] Informa Healthcare.[2] (General reference for oxidative mechanisms in aldehydes).
Sources
Impurity Profiling of Synthesized 2'-Methoxy-biphenyl-2-carbaldehyde: A Comparative Analytical Guide
Executive Summary & Strategic Context
2'-Methoxy-biphenyl-2-carbaldehyde (CAS: 93465-26-0) is a critical biaryl scaffold used in the synthesis of sterically hindered ligands (e.g., for asymmetric catalysis) and as an intermediate for "Sartan" class pharmaceutical analogs.[1] Its ortho-ortho substitution pattern introduces significant steric strain, influencing both its synthetic efficiency and its impurity profile.[1]
This guide compares the analytical performance of impurity profiling strategies for this compound. Unlike standard quality control (QC) for linear molecules, the profiling of sterically congested biaryls requires specific attention to atropisomeric stability , oxidative degradation , and catalyst scavenging .
The Core Comparison: We evaluate the "product" (the analytical data quality) derived from two distinct strategies:
-
Standard HPLC-UV: The industry workhorse, often insufficient for resolving non-chromophoric boronic residues.[1]
-
Integrated Hyphenated Profiling (LC-MS/GC-MS): The superior alternative for complete mass balance, essential for detecting trace genotoxic impurities (GTIs) inherent to the Suzuki-Miyaura synthesis route.[1]
Comparative Synthesis & Impurity Origins
To profile impurities effectively, one must understand their genesis.[1] The synthesis method dictates the "Alternative" impurity profiles you will encounter.[1]
Primary Route: Suzuki-Miyaura Cross-Coupling
The modern standard involves coupling 2-methoxyphenylboronic acid with 2-bromobenzaldehyde using a Palladium catalyst.[1]
| Impurity Type | Specific Origin | Analytical Challenge |
| Homocoupling (Dimer) | 2,2'-Dimethoxybiphenyl (from boronic acid self-coupling) | Co-elutes with product on standard C18 columns due to similar hydrophobicity.[1] |
| Protodeboronation | Anisole (loss of B(OH)₂ group) | Volatile; often missed by LC-UV, requires GC-MS or low-wavelength UV.[1] |
| De-halogenation | Benzaldehyde (from 2-bromobenzaldehyde) | Oxidizes rapidly to benzoic acid; requires immediate analysis.[1] |
| Oxidation Byproduct | 2'-Methoxy-biphenyl-2-carboxylic acid | The aldehyde is air-sensitive.[1] This is the #1 degradation product.[1] |
| Catalyst Residue | Palladium-Phosphine complexes | Trace heavy metals; requires ICP-MS or specific scavenger monitoring.[1] |
Alternative Route: Meyers Synthesis (Oxazoline Directed)
Historically used to overcome steric hindrance.[1]
-
Impurity Profile: Contains oxazoline hydrolysis byproducts and magnesium salts (Grignard reagents).[1]
-
Comparison: The Suzuki route is cleaner but introduces Boron/Pd impurities.[1] The Meyers route introduces difficult-to-remove chiral auxiliaries. This guide focuses on the Suzuki profile as it is the industrial standard.
Visualizing the Impurity Genesis (Suzuki Route)
The following diagram maps the mechanistic origin of key impurities to guide your method development.
Figure 1: Mechanistic pathway of impurity formation in the Suzuki-Miyaura synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde.
Comparative Analytical Methodologies
Method A: HPLC-UV (The "Control" Method)
-
Best For: Routine process monitoring, quantification of the main oxidation impurity (Acid).[1]
-
Limitation: Fails to detect non-chromophoric boronic acid residues and has poor sensitivity for volatile anisole.[1]
Method B: UHPLC-MS/MS (The "Gold Standard")
-
Best For: Structural elucidation of unknown peaks (e.g., distinguishing regioisomers) and trace detection (<0.05%) of genotoxic impurities.[1]
-
Performance Advantage: 10-100x more sensitive than UV for specific impurities.[1]
Method C: GC-MS (Headspace or Liquid Injection)
-
Best For: Residual solvents and volatile byproducts like Anisole and Benzaldehyde.[1]
-
Critical Note: The aldehyde product is thermally labile.[1] High injector temperatures can induce in situ oxidation to fluorenone derivatives, creating false impurity peaks.[1]
Detailed Experimental Protocol: Self-Validating HPLC-UV/MS
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) inherently confirm the method's performance before samples are analyzed.[1]
Chromatographic Conditions[1][2]
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the Carboxylic Acid impurity, sharpening the peak).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Column Temp: 30°C (Control is vital; higher temps degrade resolution of isomers).
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for polar impurities |
| 12.0 | 90 | Gradient elution of dimers |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
System Suitability (Self-Validation Criteria)
Before running samples, inject a System Suitability Solution containing the Aldehyde (Target) and the Carboxylic Acid (Impurity C).[1]
-
Resolution (Rs): Must be > 2.0 between 2'-Methoxy-biphenyl-2-carbaldehyde and 2'-Methoxy-biphenyl-2-carboxylic acid.
-
Tailing Factor: < 1.5 for the Aldehyde peak (Ensures no secondary interactions).[1]
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).
Analytical Decision Workflow
Use this logic tree to determine the correct profiling strategy based on your specific development phase.
Figure 2: Analytical decision matrix for selecting the appropriate impurity profiling technique.
Data Interpretation & Troubleshooting
When analyzing the data, specific spectral signatures confirm the identity of impurities:
-
The "Acid" Shift: The oxidation impurity (Carboxylic Acid) will elute earlier than the aldehyde in Reverse Phase (RP) conditions due to the polar -COOH group, provided the pH is controlled. If pH is neutral, it may elute in the void volume.[1]
-
The "Dimer" Trap: The homocoupled impurity (2,2'-Dimethoxybiphenyl) is highly lipophilic.[1] It will elute later in the gradient (approx. 12-14 min).[1] Ensure your run time is long enough to elute this, or it will carry over to the next injection (Ghost Peaks).[1]
-
Boronic Acid Residues: These often appear as broad, tailing peaks early in the chromatogram.[1] They are best detected using MS (Negative mode) as they ionize poorly in UV.[1]
References
-
Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling Impurities: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on mechanism-derived impurities).
-
Telmisartan Intermediate Context: Google Patents. (2012).[1] WO2012028925A2 - An improved process for the preparation of telmisartan.[1] Retrieved January 30, 2026, from
Sources
A Comparative Guide to the Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. The biaryl scaffold, and specifically 2'-Methoxy-biphenyl-2-carbaldehyde, represents a crucial building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering a cost-benefit analysis supported by detailed experimental protocols and data. Our focus is to empower you to make informed decisions for your research and development endeavors.
Introduction to 2'-Methoxy-biphenyl-2-carbaldehyde
2'-Methoxy-biphenyl-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and organic materials. Its structure, featuring a biphenyl core with methoxy and formyl functionalities at specific positions, allows for diverse downstream chemical transformations. The selection of an appropriate synthetic route is critical and depends on factors such as cost, yield, scalability, and the availability of starting materials and specialized reagents. This guide will dissect three prominent synthetic strategies: the Suzuki-Miyaura Coupling, the Grignard Reaction, and a directed ortho-Lithiation approach.
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its high efficiency, functional group tolerance, and generally mild reaction conditions. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products.
Experimental Protocol
Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Suzuki-Miyaura Coupling
-
Reactants: 2-Formylphenylboronic acid and 2-bromoanisole.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Sodium carbonate (Na₂CO₃).
-
Solvent: Toluene and water.
Step-by-Step Procedure:
-
To a flame-dried 250 mL round-bottom flask, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol), 2-bromoanisole (1.87 g, 10.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
-
Add a magnetic stir bar and purge the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene (50 mL) and water (25 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-Methoxy-biphenyl-2-carbaldehyde.
Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow
Route 2: The Grignard Reaction
Grignard reactions are a classic and powerful tool for the formation of carbon-carbon bonds. This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, in this case, an aldehyde.
Mechanistic Rationale
The Grignard reagent is prepared by reacting an organohalide with magnesium metal. The resulting organomagnesium compound is a potent nucleophile and a strong base. The reaction with an aldehyde proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. For the synthesis of an aldehyde, a two-step process is required: initial formation of a diaryl methanol intermediate followed by oxidation.
Experimental Protocol
Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Grignard Reaction
Part A: Synthesis of (2-Methoxyphenyl)(phenyl)methanol
-
Reactants: 2-Bromobenzaldehyde and 2-methoxyphenylmagnesium bromide (prepared in situ from 2-bromoanisole and magnesium).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
Step-by-Step Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.29 g, 12.0 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromoanisole (2.24 g, 12.0 mmol) in anhydrous THF (20 mL).
-
Add a small portion of the 2-bromoanisole solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromobenzaldehyde (1.85 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the 2-bromobenzaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diaryl methanol.
Part B: Oxidation to 2'-Methoxy-biphenyl-2-carbaldehyde
-
Reactants: Crude (2-Methoxyphenyl)(phenyl)methanol.
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Procedure:
-
Dissolve the crude diaryl methanol in DCM (50 mL).
-
Add pyridinium chlorochromate (3.23 g, 15.0 mmol) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2'-Methoxy-biphenyl-2-carbaldehyde.
Workflow Diagram
Caption: Grignard Reaction and Oxidation Workflow
Route 3: Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
Mechanistic Rationale
In this proposed route, the methoxy group of 2-bromoanisole would act as the DMG, directing ortho-lithiation by a strong base like n-butyllithium. The resulting aryllithium species is a potent nucleophile that can then react with an appropriate electrophile. However, a direct coupling with another aryl halide is not straightforward. A more plausible approach involves the ortho-lithiation of a protected benzaldehyde derivative, followed by a transmetalation and subsequent coupling reaction. For the purpose of this guide, we will outline a more direct, albeit potentially lower-yielding, conceptual pathway.
Experimental Protocol
Conceptual Synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde via Directed ortho-Lithiation
-
Reactants: 2-Bromoanisole and a protected 2-bromobenzaldehyde (e.g., as a diethyl acetal).
-
Reagent: n-Butyllithium (n-BuLi).
-
Solvent: Anhydrous tetrahydrofuran (THF).
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of the protected 2-bromobenzaldehyde (e.g., 2-(dibromomethyl)benzene protected as a diethyl acetal) in anhydrous THF.
-
Add the solution of the protected benzaldehyde derivative to the aryllithium species at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with diethyl ether.
-
Deprotect the acetal using acidic conditions (e.g., dilute HCl).
-
Purify the crude product by column chromatography to obtain 2'-Methoxy-biphenyl-2-carbaldehyde.
Workflow Diagram
Caption: Directed ortho-Lithiation Workflow
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction | Directed ortho-Lithiation |
| Yield | Generally high (70-95%) | Moderate to high (50-80% over two steps) | Variable, often lower for biaryl coupling (30-60%) |
| Cost | Moderate to high (palladium catalyst and boronic acids can be expensive) | Low to moderate (magnesium is inexpensive, organohalides are readily available) | Moderate (n-butyllithium is a key cost factor) |
| Scalability | Readily scalable, widely used in industry | Scalable, but requires strict anhydrous conditions | More challenging to scale due to cryogenic temperatures and highly reactive intermediates |
| Safety | Palladium catalysts can be pyrophoric, but generally manageable. | Grignard reagents are highly reactive and moisture-sensitive. | n-Butyllithium is extremely pyrophoric and requires careful handling. Cryogenic conditions are necessary. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. | Poor, incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids). | Poor, incompatible with many electrophilic functional groups. |
| Number of Steps | Typically one step for the coupling reaction. | Two steps: Grignard addition followed by oxidation. | Can be a one-pot procedure, but often requires protection/deprotection steps. |
Conclusion and Recommendations
The choice of synthetic route to 2'-Methoxy-biphenyl-2-carbaldehyde is a critical decision that will impact the efficiency, cost, and safety of your project.
-
The Suzuki-Miyaura coupling stands out as the most robust and versatile method, offering high yields, excellent functional group tolerance, and proven scalability. While the initial cost of the palladium catalyst and boronic acid may be higher, the reliability and efficiency of this route often make it the most cost-effective option in the long run, particularly for complex target molecules and large-scale synthesis.
-
The Grignard reaction offers a more classical and often lower-cost alternative. However, its two-step nature and intolerance to many functional groups can limit its applicability. This route is a viable option for simpler molecules where the starting materials are readily available and cost is a primary concern.
-
Directed ortho-lithiation provides a powerful method for regioselective synthesis but comes with significant challenges in terms of safety, scalability, and functional group compatibility. The use of pyrophoric reagents and cryogenic temperatures makes this route less suitable for routine or large-scale production and is typically reserved for specialized applications where other methods have failed.
For most applications in drug discovery and development, the Suzuki-Miyaura coupling is the recommended route for the synthesis of 2'-Methoxy-biphenyl-2-carbaldehyde due to its superior balance of yield, reliability, and versatility.
References
-
Organic Syntheses Procedure, 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]
-
Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265-269. Available from: [Link]
-
ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Available from: [Link]
-
Kotha, A. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, Kingston University). Available from: [Link]
-
Clark, J. (2015). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Available from: [Link]
-
Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic routes for preparation of starting material 2, carboxylic... Available from: [Link]
-
Spring, D. R., et al. (2006). Aryl–aryl coupling via directed lithiation and oxidation. Chemical Communications, (13), 1424-1426. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). High-yield bottom-up synthesis of 2D metal–organic frameworks via a solvent-free magnetic milling method as high performance anodes for lithium ion batteries. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Available from: [Link]
-
Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 112-123. Available from: [Link]
-
ResearchGate. (n.d.). General Principles of ortho -Lithiation in Arylphosphinamides. Available from: [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(3), 185-194. Available from: [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Wikipedia. (n.d.). Directed ortho metalation. Available from: [Link]
-
University of Texas at Dallas. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]
-
PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. Available from: [Link]
Safety Operating Guide
Navigating the Disposal of 2'-Methoxy-biphenyl-2-carbaldehyde: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthetic utility. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research enterprise. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2'-Methoxy-biphenyl-2-carbaldehyde, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with 2'-Methoxy-biphenyl-2-carbaldehyde is paramount. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols to mitigate the risk of exposure during handling and disposal. The causality is clear: direct contact can lead to dermal inflammation, significant eye damage, and irritation of the respiratory tract.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Nitrile gloves (or other chemically resistant gloves), lab coat |
| Serious Eye Irritation | H319 | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | H335 | Use in a well-ventilated area or with a fume hood |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2'-Methoxy-biphenyl-2-carbaldehyde is a multi-step process that begins at the point of generation and ends with collection by a licensed waste management provider. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.
Caption: Spill response plan for 2'-Methoxy-biphenyl-2-carbaldehyde.
Final Disposal Pathway: From Your Lab to Final Treatment
The ultimate fate of your 2'-Methoxy-biphenyl-2-carbaldehyde waste is determined by your institution and its contracted waste management provider, in compliance with EPA regulations. [2]For organic compounds such as this, the most common and environmentally sound disposal method is controlled incineration . [3]In a licensed hazardous waste incinerator, the compound is destroyed at high temperatures, converting it to carbon dioxide and water. [4]
Regulatory Framework: Adherence to EPA Guidelines
The management of hazardous waste in laboratories is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [5]Academic and research laboratories may be subject to the specific provisions of Subpart K of the RCRA regulations, which provide a more flexible framework for managing laboratory waste. [6]It is imperative that you are familiar with your institution's specific policies, which are designed to ensure compliance with these federal and any applicable state regulations.
By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is a collective responsibility, and your diligence is a critical component of our shared success.
References
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
- Process for destroying chlorinated aromatic compounds. Google Patents.
-
2'-Methoxy-biphenyl-2-carbaldehyde. PubChem. Available at: [Link]
-
How To: Lab Waste. YouTube. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Incompatibilities. CUTM Courseware. Available at: [Link]
-
Incineration Techniques for Control of Volatile Organic Compound Emissions. Journal of the Air Pollution Control Association. Available at: [Link]
-
Learn the Basics of Hazardous Waste. US EPA. Available at: [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Incineration Processes and Environmental Releases. NCBI - NIH. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Regulations.gov. Available at: [Link]
-
Aromatic compounds and processes for their removal from the environment. Available at: [Link]
-
Pharmaceutical Incompatibilities Guide. Scribd. Available at: [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. Available at: [Link]
-
Chapter 2 Section 3.2 - Incinerators. EPA. Available at: [Link]
Sources
Personal protective equipment for handling 2'-Methoxy-biphenyl-2-carbaldehyde
CAS: 93465-26-0 | Molecular Formula: C₁₄H₁₂O₂[1]
Executive Summary
This guide defines the operational safety standards for handling 2'-Methoxy-biphenyl-2-carbaldehyde , a specialized intermediate used in organic synthesis (e.g., fluorene derivatives).[1] As a Senior Application Scientist , I emphasize that while this compound is classified primarily as an Irritant (H315, H319, H335) , its lipophilic biphenyl core combined with a reactive aldehyde moiety necessitates strict barrier protection to prevent sensitization and dermal absorption.[1]
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Protection: Nitrile gloves (0.11 mm min) are sufficient for the solid, but immediate change is required upon solvent contact.[1]
-
Eye Protection: Chemical splash goggles are mandatory if the substance is in solution.
Hazard Identification & Risk Assessment
To handle this chemical safely, you must understand the mechanism of its toxicity, not just the label.
The "Why" Behind the Risk[1]
-
Electrophilic Reactivity: The aldehyde group (-CHO) is an electrophile that can react with nucleophilic amine groups on biological proteins (Schiff base formation).[1] This is the primary driver for H317 (Potential Sensitization) and H315 (Irritation) .[1]
-
Lipophilicity: The biphenyl backbone makes this molecule highly lipophilic. Unlike simple formaldehyde, this molecule can partition rapidly into the lipid bilayer of the skin, carrying the reactive aldehyde group deeper into the dermis.
GHS Classification Summary
| Hazard Class | H-Code | Description | Severity |
| Skin Irritation | H315 | Causes skin irritation | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | Warning |
| STOT-SE | H335 | May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments.
Dermal Protection (Gloves)[1]
-
Solid State: Standard Nitrile (0.11 mm / 4 mil).[1]
-
Rationale: The solid powder does not permeate nitrile rapidly.
-
-
In Solution (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield (Laminate) .[1]
-
Critical Note: Standard nitrile degrades in <2 minutes when exposed to halogenated solvents often used with this aldehyde. If using nitrile, you must employ the "Splash & Change" protocol: double-glove and remove the outer glove immediately upon contact.[1]
-
Ocular Protection[1][2][3]
-
Solid Handling: Safety glasses with side shields (ANSI Z87.1).[1]
-
Condition: Only permissible if working behind a fume hood sash.
-
-
Liquid/Solution Handling: Unvented Chemical Splash Goggles.
-
Rationale: Aldehydes in solution can vaporize or splash; contact lenses can trap these vapors against the cornea.
-
Respiratory Protection[1][3][4][5]
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter .[1]
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.
Operational Workflow: From Weighing to Waste
Handling aromatic aldehydes requires preventing cross-contamination, as they can linger on surfaces and degrade into carboxylic acids (which have different reactivities).[1]
Step 1: Receiving & Storage[1]
-
Inspection: Verify the container integrity. Aldehydes oxidize to acids (2'-methoxy-biphenyl-2-carboxylic acid) upon air exposure.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C .
-
Secondary Containment: Store in a polyethylene bin to capture potential leaks.
Step 2: Weighing & Transfer[1]
-
Location: Inside the fume hood. Do not weigh on an open bench.
-
Static Control: Use an anti-static gun if the powder is flighty.
-
Tools: Use disposable spatulas. If using metal, clean immediately with acetone to prevent aldehyde polymerization or oxidation on the tool.
Step 3: Reaction Setup
-
Solvent Choice: If dissolving in DCM or THF, ensure the reaction vessel is vented to a bubbler or scrubber if heating is involved.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, Chromic acid) and strong bases, which can cause vigorous exothermic reactions.[1]
Emergency Response Procedures
Exposure Scenarios
| Exposure Type | Immediate Action | Clinical Note |
| Eye Contact | Flush with water for 15 minutes .[1] Lift eyelids. | Aldehydes cause delayed inflammation. Seek ophthalmologist. |
| Skin Contact | Wash with soap and water.[2] Do not use alcohol/solvents (increases absorption).[1] | Monitor for dermatitis (redness) over 24 hours. |
| Inhalation | Move to fresh air.[2][3] If breathing is difficult, oxygen.[1] | Pulmonary edema can be delayed. |
Spill Cleanup (Solid)[1]
-
Isolate: Evacuate the immediate area (3 meters).[1]
-
PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.[1]
-
Contain: Cover powder with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite).[1]
-
Clean: Scoop into a waste container. Wipe surface with a mild ammonia solution (neutralizes aldehydes to imines) followed by water.[1]
Visualization: Spill Response Workflow
Figure 2: Protocol for managing spills, differentiating between minor solid spills and major liquid releases.
Disposal & Waste Management
Never dispose of aldehydes down the drain. They are toxic to aquatic life (H410/H411 potential for biphenyls).[1]
-
Categorization: Segregate as "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).[1]
-
Labeling: Clearly mark the tag with "Aldehyde Hazard" to alert waste technicians.
-
Pre-treatment (Optional for large quantities): Small amounts of aldehyde can be oxidized to the corresponding carboxylic acid (safer solid) using dilute KMnO₄ before disposal, but only by experienced chemists.[1] Standard practice is direct disposal into solvent waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602528, 2'-Methoxy-biphenyl-2-carbaldehyde. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves & Aldehydes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
